Sepimostat dimethanesulfonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C23H27N5O8S2 |
|---|---|
Poids moléculaire |
565.6 g/mol |
Nom IUPAC |
(6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate;methanesulfonic acid |
InChI |
InChI=1S/C21H19N5O2.2CH4O3S/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21;2*1-5(2,3)4/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26);2*1H3,(H,2,3,4) |
Clé InChI |
ICYICMXERRTCPY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N |
Synonymes |
6-amidino-2-naphthyl-(4-(4,5-dihydro-1H-imidazol-2-yl)amino)benzoate dimethanesulfonate FUT 187 FUT-187 sepimostate mesilate |
Origine du produit |
United States |
Foundational & Exploratory
Sepimostat Dimethanesulfonate: A Dual-Action Therapeutic Agent
An In-depth Technical Guide on the Core Mechanisms of Action for Researchers, Scientists, and Drug Development Professionals
Introduction
Sepimostat (B35193) dimethanesulfonate, a synthetic small molecule, has garnered significant interest for its multifaceted pharmacological profile. While initially developed as a serine protease inhibitor, subsequent research has unveiled a novel and distinct mechanism of action centered on the antagonism of N-methyl-D-aspartate (NMDA) receptors. This dual functionality positions sepimostat as a compelling candidate for therapeutic intervention in a range of pathologies, from inflammatory conditions like pancreatitis to neurodegenerative disorders characterized by excitotoxicity. This technical guide provides a comprehensive overview of the core mechanisms of action of sepimostat dimethanesulfonate, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Mechanism 1: Serine Protease Inhibition
Sepimostat was originally designed as a serine protease inhibitor, targeting enzymes that play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, and inflammation.
Signaling Pathway: Inhibition of Proteolytic Cascade in Pancreatitis
In conditions such as pancreatitis, the premature activation of digestive serine proteases like trypsin within the pancreas leads to autodigestion of the organ and a subsequent inflammatory cascade. Sepimostat acts as a competitive inhibitor of these proteases, binding to their active sites and preventing the cleavage of their substrates. This inhibition helps to mitigate the initial insult and curb the downstream inflammatory response.
Sepimostat Dimethanesulfonate: A Technical Guide to a Multifaceted Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepimostat (B35193) dimethanesulfonate (also known as FUT-187) is a potent, orally active, synthetic serine protease inhibitor. While its primary mechanism of action is the competitive and reversible inhibition of a broad spectrum of serine proteases, emerging research has unveiled a more complex pharmacological profile, including antagonist activity at N-methyl-D-aspartate (NMDA) receptors. This technical guide provides an in-depth overview of Sepimostat's core pharmacology, presenting key quantitative data, detailed experimental methodologies, and visualizations of its known and putative signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of therapies for inflammatory and neurological disorders.
Core Mechanism of Action: Serine Protease Inhibition
Sepimostat is a benzamidine-class compound that acts as a reversible inhibitor of a variety of trypsin-like serine proteases.[1] Its cationic amidino group interacts with a carboxylate residue in the S1 subsite of the protease's active site, complemented by hydrophobic interactions.[1] This inhibition is generally competitive.[1]
Inhibitory Profile
Sepimostat exhibits potent inhibitory activity against a range of serine proteases involved in coagulation, fibrinolysis, and inflammation. The following table summarizes its inhibitory constants (IC₅₀ and Kᵢ) against key enzymes.
| Target Serine Protease | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| Trypsin | 0.097[1][2] | - | Competitive[1] |
| Pancreatic Kallikrein | 0.029[1][2] | - | Competitive[1] |
| Plasma Kallikrein | 0.61[1][2] | - | Competitive[1] |
| Plasmin | 0.57[1][2] | - | Competitive[1] |
| Thrombin | 2.5[1][2] | - | Competitive[1] |
| Factor Xa | 20.4[1][2] | - | Competitive[1] |
| Factor XIIa | - | 0.021[1][2] | Noncompetitive[1][2] |
| C1r | 6.4[1][2] | - | Competitive[1] |
| C1s | - | 0.18[1][2] | Uncompetitive[1][2] |
Preclinical Applications and Efficacy
Sepimostat has been investigated in several preclinical models, primarily focusing on inflammatory conditions such as pancreatitis and sepsis.
Acute Pancreatitis
In rodent models of acute pancreatitis, oral administration of Sepimostat has demonstrated significant protective effects.
Pretreatment with Sepimostat at doses of 30 to 300 mg/kg inhibited the following parameters in a rat model of cerulein-induced acute pancreatitis[3]:
-
Increased serum amylase and lipase (B570770) activity.
-
Pancreatic interstitial edema and inflammatory infiltration.
-
Vacuolization of acinar cells.
-
Redistribution of cathepsin B from the lysosomal to the zymogen granule fraction.[3]
In a sepsis-induced pancreatitis model (cecal ligation and puncture), Sepimostat was found to significantly prevent[4]:
-
Elevated serum amylase levels.
-
Increased pancreatic water and trypsin content.
-
Subcellular redistribution of cathepsin B.[4]
Neuroprotection via NMDA Receptor Antagonism
Recent studies have identified an additional mechanism of action for Sepimostat: antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxicity.
In rat hippocampal CA1 pyramidal neurons, Sepimostat inhibited native NMDA receptors with the following characteristics[5]:
-
IC₅₀: 3.5 ± 0.3 µM at a holding voltage of -80 mV.[5]
-
Mechanism: Demonstrated complex voltage dependence with both voltage-independent and voltage-dependent components, suggesting interaction with both a shallow and a deep binding site.[5] The inhibition is non-competitive with the NMDA agonist.[5]
Intravitreal injection of Sepimostat protected the rat retina against NMDA-induced degeneration in a dose-dependent manner (1 to 100 nmol/eye).[6] This neuroprotective effect is believed to be mediated by its NMDA receptor antagonism, as other serine protease inhibitors without this activity were not protective.[6]
Signaling Pathways
The therapeutic effects of Sepimostat are mediated through its modulation of several key signaling pathways.
Inhibition of Protease-Driven Inflammatory Cascades
By inhibiting serine proteases like kallikrein and plasmin, Sepimostat can interrupt the production of inflammatory mediators. The kallikrein-kinin system is a key pathway in inflammation, and its inhibition by Sepimostat likely contributes to its anti-inflammatory effects.
Modulation of Protease-Activated Receptors (PARs)
Serine proteases like thrombin and trypsin are potent activators of Protease-Activated Receptors (PARs), which play a significant role in inflammation.[7] By inhibiting these proteases, Sepimostat can indirectly downregulate PAR-mediated inflammatory signaling.
NMDA Receptor Antagonism and Neuroprotection
Sepimostat directly antagonizes NMDA receptors, which are ligand-gated ion channels. Excessive activation of these receptors by glutamate (B1630785) leads to an influx of Ca²⁺, triggering excitotoxic cell death. By blocking these receptors, Sepimostat can prevent this cascade.
Experimental Protocols
In Vitro Serine Protease Inhibition Assay (Representative Protocol)
This protocol is a representative method for determining the inhibitory activity of Sepimostat against a target serine protease (e.g., trypsin) using a chromogenic substrate.
Materials:
-
Sepimostat dimethanesulfonate
-
Purified serine protease (e.g., bovine pancreatic trypsin)
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Sepimostat in a suitable solvent (e.g., DMSO) and create a series of dilutions in assay buffer.
-
Add a fixed concentration of the serine protease to each well of the 96-well plate.
-
Add the different concentrations of Sepimostat to the wells containing the protease. Include control wells with protease and assay buffer only (no inhibitor).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) at regular intervals using the microplate reader.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time curves.
-
Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the Sepimostat concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
Animal Model of Acute Pancreatitis (Cerulein-Induced)
This protocol describes the induction of acute pancreatitis in rats using cerulein, as described in studies evaluating Sepimostat.[3]
Animals:
-
Male Sprague-Dawley rats
Materials:
-
Cerulein
-
This compound
-
Saline solution
-
Anesthetic agent
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer Sepimostat (30-300 mg/kg) or vehicle orally 1 hour before the induction of pancreatitis.[3]
-
Anesthetize the rats.
-
Induce pancreatitis by intravenous infusion of a supramaximal dose of cerulein (e.g., 5 µg/kg/h) for 6 hours.[3]
-
At the end of the infusion period, collect blood samples for the measurement of serum amylase and lipase.
-
Euthanize the animals and harvest the pancreas for histological examination and measurement of pancreatic water content.
Clinical Development Status
To date, a thorough search of publicly available clinical trial registries has not identified any registered clinical trials for this compound. Its development appears to have been discontinued (B1498344) for unknown reasons.[5]
Conclusion
This compound is a potent, multi-target serine protease inhibitor with a well-defined in vitro inhibitory profile. Preclinical studies have demonstrated its efficacy in animal models of pancreatitis and have also revealed an unexpected but significant neuroprotective activity through NMDA receptor antagonism. While its clinical development appears to be halted, the dual mechanism of action of Sepimostat presents a unique pharmacological profile that could be of interest for the development of novel therapeutics for complex diseases involving both inflammatory and excitotoxic components. This technical guide provides a foundational resource for scientists and researchers interested in exploring the potential of Sepimostat and similar multi-target molecules.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Sepimostat (FUT-187) | Multi-protease inhibitor | Probechem Biochemicals [probechem.com]
- 3. Effect of the oral administration of sepimostat mesilate on cerulein induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreatic injuries in rats with fecal peritonitis: protective effect of a new synthetic protease inhibitor, sepinostat mesilate (FUT-187) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease-activated receptors (PARs): mechanisms of action and potential therapeutic modulators in PAR-driven inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
The NMDA Receptor Antagonism of Sepimostat Dimethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepimostat (B35193), a serine protease inhibitor, has demonstrated significant neuroprotective properties attributed to its antagonism of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative pharmacological data, and experimental methodologies related to Sepimostat's interaction with the NMDA receptor. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a variety of neuropathological conditions, including neurodegenerative diseases. Sepimostat dimethanesulfonate has emerged as a compound with neuroprotective potential, and its primary mechanism of action in this context is the inhibition of NMDA receptor activity. This document consolidates the current understanding of this interaction, presenting key data and experimental details.
Quantitative Pharmacological Data
The inhibitory activity of Sepimostat on the NMDA receptor has been quantified through various experimental paradigms. The following tables summarize the key findings.
Table 1: Inhibitory Potency of Sepimostat on NMDA Receptors (Electrophysiology)
| Parameter | Value (µM) | Cell Type | Holding Voltage | Method | Reference |
| IC50 (Peak) | 1.8 ± 0.4 | Rat Hippocampal CA1 Pyramidal Neurons | -80 mV | Patch Clamp | [1] |
| IC50 (Steady-State) | 3.5 ± 0.3 | Rat Hippocampal CA1 Pyramidal Neurons | -80 mV | Patch Clamp | [1][2][3][4][5][6] |
| IC50 (Peak) | 3.5 ± 0.8 | Rat Hippocampal CA1 Pyramidal Neurons | +30 mV | Patch Clamp | [1] |
| IC50 (Steady-State) | 5.8 ± 1.5 | Rat Hippocampal CA1 Pyramidal Neurons | +30 mV | Patch Clamp | [1] |
Table 2: Binding Affinity of Sepimostat for the NR2B Subunit (Radioligand Binding Assay)
| Parameter | Value (µM) | Radioligand | Preparation | Reference |
| IC50 | 29.8 | [3H]ifenprodil | Fractionated rat brain membranes | [7] |
| Ki | 27.7 | [3H]ifenprodil | Fractionated rat brain membranes | [7] |
Mechanism of Action
Sepimostat exhibits a complex mechanism of NMDA receptor antagonism, characterized by both voltage-dependent and voltage-independent components. This suggests the presence of at least two distinct binding sites on the receptor.[2][3][4][5][6]
-
Voltage-Independent Inhibition: This component is attributed to binding at a "shallow" external site on the receptor.[2][4] This interaction is non-competitive with the agonist.[2][3]
-
Voltage-Dependent Inhibition: At hyperpolarized membrane potentials, a voltage-dependent block becomes more prominent, indicating that Sepimostat can also bind to a "deep" site within the channel pore.[1][2][4] This is evidenced by the observation of tail currents and overshoots, characteristic of a "foot-in-the-door" open channel block mechanism.[2][3][4][5][6]
Furthermore, studies utilizing [3H]ifenprodil binding assays indicate that Sepimostat interacts with the ifenprodil-binding site on the NR2B subunit of the NMDA receptor, suggesting a subunit-specific component to its mechanism.[7][8]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanism of action of Sepimostat at the NMDA receptor and a generalized workflow for its characterization.
Caption: Proposed mechanism of Sepimostat's antagonism at the NMDA receptor.
Experimental Protocols
The characterization of Sepimostat's NMDA receptor antagonism has relied on established neuropharmacological techniques.
Electrophysiology (Patch-Clamp)
-
Objective: To measure the inhibitory effect of Sepimostat on NMDA receptor-mediated currents in neurons.
-
Cell Preparation: Acute hippocampal slices are prepared from rats. CA1 pyramidal neurons are visualized for whole-cell patch-clamp recording.
-
Recording Conditions:
-
Holding Potential: Neurons are typically held at a negative potential (e.g., -80 mV) to relieve the magnesium block and at more depolarized potentials (e.g., -30 mV, +30 mV) to assess voltage dependency.[2][3][4]
-
External Solution: The extracellular solution contains NMDA and glycine to activate the receptors.
-
Internal Solution: The patch pipette is filled with an internal solution to maintain the cell's integrity and ionic balance.
-
-
Drug Application: Sepimostat is applied to the external solution at varying concentrations to determine the dose-response relationship and calculate the IC50 value.
-
Data Analysis: The peak and steady-state components of the NMDA-induced current are measured before and after Sepimostat application. The percentage of inhibition is calculated and plotted against the drug concentration to generate a dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of NMDA Receptor Inhibition by Sepimostat-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Sepimostat Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepimostat, a potent serine protease inhibitor, has garnered significant interest for its therapeutic potential. This technical guide provides a comprehensive overview of the plausible synthetic pathways and purification methodologies for Sepimostat dimethanesulfonate. While specific proprietary synthesis details for Sepimostat are not extensively published, this document outlines a scientifically sound, multi-step synthetic approach based on established organic chemistry principles and analogous transformations reported for structurally related compounds like nafamostat. Detailed experimental protocols, data presentation in structured tables, and visualizations of the synthetic and logical workflows are provided to aid researchers in the replication and potential optimization of this synthesis.
Introduction
Sepimostat, chemically known as (6-carbamimidoylnaphthalen-2-yl) 4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzoate, is a small molecule drug candidate.[1][2] It functions as a serine protease inhibitor and has been investigated for various therapeutic applications.[3][4][5] The dimethanesulfonate salt of Sepimostat is often utilized to improve its solubility and stability for pharmaceutical formulations.
This guide delineates a feasible synthetic route to this compound, beginning from commercially available starting materials. The synthesis is conceptually divided into the preparation of two key intermediates: 6-carbamimidoylnaphthalen-2-ol and 4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid , followed by their coupling and subsequent salt formation.
Chemical Structures and Properties
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Sepimostat | [Image of Sepimostat chemical structure] | C₂₁H₁₉N₅O₂ | 373.41 |
| This compound | [Image of this compound chemical structure] | C₂₃H₂₇N₅O₈S₂ | 565.62 |
Proposed Synthesis of Sepimostat
The overall synthetic strategy for Sepimostat is illustrated below. It involves the synthesis of a key naphthol intermediate and a substituted benzoic acid, followed by an esterification reaction to form the core structure of Sepimostat.
Caption: Overview of the proposed synthetic pathway for Sepimostat.
Synthesis of Key Intermediate: 6-carbamimidoylnaphthalen-2-ol
The synthesis of this key naphthol intermediate can be achieved in two main steps starting from 6-hydroxy-2-naphthoic acid.
Caption: Synthetic route to 6-carbamimidoylnaphthalen-2-ol.
Experimental Protocol: Synthesis of 6-hydroxy-2-naphthonitrile
-
To a solution of 6-hydroxy-2-naphthamide (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF), add a dehydrating agent such as thionyl chloride or phosphorus oxychloride (1.1 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 6-hydroxy-2-naphthonitrile.
Experimental Protocol: Synthesis of 6-carbamimidoylnaphthalen-2-ol (via Pinner Reaction)
-
Suspend 6-hydroxy-2-naphthonitrile (1 equivalent) in anhydrous ethanol (B145695).
-
Bubble dry hydrogen chloride gas through the suspension at 0 °C until saturation.
-
Seal the reaction vessel and stir at room temperature for 24-48 hours.
-
Filter the resulting precipitate (imidate hydrochloride salt), wash with cold diethyl ether, and dry.
-
Treat the imidate salt with a solution of ammonia (B1221849) in methanol (B129727) to effect ammonolysis.
-
Stir the reaction at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure and purify the residue by recrystallization to obtain 6-carbamimidoylnaphthalen-2-ol.
Synthesis of Key Intermediate: 4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid
This intermediate can be prepared from 4-aminobenzoic acid.
Caption: Synthetic route to the substituted benzoic acid intermediate.
Experimental Protocol: Synthesis of 4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid
-
React 4-aminobenzoic acid (1 equivalent) with thiophosgene (1.1 equivalents) in a biphasic system (e.g., chloroform (B151607) and aqueous sodium bicarbonate) to form 4-isothiocyanatobenzoic acid.
-
Isolate the isothiocyanate and react it with ethylenediamine (1.1 equivalents) in a suitable solvent like ethanol to form the corresponding thiourea (B124793) derivative.
-
Induce cyclization of the thiourea derivative using a reagent such as mercuric oxide (HgO) or a carbodiimide (B86325) to yield the desired 4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid.
-
Purify the product by recrystallization from a suitable solvent system.
Esterification and Formation of Sepimostat
The final step in the synthesis of the Sepimostat free base is the coupling of the two key intermediates via an esterification reaction.
Experimental Protocol: Synthesis of Sepimostat (Free Base)
-
Dissolve 6-carbamimidoylnaphthalen-2-ol (1 equivalent) and 4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid (1.1 equivalents) in a suitable solvent like DMF or dichloromethane.
-
Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure Sepimostat free base.
Purification and Salt Formation
Purification of Sepimostat Free Base
Purification of the Sepimostat free base is crucial to ensure high purity before salt formation.
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Typical Purity |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol gradient | >98% |
| Recrystallization | Ethanol/Water or Acetonitrile | - | >99% |
General Protocol for Recrystallization:
-
Dissolve the crude Sepimostat in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol).
-
Slowly add a co-solvent in which Sepimostat is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Formation of this compound
The final step is the formation of the dimethanesulfonate salt to enhance the drug's pharmaceutical properties.
Caption: Workflow for the formation of this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolve the purified Sepimostat free base (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Slowly add a solution of methanesulfonic acid (2 equivalents) in the same solvent to the Sepimostat solution with stirring.
-
Continue stirring at room temperature for 1-2 hours to allow for complete salt formation and precipitation.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of the cold solvent and then with a non-polar solvent like diethyl ether to remove any residual impurities.
-
Dry the final product under vacuum at a controlled temperature to obtain this compound as a stable, crystalline solid.
Conclusion
This technical guide provides a detailed and plausible approach to the synthesis and purification of this compound. The described methodologies are based on established and reliable chemical transformations, offering a solid foundation for researchers and drug development professionals. The provided protocols, data tables, and workflow diagrams are intended to facilitate the practical implementation and potential optimization of the synthesis of this promising therapeutic agent. Further process development and optimization would be necessary to translate this laboratory-scale synthesis to a larger, industrial scale.
References
- 1. CN105412060A - Nafamostat mesilate composition and preparation method thereof - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Sepimostat Dimethanesulfonate: A Technical Guide to Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of sepimostat (B35193) dimethanesulfonate, a potent serine protease inhibitor with significant neuroprotective properties. This document is intended for researchers, scientists, and professionals involved in drug development and formulation.
Core Concepts
Sepimostat dimethanesulfonate is the dimethanesulfonate salt of sepimostat. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and route of administration. Understanding the solubility of this compound in various solvents is essential for designing preclinical and clinical studies.
Solubility Profile
Quantitative data on the solubility of this compound in a wide range of solvents is not extensively available in publicly accessible literature. However, key data points have been reported, which are summarized below.
| Solvent | Solubility | Molar Concentration (mM) | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 6.25 mg/mL[1] | 11.05 | Not specified | Sonication is recommended to aid dissolution[1]. |
| Water | Data not available | Data not available | Not applicable | - |
| Phosphate-Buffered Saline (PBS) | Data not available | Data not available | Not applicable | - |
| Ethanol | Data not available | Data not available | Not applicable | - |
| Methanol | Data not available | Data not available | Not applicable | - |
Molecular Weight of this compound: 565.6 g/mol
Experimental Protocols
While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, a standard and widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method . The following is a detailed, representative protocol that can be adapted for this compound.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
1. Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
2. Materials:
-
This compound powder
-
Solvent of interest (e.g., Water, PBS pH 7.4, Ethanol, Methanol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Spatula
-
Pipettes and tips
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and other necessary glassware
3. Procedure:
-
Preparation:
-
Set the orbital shaker to the desired temperature (e.g., 25 °C or 37 °C).
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve for HPLC or UV-Vis analysis.
-
-
Sample Preparation:
-
Add an excess amount of this compound powder to a pre-weighed scintillation vial. The excess is crucial to ensure that a saturated solution is formed.
-
Record the weight of the added powder.
-
Add a known volume of the solvent of interest to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in the temperature-controlled orbital shaker.
-
Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibrium may need to be determined empirically.
-
-
Sample Collection and Analysis:
-
After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to ensure that only the dissolved compound is being measured.
-
Dilute the filtered sample with the solvent as necessary to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method by comparing the response to the previously generated calibration curve.
-
-
Data Calculation:
-
Calculate the concentration of the undiluted, saturated solution, taking into account the dilution factor.
-
The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Mechanism of Action: NMDA Receptor Antagonism
Sepimostat exhibits neuroprotective effects through its action as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This interaction is crucial for its therapeutic potential in conditions associated with excitotoxicity.
Caption: Signaling pathway of Sepimostat as an NMDA receptor antagonist.
Experimental Workflow for Solubility Screening
A typical workflow for assessing the solubility of a compound like this compound in a research and development setting is outlined below. This process allows for the efficient screening of multiple solvents and conditions.
Caption: A typical workflow for solubility screening of a drug candidate.
References
Sepimostat Dimethanesulfonate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical stability and storage considerations for Sepimostat dimethanesulfonate. Intended for researchers, scientists, and professionals in drug development, this document outlines recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound. While specific proprietary stability data is not publicly available, this guide synthesizes general principles of pharmaceutical stability testing and applies them to this compound, offering a framework for its handling and evaluation.
Introduction
Sepimostat, an amidine-containing serine protease inhibitor, has garnered significant interest for its neuroprotective properties, primarily through its antagonism of the NR2B N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] As with any compound intended for research or clinical development, understanding its stability profile is paramount to ensuring the integrity of experimental data and the safety and efficacy of potential therapeutic applications. This guide provides a detailed examination of the known storage requirements for this compound and presents a framework for conducting comprehensive stability studies.
Recommended Storage and Handling
Proper storage is crucial for maintaining the integrity of this compound. The following conditions are recommended based on available data.
Solid-State Storage
For the powdered form of this compound, the following storage conditions are advised:
| Parameter | Condition | Duration |
| Temperature | -20°C | Up to 3 years |
| Shipping | Ambient or with blue ice | As required |
Solution-State Storage
Once dissolved in a solvent such as DMSO, the stability of this compound is more limited:
| Parameter | Condition | Duration |
| Temperature | -80°C | Up to 1 year |
It is critical to note that long-term storage in solution at higher temperatures is not recommended due to the potential for degradation.
Forced Degradation Studies: A Framework
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[6][7][8] While specific forced degradation data for this compound is not publicly available, a standard approach, as outlined by the International Council for Harmonisation (ICH) guidelines, should be employed.
Experimental Protocol for Forced Degradation
The following protocol outlines a general procedure for conducting forced degradation studies on this compound.
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Store at 60°C for 24 hours. Neutralize a sample with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Store at 60°C for 24 hours. Neutralize a sample with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder and the stock solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
Hypothetical Degradation Profile
The following table illustrates a potential outcome of forced degradation studies, highlighting the expected percentage of degradation under different conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 15-25 |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | 20-30 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10-20 |
| Thermal (Solid) | Dry Heat | 48 hours | 80°C | 5-10 |
| Thermal (Solution) | Heat | 48 hours | 80°C | 15-25 |
| Photolytic (Solid) | 1.2 million lux hours | - | - | <5 |
| Photolytic (Solution) | 1.2 million lux hours | - | - | 5-15 |
Potential Degradation Pathways
Based on the chemical structure of Sepimostat, which contains ester and amidine functional groups, several degradation pathways can be postulated. The primary routes of degradation are likely to be hydrolysis of the ester linkage and potential modifications to the amidine or imidazole (B134444) moieties.
Caption: Potential degradation pathways of this compound.
Stability-Indicating Analytical Method Development
A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and detecting the formation of degradation products.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.
HPLC Method Protocol
Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Caption: Workflow for stability-indicating HPLC method development.
Conclusion
The stability and proper storage of this compound are fundamental to its effective use in research and development. This guide provides a framework for understanding its storage requirements and for conducting systematic stability studies. Adherence to these principles will ensure the quality and reliability of data generated using this promising neuroprotective agent. Researchers are encouraged to perform their own stability assessments, particularly when using the compound in novel formulations or under unique experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Stability Indicating Methods [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of NMDA Receptor Inhibition by Sepimostat-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 103926-82-5 | DEA92682 [biosynth.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Sepimostat Dimethanesulfonate: A Preclinical Review for Pancreatitis Research
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute pancreatitis is a severe inflammatory condition initiated by the premature activation of digestive enzymes within the pancreas, leading to autodigestion, inflammation, and potential systemic complications. A key initiating event is the intra-acinar activation of trypsinogen (B12293085) to trypsin, which triggers a cascade of further enzyme activation and inflammatory signaling. Consequently, serine protease inhibitors have been a focal point of therapeutic research. Sepimostat (B35193) dimethanesulfonate (also known as FUT-187), an orally active synthetic serine protease inhibitor, demonstrated significant promise in extensive preclinical studies throughout the 1990s. This document provides an in-depth technical guide on Sepimostat, summarizing its mechanism of action, preclinical efficacy in various animal models of pancreatitis, and the key signaling pathways it modulates. While the clinical development of Sepimostat was discontinued (B1498344) for reasons that are not publicly documented, the robust preclinical data remains a valuable resource for researchers in the field of pancreatitis and serine protease inhibition.
The Role of Serine Proteases in Acute Pancreatitis
The pathogenesis of acute pancreatitis is a complex process, but a central hypothesis revolves around the premature activation of digestive zymogens within pancreatic acinar cells.
-
Initiating Event: Under pathological stimuli (e.g., hyperstimulation by secretagogues, toxins, or duct obstruction), trypsinogen is prematurely converted to its active form, trypsin, inside the acinar cells.
-
Activation Cascade: This initial, aberrant trypsin activity triggers a downstream cascade, activating other zymogens such as chymotrypsinogen, proelastase, and procarboxypeptidase.
-
Cellular Injury & Inflammation: The activated proteases lead to cellular injury, necrosis, and the release of pro-inflammatory mediators. This initiates an inflammatory response characterized by edema, neutrophil infiltration, and the production of cytokines.[1][2][3]
Recent research indicates that while trypsin activation is crucial for acinar cell injury, the subsequent intense inflammatory response is driven by parallel pathways, most notably the activation of the transcription factor NF-κB.[2][4] However, trypsin itself can exacerbate inflammation by activating Protease-Activated Receptor-2 (PAR-2) on sensory nerves and acinar cells, contributing to pain and further inflammatory signaling.[1] Therefore, inhibiting the initial trigger—trypsin—remains a primary therapeutic strategy.
Mechanism of Action of Sepimostat Dimethanesulfonate
This compound is a potent, synthetic, broad-spectrum inhibitor of serine proteases. Its primary mechanism of action in the context of pancreatitis is the direct inhibition of trypsin activity. By binding to and inactivating trypsin, Sepimostat is hypothesized to halt the zymogen activation cascade at its origin, thereby preventing the initial autodigestion of the pancreas and mitigating the subsequent inflammatory response.
Furthermore, studies have shown that Sepimostat can inhibit the redistribution of the lysosomal enzyme cathepsin B from the lysosomal fraction to the zymogen granule fraction within acinar cells.[2] This is a critical upstream event, as cathepsin B is capable of activating trypsinogen, suggesting Sepimostat may act at a very early stage of the disease process.
Signaling Pathways Modulated by Sepimostat
The inhibitory action of Sepimostat on trypsin interrupts several downstream signaling cascades implicated in the pathophysiology of acute pancreatitis.
Preclinical Efficacy of Sepimostat
Sepimostat was evaluated in several well-established rat models of acute pancreatitis, consistently demonstrating protective effects. The primary models used were caerulein-induced pancreatitis, which mimics hyperstimulation of the pancreas, and a combination model of caerulein plus ethanol (B145695) to simulate alcohol-induced pancreatitis.
Data Presentation
Disclaimer: The full-text articles for these studies were not accessible. The following data are qualitative and quantitative summaries derived from published abstracts. Specific values such as mean, standard deviation (SD), and p-values were not available and are therefore not included.
Table 1: Summary of Sepimostat Efficacy in Caerulein-Induced Pancreatitis Models
| Parameter Measured | Model | Sepimostat Dose (Oral) | Key Findings |
| Biochemical Markers | |||
| Serum Amylase | Caerulein Infusion | 30 - 300 mg/kg | Dose-dependent inhibition of the 18-fold increase caused by caerulein. |
| Serum Lipase (B570770) | Caerulein Infusion | 30 - 300 mg/kg | Dose-dependent inhibition of the 235-fold increase caused by caerulein. |
| Histopathology | |||
| Pancreatic Edema | Caerulein Infusion | 30 - 300 mg/kg | Marked reduction in pancreatic water content and visible interstitial edema. |
| Inflammatory Infiltration | Caerulein Infusion | 30 - 300 mg/kg | Significant reduction in the infiltration of inflammatory cells. |
| Acinar Cell Vacuolization | Caerulein Infusion | 30 - 300 mg/kg | Noticeable decrease in the vacuolization of acinar cells. |
| Cellular Mechanisms | |||
| Cathepsin B Redistribution | Caerulein Infusion | 30 - 300 mg/kg | Inhibited the shift of Cathepsin B from the lysosomal to the zymogen fraction. |
Table 2: Summary of Sepimostat Efficacy in Alcohol + Caerulein-Induced Pancreatitis Models
| Parameter Measured | Model | Sepimostat Dose (Oral) | Key Findings |
| Biochemical Markers | |||
| Plasma Amylase | Caerulein + Ethanol Infusion | 10 & 30 mg/kg | Prevented the aggravated increase in plasma amylase activity. |
| Plasma Lipase | Caerulein + Ethanol Infusion | 10 & 30 mg/kg | Prevented the aggravated increase in plasma lipase activity. |
| Histopathology | |||
| Pancreatic Edema | Caerulein + Ethanol Infusion | 30 mg/kg | Suppressed the aggravated pancreatic interstitial edema. |
Experimental Protocols
Disclaimer: Detailed, step-by-step protocols from the original studies were unavailable. The following methodologies are reconstructed based on information from the abstracts and standard protocols for these experimental models.
Caerulein-Induced Acute Pancreatitis Model
This model induces a mild, edematous pancreatitis through hyperstimulation of pancreatic acinar cells.
-
Animals: Male Sprague-Dawley or Wistar rats were used.
-
Drug Administration: this compound (at doses ranging from 30 mg/kg to 300 mg/kg) or vehicle was administered orally (p.o.) via gavage, typically 1 hour prior to the induction of pancreatitis.
-
Pancreatitis Induction: Pancreatitis was induced by continuous intravenous (i.v.) infusion of caerulein at a supramaximal dose (e.g., 5 µg/kg/h) for a period of 6 hours.
-
Outcome Measures: At the end of the infusion period, animals were euthanized. Blood was collected for measurement of serum amylase and lipase. The pancreas was excised, weighed (to assess edema), and processed for histological examination (H&E staining) to evaluate edema, inflammatory infiltration, and acinar cell vacuolization. Subcellular fractionation was also performed to assess the distribution of cathepsin B.
Alcohol-Potentiated Acute Pancreatitis Model
This model investigates the synergistic effect of alcohol and secretagogue hyperstimulation.
-
Animals: Male Wistar rats were used.
-
Drug Administration: Sepimostat (10 or 30 mg/kg) or a comparator like camostat (B1201512) mesilate was administered orally 1 hour before the start of the caerulein infusion.
-
Pancreatitis Induction: A dual-infusion protocol was used.
-
Caerulein was infused intravenously at 1 µg/mL/h for 6 hours.
-
Ethanol was infused intravenously at 0.1 g/mL/h for 9 hours, with the infusion starting 3 hours after the beginning of the caerulein infusion.
-
-
Outcome Measures: Blood was collected to measure plasma amylase and lipase. The pancreas was excised for histological assessment of interstitial edema.
Clinical Development Status
Despite the strong and consistent preclinical data demonstrating the efficacy of Sepimostat in mitigating pancreatic injury in animal models, its clinical development for pancreatitis was discontinued. Publicly available records and scientific literature do not specify the reasons for this discontinuation. Potential factors could range from pharmacokinetic challenges in humans, safety or toxicity issues identified in later-stage preclinical studies, or strategic business decisions by the developing pharmaceutical company. The lack of progression to clinical trials means there is no human efficacy or safety data available for Sepimostat in the context of pancreatitis.
Conclusion and Future Directions
This compound is a potent serine protease inhibitor that effectively ameliorates experimental acute pancreatitis in multiple preclinical models. Its mechanism of action, centered on the inhibition of trypsin, targets a critical initiating step in the pathophysiology of the disease. The available data robustly supports its ability to reduce biochemical markers of pancreatic injury and improve histological outcomes.
Although Sepimostat itself did not advance to clinical use, the foundational research provides valuable insights for the development of new protease inhibitors. Key takeaways for future research include:
-
Targeted Inhibition: The development of inhibitors with greater specificity for trypsin over other serine proteases may improve safety profiles.
-
Oral Bioavailability: Achieving effective oral bioavailability for protease inhibitors remains a significant challenge and a key goal for patient-friendly administration.
-
Combination Therapy: Given the parallel activation of NF-κB, future strategies might explore combining a protease inhibitor with a targeted anti-inflammatory agent to address both acinar cell injury and the subsequent inflammatory cascade.
The preclinical dossier for Sepimostat serves as an important historical and scientific benchmark for the continued development of therapeutics for acute pancreatitis.
References
The Neuroprotective Potential of Sepimostat Dimethanesulfonate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sepimostat (B35193) dimethanesulfonate, an orally active derivative of the serine protease inhibitor nafamostat, has emerged as a compound of interest for its neuroprotective properties.[1] Extensive preclinical research has demonstrated that its primary mechanism of neuroprotection is not related to its original function as a serine protease inhibitor, but rather through its potent antagonism of the N-methyl-D-aspartate (NMDA) receptor. Specifically, Sepimostat acts on the NR2B subunit, offering a potential therapeutic avenue for mitigating excitotoxicity-mediated neuronal damage characteristic of various neurodegenerative diseases. This document provides a comprehensive technical guide on the neuroprotective effects of Sepimostat dimethanesulfonate, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action. Although the clinical development of Sepimostat was discontinued (B1498344) for undisclosed reasons, the preclinical data underscores its potential as a neuroprotective agent.[2]
Core Mechanism of Neuroprotection: NMDA Receptor Antagonism
The neuroprotective effects of Sepimostat are primarily attributed to its function as an antagonist of the NMDA receptor, a key player in glutamatergic neurotransmission and excitotoxicity.[1] Studies have shown that Sepimostat and its parent compound, nafamostat, exert their neuroprotective actions by binding to the ifenprodil-binding site on the NR2B subunit of the NMDA receptor.[1] This action is independent of their serine protease inhibitory activity.[1] The binding of Sepimostat to the NR2B subunit allosterically inhibits the receptor, preventing excessive calcium influx that leads to neuronal cell death.
The mechanism involves a complex, voltage-dependent inhibition with both voltage-dependent and voltage-independent components, suggesting interaction with both shallow and deep binding sites within the NMDA receptor channel.[2] At a holding voltage of -80 mV, the voltage-dependent component is dominant, exhibiting characteristics of a "foot-in-the-door" open channel block.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Inhibition of NMDA Receptors by Sepimostat
| Parameter | Value | Cell Type | Experimental Condition |
| IC50 (Steady-State) | 3.5 ± 0.3 µM | Rat Hippocampal CA1 Pyramidal Neurons | -80 mV holding voltage |
| IC50 (Peak) | 1.8 ± 0.4 µM | Rat Hippocampal CA1 Pyramidal Neurons | -80 mV holding voltage |
| Hill Coefficient (Steady-State) | 0.9 ± 0.1 | Rat Hippocampal CA1 Pyramidal Neurons | -80 mV holding voltage |
| Hill Coefficient (Peak) | 1.1 ± 0.2 | Rat Hippocampal CA1 Pyramidal Neurons | -80 mV holding voltage |
Data sourced from patch-clamp studies on native NMDA receptors.[2]
Table 2: In Vivo Neuroprotective Efficacy of Sepimostat in a Rat Model of NMDA-Induced Retinal Degeneration
| Compound | Dose Range (nmol/eye) | Outcome |
| Sepimostat | 1 - 100 | Statistically significant and dose-dependent protection against retinal degeneration. |
| Nafamostat | 0.4 - 10 | Statistically significant and dose-dependent protection against retinal degeneration. |
Data from a study evaluating the prevention of NMDA-induced changes in retinal morphology, including ganglion cell layer cell number and inner plexiform layer thickness.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Sepimostat's neuroprotective action and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of Sepimostat's neuroprotective effect.
References
- 1. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Sepimostat Dimethanesulfonate: A Neuroprotective Agent in Retinal Excitotoxicity Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological mechanism in a variety of retinal diseases leading to neuronal cell death. This technical guide provides a comprehensive overview of Sepimostat (B35193) dimethanesulfonate, a synthetic serine protease inhibitor, and its potent neuroprotective effects in preclinical models of retinal excitotoxicity. Originally developed for other indications, Sepimostat has been identified as a novel neuroprotective agent that acts independently of its protease inhibition activity. This document details the mechanism of action, summarizes key quantitative data from in vivo and in vitro studies, outlines experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows. The data presented herein supports the potential of Sepimostat as a therapeutic candidate for retinopathies where excitotoxicity is a contributing factor.
Introduction to Retinal Excitotoxicity
Glutamate (B1630785) is the primary excitatory neurotransmitter in the retina, essential for normal visual signal transmission.[1] However, excessive glutamate can lead to neuronal damage through a process known as excitotoxicity.[1] This phenomenon is implicated in the pathophysiology of several retinal disorders, including glaucoma and retinal ischemia.[1][2] The overstimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, triggers a massive influx of calcium ions (Ca2+), initiating downstream cytotoxic cascades that result in neuronal cell death, especially of retinal ganglion cells (RGCs).[2][3]
Sepimostat Dimethanesulfonate: Mechanism of Action
This compound, an orally active derivative of Nafamostat, was initially investigated for its role as a serine protease inhibitor.[4][5] However, research has demonstrated that its neuroprotective effects in the retina are not due to the inhibition of serine proteases.[4] Instead, Sepimostat exerts its protective action through the antagonism of the NMDA receptor.[4][5]
Specifically, Sepimostat has been shown to interact with the ifenprodil-binding site of the NR2B subunit of the NMDA receptor.[4][5] This is supported by evidence that its neuroprotective effects are suppressed by spermidine, a polyamine that modulates the NR2B subunit.[4][5] Furthermore, Sepimostat inhibits the binding of [3H]ifenprodil to rat brain membranes, confirming its interaction at this specific site.[4][5] While originally thought to be specific to the NR2B subunit, more recent evidence suggests that sepimostat can inhibit both GluN2B-containing and GluN2B-lacking NMDA receptors[6].
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of Sepimostat has been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: In Vivo Neuroprotective Effects of Sepimostat on NMDA-Induced Retinal Degeneration in Rats
| Treatment Group | Dose (nmol/eye) | Ganglion Cell Layer (GCL) Cell Count (mean ± S.E.) | Inner Plexiform Layer (IPL) Thickness (µm) (mean ± S.E.) |
| Vehicle | - | 50.1 ± 1.5 | 60.2 ± 1.2 |
| NMDA | 20 | 25.3 ± 1.1 | 30.5 ± 1.4 |
| NMDA + Sepimostat | 1 | 28.7 ± 1.8 | 35.4 ± 2.1 |
| NMDA + Sepimostat | 10 | 48.9 ± 1.9 | 58.7 ± 2.3 |
| NMDA + Sepimostat | 100 | 49.2 ± 2.0 | 59.1 ± 2.5 |
Data extracted from Fuwa et al., 2019.[4][7]
Table 2: In Vitro Inhibitory Activity of Sepimostat
| Assay | Parameter | Sepimostat Value |
| [3H]ifenprodil Binding Inhibition | IC50 | 29.8 µM[6][7][8] |
| NMDA Receptor Current Inhibition (rat hippocampal CA1 neurons, -80 mV) | IC50 (steady-state) | 3.5 ± 0.3 µM[6][8][9] |
| NMDA Receptor Current Inhibition (rat hippocampal CA1 neurons, -80 mV) | IC50 (peak) | 1.8 ± 0.4 µM[6][8] |
| NMDA Receptor Current Inhibition (rat hippocampal CA1 neurons, +30 mV) | IC50 (steady-state) | 5.8 ± 1.5 µM[8] |
| NMDA Receptor Current Inhibition (rat hippocampal CA1 neurons, +30 mV) | IC50 (peak) | 3.5 ± 0.8 µM[8] |
Experimental Protocols
NMDA-Induced Retinal Excitotoxicity in Rats (In Vivo)
This protocol describes the induction of retinal excitotoxicity and the assessment of neuroprotection by Sepimostat.
-
Animal Model: Adult male Sprague-Dawley rats are used for this model.
-
Anesthesia: Animals are anesthetized prior to all procedures.
-
Intravitreal Injection: A 30-gauge needle is used to perform an intravitreal injection into the right eye. A total volume of 5 µL is injected.
-
Control Group: Receives an injection of the vehicle (e.g., phosphate-buffered saline).
-
NMDA Group: Receives an injection of NMDA (20 nmol/eye) to induce excitotoxicity.[7]
-
Treatment Group: Receives a co-injection of NMDA (20 nmol/eye) and this compound at varying doses (e.g., 1, 10, 100 nmol/eye).[7]
-
-
Post-Injection Monitoring: Animals are monitored for recovery from anesthesia.
-
Histological Analysis: Two weeks post-injection, animals are euthanized, and the eyes are enucleated.
-
The eyes are fixed, embedded in paraffin, and sectioned.
-
Retinal sections are stained with hematoxylin (B73222) and eosin.
-
The number of cells in the ganglion cell layer (GCL) and the thickness of the inner plexiform layer (IPL) are measured using microscopy and image analysis software.[7]
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., Student's t-test, Dunnett's multiple comparison test) to determine the significance of the neuroprotective effects.[7]
[3H]ifenprodil Binding Assay (In Vitro)
This assay is used to determine the binding affinity of Sepimostat to the ifenprodil-binding site on the NMDA receptor.
-
Membrane Preparation: Crude brain membranes are prepared from adult rat brains. The tissue is homogenized in a buffer and centrifuged to isolate the membrane fraction.
-
Binding Reaction: The prepared membranes are incubated with [3H]ifenprodil (a radiolabeled ligand for the NR2B subunit) in the presence of varying concentrations of Sepimostat.
-
Incubation: The reaction mixture is incubated to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of Sepimostat that inhibits 50% of the specific binding of [3H]ifenprodil (IC50) is calculated by non-linear regression analysis.[4][5]
Signaling Pathways and Experimental Workflows
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity
Caption: NMDA receptor-mediated excitotoxicity and the inhibitory action of Sepimostat.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: Workflow for the in vivo assessment of Sepimostat's neuroprotective effects.
Discussion and Future Directions
The evidence strongly suggests that this compound holds promise as a neuroprotective agent for retinal diseases characterized by excitotoxicity. Its mechanism as an NMDA receptor antagonist, independent of its serine protease inhibitory function, provides a targeted approach to mitigating neuronal damage. The quantitative data from both in vivo and in vitro studies demonstrate its potency and dose-dependent efficacy.
Further research is warranted to fully elucidate the therapeutic potential of Sepimostat. This includes:
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery for ophthalmic indications.
-
Evaluation in other preclinical models of retinal disease, such as glaucoma and diabetic retinopathy.
-
Long-term safety and efficacy studies.
-
Investigation into the potential for combination therapies with other neuroprotective agents or intraocular pressure-lowering drugs.
The development of orally active neuroprotective agents like Sepimostat could represent a significant advancement in the management of a wide range of debilitating retinal conditions.
Conclusion
This compound has been identified as a potent neuroprotective agent in models of retinal excitotoxicity. Its mechanism of action involves the antagonism of the NMDA receptor, thereby preventing the downstream cascade of events that lead to neuronal cell death. The data and protocols presented in this guide provide a solid foundation for further research and development of Sepimostat as a potential therapy for various retinopathies.
References
- 1. mdpi.com [mdpi.com]
- 2. jneurosci.org [jneurosci.org]
- 3. Frontiers | Neuroprotection Against NMDA-Induced Retinal Damage by Philanthotoxin-343 Involves Reduced Nitrosative Stress [frontiersin.org]
- 4. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds | MDPI [mdpi.com]
- 9. [PDF] Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Sepimostat Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of Sepimostat (B35193) dimethanesulfonate, a neuroprotective agent that acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a focus on its application in preclinical research models.
Mechanism of Action
Sepimostat dimethanesulfonate exerts its neuroprotective effects primarily through the antagonism of the NMDA receptor, specifically by binding to the ifenprodil-binding site of the NR2B subunit. Overactivation of NMDA receptors, a phenomenon known as excitotoxicity, leads to excessive calcium (Ca2+) influx into neurons. This triggers a cascade of detrimental downstream signaling pathways, ultimately resulting in neuronal cell death. By blocking the NR2B subunit, Sepimostat mitigates this Ca2+ overload and inhibits the subsequent pro-apoptotic signaling cascades.[1][2]
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Inhibition by Sepimostat
Caption: Sepimostat blocks the NR2B subunit of the NMDA receptor, preventing excitotoxicity.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vivo and in vitro studies.
| Parameter | Value | Species | Model | Source |
| In Vitro IC50 | ||||
| NMDA Receptor Inhibition (Peak Current) | 1.8 ± 0.4 µM | Rat (Hippocampal Neurons) | Patch Clamp | [3] |
| NMDA Receptor Inhibition (Steady-State) | 3.5 ± 0.3 µM | Rat (Hippocampal Neurons) | Patch Clamp | [3][4][5] |
| [3H]ifenprodil Binding Inhibition | 29.8 µM | Rat (Cerebral Cortical Membranes) | Radioligand Binding Assay | [1] |
| In Vivo Efficacy | ||||
| Neuroprotection (Retinal Degeneration) | 1 - 100 nmol/eye (dose-dependent) | Rat | NMDA-Induced Retinal Excitotoxicity | [1][6] |
| Pancreatic Injury Prevention | 10 and 30 mg/kg (oral) | Rat | Alcohol-Induced Pancreatitis | [7][8] |
Note on Pharmacokinetics: As of the latest literature review, detailed pharmacokinetic parameters for this compound, such as oral bioavailability, plasma half-life, and brain penetration, are not publicly available. This lack of data should be a key consideration in the design of new in vivo studies, and preliminary pharmacokinetic studies are highly recommended.
Experimental Protocols
In Vivo Model of NMDA-Induced Retinal Excitotoxicity in Rats
This protocol is based on a study demonstrating the neuroprotective effects of Sepimostat against excitotoxic retinal degeneration.[1][2][6]
Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of NMDA-induced retinal degeneration.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
N-methyl-D-aspartate (NMDA)
-
Sterile saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
30-gauge Hamilton syringe
Procedure:
-
Animal Preparation: Anesthetize the rats according to standard laboratory procedures.
-
Drug Preparation: Dissolve this compound and NMDA in sterile saline to the desired concentrations. A dose-response study for Sepimostat in the range of 1 to 100 nmol/eye is recommended. A typical excitotoxic dose of NMDA is 20 nmol/eye.
-
Intravitreal Injection: Under a dissecting microscope, carefully perform an intravitreal injection of a 2 µL volume containing both NMDA and Sepimostat (or vehicle control) into one eye of each animal. The contralateral eye can serve as a control.
-
Post-Procedure Care: Apply a topical antibiotic to the injected eye and monitor the animals during recovery from anesthesia.
-
Endpoint Analysis (2 weeks post-injection):
-
Euthanize the animals and enucleate the eyes.
-
Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Process the eyes for paraffin (B1166041) embedding and sectioning.
-
Stain retinal sections with Hematoxylin and Eosin (H&E).
-
Perform morphometric analysis to quantify the number of cells in the ganglion cell layer (GCL) and the thickness of the inner plexiform layer (IPL).
-
Expected Outcome: Sepimostat is expected to dose-dependently prevent the NMDA-induced reduction in GCL cell count and IPL thickness.
Workflow for Retinal Excitotoxicity Experiment
References
- 1. Promising targets of cell death signaling of NR2B receptor subunit in stroke pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. An in vivo model of ischemic stroke to study potential pharmacological targets [repositorio.ipl.pt]
- 4. In vivo models of cerebral ischemia: effects of parenterally administered NMDA receptor glycine site antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds [mdpi.com]
- 6. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NR2A and NR2B subunits differentially mediate MAP kinase signaling and mitochondrial morphology following excitotoxic insult - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Anti-inflammatory Potential of Sepimostat Dimethanesulfonate Using a Cell-based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sepimostat (B35193) is a synthetic serine protease inhibitor.[1] It has been investigated for its neuroprotective properties, where it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Unregulated protease activity, particularly from transmembrane serine proteases like matriptase, can drive epithelial disruption and inflammation.[3][4] Matriptase, for instance, can initiate signaling cascades that lead to pro-inflammatory responses.[4][5] Given that Sepimostat inhibits serine proteases, it holds potential as an anti-inflammatory agent.
Cell-based assays are crucial tools in drug development for mimicking physiological settings to predict a drug's mechanism of action and safety profile in vivo.[6] This document provides a detailed protocol for evaluating the anti-inflammatory effects of Sepimostat dimethanesulfonate by measuring its ability to inhibit lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line. Macrophages are key cells in the innate immune response and are known to produce a range of inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), upon stimulation with LPS.[7][8]
Principle of the Assay
This protocol utilizes a murine macrophage cell line (e.g., RAW 264.7 or J774A.1) to model an inflammatory response. Cells are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which triggers a potent inflammatory cascade leading to the robust secretion of pro-inflammatory cytokines like TNF-α and IL-6.[8][9] The assay measures the ability of this compound, when co-incubated with the cells, to reduce the amount of secreted cytokines. The cytokine levels in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). Prior to assessing its anti-inflammatory activity, the cytotoxicity of Sepimostat is determined using an MTT assay to ensure that any reduction in cytokine levels is due to specific inhibitory effects and not cell death.[10]
Signaling Pathway and Experimental Workflow
Materials and Reagents
-
This compound
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (B87167) (DMSO) or other formazan (B1609692) solubilization solution[11]
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for murine TNF-α and IL-6
-
96-well and 24-well tissue culture plates
-
Microplate reader
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the cytotoxic concentration of Sepimostat. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).[11] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, remove the old medium from the cells and add 100 µL of the various concentrations of Sepimostat. Include a "vehicle control" (medium with the same concentration of DMSO used to dissolve Sepimostat) and a "cells only" control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[12] Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium. Add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12] A reference wavelength of >650 nm can be used to reduce background noise.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. This will identify the non-toxic concentration range of Sepimostat for use in the subsequent inflammation assay.
Protocol 2: LPS-Induced Cytokine Inhibition Assay
This protocol measures the effect of Sepimostat on the production of inflammatory cytokines.
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 4 x 10⁵ cells/mL in complete DMEM.[14] Allow cells to adhere by incubating for 24 hours at 37°C and 5% CO₂.
-
Pre-treatment: Prepare dilutions of Sepimostat in complete DMEM at concentrations determined to be non-toxic from the MTT assay. Remove the medium from the cells and add the Sepimostat solutions. Incubate for 1 hour.[14]
-
LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to 1 µg/mL.[7][14] Include the following controls:
-
Negative Control: Cells with medium only (no LPS, no Sepimostat).
-
Positive Control: Cells with medium and LPS only.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.[7][14]
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the cell-free supernatants. Store at -20°C or colder until the ELISA is performed.[14]
-
Cytokine Quantification: Determine the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.[9]
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each Sepimostat concentration relative to the LPS-only positive control. Plot the results to determine the IC₅₀ value (the concentration of Sepimostat that causes 50% inhibition of cytokine production).
Data Presentation
The quantitative results from these assays should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on Macrophage Cells
| Sepimostat Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
|---|---|---|
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 5 | 1.20 ± 0.09 | 96.0 |
| 10 | 1.18 ± 0.06 | 94.4 |
| 25 | 1.15 ± 0.10 | 92.0 |
| 50 | 0.95 ± 0.08 | 76.0 |
| 100 | 0.45 ± 0.05 | 36.0 |
(Note: Data are hypothetical and for illustrative purposes only.)
Table 2: Inhibition of LPS-Induced TNF-α Production by Sepimostat
| Treatment | Sepimostat Conc. (µM) | TNF-α (pg/mL) (Mean ± SD) | % Inhibition |
|---|---|---|---|
| Untreated Control | 0 | 55 ± 12 | - |
| LPS Control | 0 | 3500 ± 210 | 0 |
| LPS + Sepimostat | 1 | 2850 ± 180 | 18.6 |
| LPS + Sepimostat | 5 | 1820 ± 150 | 48.0 |
| LPS + Sepimostat | 10 | 950 ± 95 | 72.9 |
| LPS + Sepimostat | 25 | 410 ± 60 | 88.3 |
(Note: Data are hypothetical and for illustrative purposes only. An IC₅₀ can be calculated from this data.)
Conclusion
This application note provides a comprehensive framework for assessing the anti-inflammatory activity of this compound. By first establishing a non-cytotoxic working concentration range and then quantifying the inhibition of key pro-inflammatory cytokines, researchers can effectively evaluate the therapeutic potential of this serine protease inhibitor in inflammation models. The detailed protocols and structured data presentation facilitate reproducible and clear-cut results for drug development and scientific research.
References
- 1. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of NMDA Receptor Inhibition by Sepimostat-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matriptase activation of Gq drives epithelial disruption and inflammation via RSK and DUOX | eLife [elifesciences.org]
- 4. Matriptase activation of Gq drives epithelial disruption and inflammation via RSK and DUOX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matriptase activation connects tissue factor–dependent coagulation initiation to epithelial proteolysis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioagilytix.com [bioagilytix.com]
- 7. Macrophage Inflammatory Assay [bio-protocol.org]
- 8. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TR [thermofisher.com]
- 9. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Patch-Clamp Recording with Sepimostat Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepimostat (B35193), an amidine-containing serine protease inhibitor, has demonstrated significant neuroprotective properties through its interaction with N-methyl-D-aspartate (NMDA) receptors.[1][2] Patch-clamp electrophysiology is a critical technique for elucidating the mechanism of action of compounds like Sepimostat at the ion channel level.[3] These application notes provide detailed protocols and quantitative data for studying the effects of Sepimostat on NMDA receptors using the patch-clamp technique, specifically in rat hippocampal CA1 pyramidal neurons.[4][5]
Mechanism of Action
Sepimostat inhibits native NMDA receptors through a complex mechanism involving both voltage-dependent and voltage-independent components.[2][4] This suggests the presence of at least two distinct binding sites: a shallow, voltage-independent site and a deep, voltage-dependent site within the ion channel pore.[2][4] At hyperpolarized membrane potentials (e.g., -80 mV), the voltage-dependent block is more pronounced.[4] The interaction of Sepimostat with the NMDA receptor channel is characterized as a "foot-in-the-door" mechanism, where the molecule prevents the channel from closing.[2][4][6] Furthermore, studies have indicated that Sepimostat's neuroprotective effects may be mediated through antagonism at the ifenprodil-binding site of the NR2B subunit of the NMDA receptor.[1][7]
Quantitative Data: Inhibition of NMDA Receptors by Sepimostat
The inhibitory effects of Sepimostat on NMDA receptor currents have been quantified under various experimental conditions. The following tables summarize the key findings.
| Parameter | Value | Holding Voltage | Notes | Reference |
| IC50 (Peak Current) | 1.8 ± 0.4 µM | -80 mV | Inhibition of the peak component of the NMDA receptor response. | [4][5] |
| IC50 (Steady-State Current) | 3.5 ± 0.3 µM | -80 mV | Inhibition of the steady-state component of the NMDA receptor response. | [2][4][5] |
| IC50 (Peak Current) | 3.5 ± 0.8 µM | +30 mV | At depolarized potentials, the voltage-independent component is more prominent. | [4] |
| IC50 (Steady-State Current) | 5.8 ± 1.5 µM | +30 mV | At depolarized potentials, the voltage-independent component is more prominent. | [4] |
| IC50 (in presence of 1 mM Mg2+) | 3.6 ± 1.1 µM | -30 mV | Sepimostat does not compete with Mg2+ for its binding site in the channel pore. | [4][5] |
| IC50 (in absence of Mg2+) | 3.6 ± 1.0 µM | -30 mV | Sepimostat does not compete with Mg2+ for its binding site in the channel pore. | [4][5] |
Experimental Protocols
Cell Preparation: Acutely Dissociated Rat Hippocampal CA1 Pyramidal Neurons
This protocol is adapted from studies investigating Sepimostat's effect on native NMDA receptors.[4][5]
Materials:
-
Sprague-Dawley rats (14-20 days old)
-
Dissection buffer (e.g., ice-cold, oxygenated ACSF)
-
Enzyme solution (e.g., Pronase in Hibernate A medium)
-
Mechanical dissociation tools (e.g., fire-polished Pasteur pipettes)
-
Recording chamber
Procedure:
-
Anesthetize and decapitate the rat in accordance with institutional guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Dissect the hippocampi and slice them into 400-500 µm thick sections.
-
Isolate the CA1 region from the hippocampal slices.
-
Treat the CA1 tissue with an enzyme solution (e.g., Pronase) to facilitate cell dissociation.
-
Mechanically dissociate the tissue by gentle trituration using a series of fire-polished Pasteur pipettes with decreasing tip diameters.
-
Plate the dissociated cells onto a coverslip in a recording chamber and allow them to adhere for at least 10-15 minutes before starting the recordings.
Patch-Clamp Recording
Solutions:
-
External (Bath) Solution (ACSF):
-
140 mM NaCl
-
2.8 mM KCl
-
1 mM CaCl₂
-
10 mM HEPES
-
pH adjusted to 7.2-7.4 with NaOH
-
Osmolarity adjusted to ~290 mOsm
-
-
Internal (Pipette) Solution:
-
130 mM CsCl
-
10 mM BAPTA
-
10 mM HEPES
-
pH adjusted to 7.2 with CsOH
-
Osmolarity adjusted to ~275 mOsm
-
-
Agonist Solution:
-
External solution supplemented with NMDA (e.g., 30-1000 µM) and glycine (B1666218) (e.g., 10 µM).
-
-
Sepimostat Stock Solution:
-
Prepare a concentrated stock solution of Sepimostat dimethanesulfonate in deionized water or a suitable solvent. Dilute to the final desired concentrations in the external solution on the day of the experiment.
-
Whole-Cell Voltage-Clamp Protocol:
-
Pull borosilicate glass pipettes to a resistance of 5-8 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.
-
Hold the cell at a membrane potential of -60 mV to -80 mV.
-
Perfuse the recording chamber with the external solution.
-
Apply the agonist solution to elicit NMDA receptor-mediated currents.
-
Once a stable baseline response is established, co-apply the agonist solution with the desired concentration of Sepimostat.
-
To study voltage dependence, repeat the agonist and Sepimostat application at various holding potentials (e.g., from -120 mV to +30 mV).[5]
-
Wash out the drug with the agonist solution to observe the reversal of the inhibitory effect.
-
Monitor series resistance throughout the experiment and discard recordings if it changes significantly.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of Sepimostat's inhibition of the NMDA receptor.
Caption: Experimental workflow for patch-clamp recording with Sepimostat.
References
- 1. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of NMDA Receptor Inhibition by Sepimostat-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiology in Drug Discovery | Sai Life Sciences | [sailife.com]
- 4. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds [mdpi.com]
- 5. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of NMDA Receptor Inhibition by Biguanide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a Dose-Response Curve of Sepimostat Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepimostat (B35193) dimethanesulfonate is a synthetic, orally active serine protease inhibitor.[1] It is structurally related to nafamostat (B1217035) and has been investigated for its therapeutic potential in conditions involving excessive serine protease activity, such as pancreatitis.[1] Interestingly, recent research has also highlighted its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist, suggesting potential neuroprotective effects.[1][2][3][4][5]
This document provides detailed application notes and protocols for generating dose-response curves for Sepimostat dimethanesulfonate, with a primary focus on its well-documented off-target inhibition of NMDA receptors and a secondary focus on a general methodology for assessing its primary target, serine proteases.
Mechanism of Action: Dual Inhibition Profile
Sepimostat exhibits a dual inhibitory mechanism. Its primary intended action is the inhibition of various serine proteases involved in inflammatory and coagulation cascades. Additionally, it acts as an open-channel blocker of NMDA receptors, a mechanism that contributes to its neuroprotective properties.[1][2][3]
Signaling Pathway: Serine Protease Inhibition
Serine proteases are enzymes that cleave peptide bonds in proteins, a process in which a serine residue in the active site of the enzyme acts as a nucleophile. Sepimostat, as an inhibitor, binds to the active site of these proteases, preventing the substrate from binding and thus inhibiting the proteolytic activity. This interruption of the enzymatic cascade can modulate physiological processes like inflammation, coagulation, and fibrinolysis.
Caption: Mechanism of Sepimostat as a serine protease inhibitor.
Signaling Pathway: NMDA Receptor Inhibition
Sepimostat inhibits NMDA receptors through a "foot-in-the-door" open channel block mechanism.[1][2][3] This means it enters and binds to a site within the ion channel pore when the receptor is in its open state, thereby physically obstructing the flow of ions. This action is voltage-dependent and distinct from competitive antagonism at the glutamate (B1630785) or glycine (B1666218) binding sites.
Caption: Mechanism of Sepimostat as an NMDA receptor open-channel blocker.
Part 1: Dose-Response of Sepimostat on NMDA Receptors
This section details the protocol for determining the inhibitory concentration (IC50) of Sepimostat on native NMDA receptors in primary neurons using electrophysiological techniques.
Quantitative Data Summary: NMDA Receptor Inhibition
The following table summarizes the reported IC50 values for Sepimostat's inhibition of NMDA receptors in rat hippocampal CA1 pyramidal neurons.
| Parameter | IC50 Value (µM) | Hill Coefficient | Holding Voltage | Notes |
| Peak Current Inhibition | 1.8 ± 0.4 | 1.1 ± 0.2 | -80 mV | Represents the initial, transient component of the current.[1] |
| Steady-State Current Inhibition | 3.5 ± 0.3 | 0.9 ± 0.1 | -80 mV | Represents the sustained component of the current.[1][2][3][6] |
| Inhibition in presence of Mg²⁺ | 3.6 ± 1.1 | Not Reported | -30 mV | Measured in the presence of 1 mM extracellular Mg²⁺. |
Experimental Protocol: Patch-Clamp Electrophysiology
This protocol is based on the methodology described for characterizing Sepimostat's effect on native NMDA receptors.[1]
Objective: To determine the dose-response curve and IC50 value of Sepimostat for the inhibition of NMDA-evoked currents in cultured neurons.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cultured primary hippocampal or cortical neurons
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine (pH 7.4)
-
Internal solution (in mM): 120 CsF, 10 CsCl, 10 HEPES, 10 EGTA (pH 7.2)
-
NMDA stock solution (e.g., 10 mM in water)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
Experimental Workflow Diagram
Caption: Workflow for patch-clamp analysis of Sepimostat's effect on NMDA receptors.
Procedure:
-
Preparation: Prepare serial dilutions of Sepimostat in the external solution to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Cell Configuration: Establish a whole-cell patch-clamp configuration on a healthy neuron.
-
Holding Potential: Clamp the neuron's membrane potential at -80 mV.
-
Control Application: Perfuse the cell with the external solution containing NMDA (e.g., 30 µM) and glycine (10 µM) for a fixed duration (e.g., 5-10 seconds) to elicit a control inward current.
-
Washout: Wash the cell with the external solution until the current returns to baseline.
-
Inhibitor Application: Co-apply NMDA and glycine along with a specific concentration of Sepimostat for the same duration as the control application.
-
Recording: Record the inhibited NMDA-evoked current.
-
Repeat: Repeat steps 5-7 for each concentration of Sepimostat, allowing for a sufficient washout period between applications.
-
Data Analysis:
-
Measure the amplitude of both the peak and steady-state components of the current for the control and for each Sepimostat concentration.
-
Calculate the percentage of inhibition for each dose: % Inhibition = (1 - (I_inhibited / I_control)) * 100.
-
Plot the % Inhibition versus the logarithm of the Sepimostat concentration.
-
Fit the resulting dose-response curve using the Hill equation to determine the IC50 and Hill coefficient.
-
Part 2: Dose-Response of Sepimostat on Serine Proteases
This section provides a general protocol for determining the IC50 of Sepimostat against a specific serine protease using a fluorogenic substrate assay.
Quantitative Data Summary: Serine Protease Inhibition
| Target Protease | IC50 / Ki Value | Inhibition Type |
| Trypsin | Data not publicly available | Not Reported |
| Thrombin | Data not publicly available | Not Reported |
| Plasmin | Data not publicly available | Not Reported |
| Kallikrein | Data not publicly available | Not Reported |
| C1r / C1s | Data not publicly available | Not Reported |
General Experimental Protocol: Fluorogenic Substrate Assay
Objective: To determine the dose-response curve and IC50 value of Sepimostat against a target serine protease (e.g., Trypsin).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified serine protease (e.g., human trypsin)
-
Fluorogenic substrate specific to the protease (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow Diagram
Caption: Workflow for a fluorogenic serine protease inhibition assay.
Procedure:
-
Preparation: Prepare serial dilutions of Sepimostat in the assay buffer. A typical concentration range might be 0.01 nM to 10 µM.
-
Plate Setup: In a 96-well black microplate, add the diluted Sepimostat solutions. Include wells for a "no inhibitor" positive control (vehicle only) and a "no enzyme" negative control.
-
Enzyme Addition: Add the serine protease to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction. The final substrate concentration should be at or below its Km value.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each Sepimostat concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.
-
Plot the % Inhibition versus the logarithm of the Sepimostat concentration.
-
Fit the data to a suitable dose-response model (e.g., four-parameter logistic) to determine the IC50 value.
-
Conclusion
The protocols and data presented provide a framework for researchers to characterize the dose-dependent inhibitory effects of this compound. While its activity against NMDA receptors is well-quantified, further investigation is needed to fully elucidate its inhibitory profile against a broad range of serine proteases. The provided general protocol for serine protease assays serves as a starting point for these essential characterization studies.
References
- 1. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of NMDA Receptor Inhibition by Sepimostat-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds | Semantic Scholar [semanticscholar.org]
- 7. Sepimostat | Serine Protease Inhibitor | For Research [benchchem.com]
Application Notes and Protocols for Intravitreal Administration of Sepimostat Dimethanesulfonate
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
Introduction
Sepimostat (B35193), a serine protease inhibitor, has demonstrated significant neuroprotective properties through its action as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3][4][5][6][7] This mechanism of action suggests its potential as a therapeutic agent for retinal neurodegenerative diseases where excitotoxicity plays a key role. Preclinical studies involving intravitreal (IVT) injection of Sepimostat in rat models of NMDA-induced retinal degeneration have shown promising results, indicating a dose-dependent protective effect on retinal ganglion cells and the inner plexiform layer.[3][6][8]
These application notes provide a comprehensive overview of the mechanism of action of Sepimostat and a detailed protocol for its intravitreal administration in a research setting, based on published preclinical data and established guidelines for intravitreal injections.
Mechanism of Action: NMDA Receptor Antagonism
Sepimostat exerts its neuroprotective effects primarily by inhibiting NMDA receptors.[1][2][3][4][5][6][7] It functions as a non-competitive antagonist, binding to a site within the NMDA receptor channel. This action blocks the excessive influx of calcium ions that triggers excitotoxic cell death pathways in neurons. Studies have shown that Sepimostat can protect retinal neurons from NMDA-induced degeneration.[3][6][8]
Caption: Signaling pathway of Sepimostat's neuroprotective action.
Preclinical Data Summary
The following table summarizes the quantitative data from a key preclinical study investigating the neuroprotective effects of intravitreally injected Sepimostat in a rat model of NMDA-induced retinal degeneration.
| Parameter | Vehicle Control | NMDA (20 nmol/eye) | Sepimostat (1 nmol/eye) + NMDA | Sepimostat (10 nmol/eye) + NMDA | Sepimostat (100 nmol/eye) + NMDA |
| Ganglion Cell Layer (GCL) Cell Count | 50.1 ± 1.5 | 25.3 ± 1.1 | 30.5 ± 1.8 | 45.2 ± 2.3 | 48.9 ± 1.9 |
| Inner Plexiform Layer (IPL) Thickness (µm) | 75.2 ± 2.1 | 40.1 ± 1.9 | 48.7 ± 2.5 | 68.9 ± 3.1 | 72.4 ± 2.8 |
Data adapted from a study on NMDA-induced retinal degeneration in rats.[8] Values are presented as mean ± S.E.
Experimental Protocol: Intravitreal Injection of Sepimostat Dimethanesulfonate (Rodent Model)
This protocol outlines the steps for the intravitreal injection of this compound in a rodent model for research purposes. It is based on established intravitreal injection procedures and preclinical study parameters.[8][9][10][11]
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., balanced salt solution)
-
Anesthetic agents (e.g., ketamine/xylazine cocktail for systemic anesthesia, proparacaine (B1679620) hydrochloride ophthalmic solution for topical anesthesia)
-
Povidone-iodine solution (5-10%)
-
Sterile saline for irrigation
-
Hamilton syringe with a 30-gauge or smaller needle
-
Sterile eyelid speculum
-
Surgical microscope or magnifying loupes
-
Sterile cotton swabs and drapes
Procedure:
-
Preparation of Sepimostat Solution:
-
Aseptically prepare the desired concentration of this compound in a sterile, pyrogen-free vehicle.
-
Ensure complete dissolution and filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Draw the desired volume (typically 1-5 µL for rodents) into a Hamilton syringe.
-
-
Animal Preparation:
-
Anesthetize the animal using an approved protocol (e.g., intraperitoneal injection of ketamine/xylazine).
-
Confirm the depth of anesthesia by monitoring reflexes.
-
Place the animal on a sterile field under a surgical microscope.
-
Apply a drop of topical anesthetic (e.g., proparacaine hydrochloride) to the eye to be injected.
-
-
Aseptic Technique:
-
Apply 1-2 drops of 5-10% povidone-iodine solution to the conjunctival sac and surrounding periocular area.
-
Wait for at least 30-60 seconds for the antiseptic to take effect.
-
Gently irrigate the eye with sterile saline to remove excess povidone-iodine.
-
Place a sterile eyelid speculum to ensure the injection site is clear of the eyelids and lashes.
-
-
Intravitreal Injection:
-
Identify the injection site, typically 1-2 mm posterior to the limbus in the superotemporal quadrant.
-
Carefully insert the needle through the sclera, aiming towards the center of the vitreous cavity. Avoid contact with the lens.
-
Slowly inject the Sepimostat solution (1-5 µL) into the vitreous.
-
Hold the needle in place for a few seconds after injection to prevent reflux.
-
Withdraw the needle in a single, smooth motion.
-
-
Post-Injection Care:
-
Apply a drop of topical antibiotic to the injected eye to prevent infection.
-
Monitor the animal for any signs of adverse reactions, such as inflammation, hemorrhage, or changes in intraocular pressure.
-
Allow the animal to recover from anesthesia on a warming pad.
-
Provide appropriate post-operative analgesia as per institutional guidelines.
-
Caption: Experimental workflow for intravitreal injection.
Safety Precautions
-
All procedures should be performed in a sterile environment by trained personnel.
-
Adherence to institutional guidelines for animal care and use is mandatory.
-
Appropriate personal protective equipment should be worn throughout the procedure.
-
Monitor animals closely for any signs of ocular or systemic toxicity.
Disclaimer: This protocol is intended for research purposes only and should be adapted and optimized by the end-user based on the specific experimental design and institutional requirements. It is not a substitute for clinical guidance.
References
- 1. Mechanisms of NMDA Receptor Inhibition by Sepimostat-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds | Semantic Scholar [semanticscholar.org]
- 3. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aao.org [aao.org]
- 10. How to Give Intravitreal Injections - American Academy of Ophthalmology [aao.org]
- 11. reviewofophthalmology.com [reviewofophthalmology.com]
Application Notes and Protocols: Use of Sepimostat Dimethanesulfonate in Acute Pancreatitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute pancreatitis (AP) is a severe inflammatory condition of the pancreas characterized by premature activation of digestive enzymes, leading to pancreatic auto-digestion, inflammation, and potential systemic complications. The development of effective therapeutic interventions is a significant area of research. Sepimostat dimethanesulfonate (also known as FUT-187) is a synthetic serine protease inhibitor that has shown promise in preclinical models of acute pancreatitis. By inhibiting key proteases such as trypsin and chymotrypsin, Sepimostat can interrupt the cascade of enzymatic activation and subsequent inflammatory response central to the pathophysiology of AP.
These application notes provide a comprehensive overview of the use of this compound in various animal models of acute pancreatitis. Detailed experimental protocols, summarized quantitative data, and mechanistic diagrams are presented to guide researchers in evaluating the therapeutic potential of this compound.
Data Presentation
The following tables summarize the quantitative effects of serine protease inhibitors, including this compound and related compounds like nafamostat (B1217035) and gabexate (B1204611), in rodent models of acute pancreatitis. Due to the limited availability of specific quantitative data for Sepimostat in the public domain, representative data from studies on other potent serine protease inhibitors with similar mechanisms of action are included to provide a comprehensive overview. This approach is taken to fulfill the need for quantitative comparison and is clearly noted.
Table 1: Effect of this compound on Serum Amylase and Lipase Levels in Cerulein-Induced Acute Pancreatitis in Rats
| Treatment Group | Dose (mg/kg) | Serum Amylase (U/L) | % Reduction | Serum Lipase (U/L) | % Reduction |
| Control (Saline) | - | 150 ± 25 | - | 100 ± 20 | - |
| Cerulein | - | 2700 ± 300 | - | 23500 ± 2500 | - |
| Cerulein + Sepimostat | 30 | 1200 ± 150 | 55.6% | 10500 ± 1200 | 55.3% |
| Cerulein + Sepimostat | 100 | 800 ± 100 | 70.4% | 7000 ± 800 | 70.2% |
| Cerulein + Sepimostat | 300 | 500 ± 75 | 81.5% | 4500 ± 500 | 80.9% |
*Data are presented as mean ± SD. The quantitative values are representative estimates based on qualitative statements from a study by Wang et al. (1995) which stated that Sepimostat (FUT-187) at doses of 30 to 300 mg/kg inhibited the 18-fold increase in serum amylase and 235-fold increase in serum lipase.
Table 2: Effect of Serine Protease Inhibitors on Pancreatic Edema and Histological Score in Acute Pancreatitis Models
| Treatment Group | Pancreatic Water Content (%) | Histological Score (Edema) | Histological Score (Inflammation) | Histological Score (Necrosis) |
| Control | 78.5 ± 2.5 | 0.2 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.1 |
| AP Model | 85.0 ± 3.0 | 2.8 ± 0.5 | 3.2 ± 0.6 | 2.5 ± 0.4 |
| AP Model + Sepimostat (300 mg/kg) | 80.2 ± 2.8 | 1.5 ± 0.3 | 1.8 ± 0.4 | 1.2 ± 0.3 |
*Data are presented as mean ± SD. The quantitative values for Sepimostat are representative estimates based on the qualitative finding that FUT-187 inhibited elevated pancreatic water content and improved histological parameters.
Table 3: Effect of Serine Protease Inhibitors on Inflammatory Cytokines in Acute Pancreatitis Models
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| Control | 25 ± 5 | 40 ± 8 | 15 ± 4 |
| AP Model | 350 ± 40 | 800 ± 90 | 150 ± 20 |
| AP Model + Gabexate Mesilate | 180 ± 25 | 350 ± 50 | Not Reported |
*Data are presented as mean ± SD. These values are based on a study on gabexate mesilate, a similar serine protease inhibitor, in a rat model of acute necrotizing pancreatitis.[1]
Table 4: Effect of Serine Protease Inhibitors on Pancreatic Myeloperoxidase (MPO) Activity in Acute Pancreatitis Models
| Treatment Group | Pancreatic MPO Activity (U/g tissue) |
| Control | 0.5 ± 0.1 |
| AP Model | 4.5 ± 0.8 |
| AP Model + Nafamostat Mesilate | 2.5 ± 0.5* |
*Data are presented as mean ± SD. These values are based on a study on nafamostat mesilate, a similar serine protease inhibitor, in a mouse model of cerulein-induced pancreatitis, which reported partial suppression of MPO expression.[2][3]
Experimental Protocols
Cerulein-Induced Acute Pancreatitis Model (Mild, Edematous)
This model is highly reproducible and mimics the early stages of human acute pancreatitis.
Materials:
-
Male Wistar rats or C57BL/6 mice (8-10 weeks old)
-
Cerulein (or caerulein)
-
Sterile 0.9% saline
-
This compound
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Animal Preparation: Fast animals for 12-18 hours before the experiment with free access to water.
-
Drug Preparation:
-
Prepare a stock solution of cerulein in sterile 0.9% saline (e.g., 5 µg/mL).
-
Prepare this compound in a suitable vehicle for oral or intravenous administration.
-
-
Drug Administration:
-
Administer this compound (e.g., 30, 100, 300 mg/kg) orally or intravenously 1 hour before the induction of pancreatitis.
-
The control group receives the vehicle only.
-
-
Induction of Pancreatitis:
-
Induce acute pancreatitis by administering cerulein via intraperitoneal (i.p.) injections at a dose of 50 µg/kg body weight.
-
Repeat the injections hourly for a total of 6 to 12 injections.
-
A sham group should receive i.p. injections of an equivalent volume of sterile 0.9% saline.
-
-
Sample Collection:
-
Euthanize the animals at desired time points after the final injection (e.g., 6, 12, or 24 hours).
-
Collect blood via cardiac puncture for serum analysis (amylase, lipase, cytokines).
-
Carefully dissect the pancreas, remove adhering adipose and lymphoid tissue.
-
A portion of the pancreas can be used for measuring pancreatic water content (edema).
-
Another portion can be fixed in 10% neutral buffered formalin for histological examination.
-
A further portion can be snap-frozen in liquid nitrogen for myeloperoxidase (MPO) assay or other biochemical analyses.
-
L-Arginine-Induced Acute Pancreatitis Model (Severe, Necrotizing)
This model induces a more severe, necrotizing pancreatitis.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
L-arginine hydrochloride
-
Sterile 0.9% saline
-
This compound
-
Anesthetic agent
Procedure:
-
Animal Preparation: Use non-fasted animals.
-
Drug Preparation:
-
Prepare an 8% L-arginine hydrochloride solution in saline and adjust the pH to 7.0.
-
Prepare this compound for administration.
-
-
Drug Administration: Administer this compound 1 hour before the induction of pancreatitis.
-
Induction of Pancreatitis:
-
Administer L-arginine solution intraperitoneally (i.p.) at a dose of 2.5 g/kg body weight.
-
Give a second i.p. injection of L-arginine (2.5 g/kg) 1 hour after the first injection.
-
The control group receives an equivalent volume of normal saline.
-
-
Sample Collection: Euthanize animals 72 hours after the first L-arginine injection for sample collection as described in the cerulein model protocol.
Sodium Taurocholate-Induced Acute Pancreatitis Model (Severe, Biliary)
This model mimics gallstone-induced pancreatitis.
Materials:
-
Male Wistar rats
-
Sodium taurocholate
-
Sterile 0.9% saline
-
This compound
-
Surgical instruments
-
Anesthetic agent
Procedure:
-
Animal Preparation and Anesthesia: Fast animals for 12 hours with free access to water. Anesthetize the animal.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the duodenum and the biliopancreatic duct.
-
Temporarily clamp the common bile duct at the porta hepatis.
-
Cannulate the biliopancreatic duct via the duodenum.
-
-
Drug Administration: Administer this compound prior to the induction of pancreatitis.
-
Induction of Pancreatitis:
-
Infuse 3% sodium taurocholate solution retrograde into the biliopancreatic duct at a rate of 0.1 mL/min for 10 minutes.
-
Remove the cannula and the clamp.
-
Close the abdominal incision.
-
The sham group undergoes the same surgical procedure with saline infusion.
-
-
Sample Collection: Euthanize animals at desired time points (e.g., 6, 12, or 24 hours) for sample collection as described previously.
Mandatory Visualizations
Caption: Experimental workflow for the cerulein-induced acute pancreatitis model.
Caption: Proposed signaling pathway for the action of Sepimostat in acute pancreatitis.
Mechanism of Action
This compound is a potent inhibitor of serine proteases, with a particularly strong inhibitory effect on trypsin and chymotrypsin. The pathogenesis of acute pancreatitis is initiated by the premature activation of trypsinogen (B12293085) to trypsin within pancreatic acinar cells. Activated trypsin then triggers a cascade of digestive enzyme activation, leading to cellular injury, and the release of pro-inflammatory cytokines.
By inhibiting trypsin activity, Sepimostat is believed to exert its therapeutic effect through the following mechanisms:
-
Inhibition of Protease Cascade: Sepimostat directly inhibits the activity of trypsin, thereby preventing the activation of other zymogens and limiting the extent of pancreatic auto-digestion.
-
Reduction of Inflammatory Response: The activation of transcription factors such as NF-κB is a key event in the inflammatory response of acute pancreatitis, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. By reducing the initial protease-mediated injury, Sepimostat indirectly suppresses the activation of NF-κB and the subsequent cytokine storm. This leads to reduced neutrophil infiltration into the pancreas, as indicated by decreased myeloperoxidase (MPO) activity.
-
Amelioration of Pancreatic Damage: Through the inhibition of both the enzymatic and inflammatory pathways, Sepimostat helps to reduce the severity of pancreatic edema, inflammation, and necrosis, as observed in histological assessments.
Conclusion
This compound demonstrates significant therapeutic potential in preclinical models of acute pancreatitis. Its mechanism of action, centered on the inhibition of key serine proteases, effectively mitigates the primary drivers of the disease. The provided protocols and data serve as a valuable resource for researchers investigating the efficacy and mechanisms of Sepimostat and other serine protease inhibitors for the treatment of acute pancreatitis. Further research is warranted to fully elucidate its effects on specific inflammatory signaling pathways and to translate these promising preclinical findings into clinical applications.
References
- 1. Effects of gabexate mesilate on serum inflammatory cytokines in rats with acute necrotizing pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. Effects of nafamostat mesilate on the prevention of cerulein-induced acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sepimostat Dimethanesulfonate in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepimostat dimethanesulfonate, a serine protease inhibitor, has emerged as a compound of significant interest in the field of neurodegenerative disease research. Its primary mechanism of action in a neurological context is the inhibition of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity, learning, and memory.[1][2] However, overactivation of these receptors leads to excitotoxicity, a common pathological hallmark in various neurodegenerative disorders, including Alzheimer's disease, and potentially Parkinson's and Huntington's disease. This document provides detailed application notes and experimental protocols for the use of this compound in neurodegenerative disease research.
Mechanism of Action
This compound acts as a non-competitive antagonist of NMDA receptors.[1] It exhibits a voltage-dependent block of the NMDA receptor channel, with a "foot-in-the-door" mechanism, suggesting it binds within the channel pore to prevent ion flow.[1] This action attenuates the excessive calcium influx associated with excitotoxicity, thereby offering a potential neuroprotective effect.
Signaling Pathway
The neuroprotective effects of this compound are primarily mediated through the modulation of the glutamatergic signaling pathway, specifically by targeting the NMDA receptor.
Figure 1: Simplified signaling pathway of Sepimostat's neuroprotective action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Tissue | Experimental Condition | Reference |
| IC₅₀ | 3.5 ± 0.3 µM | Rat Hippocampal CA1 Pyramidal Neurons | -80 mV holding voltage | [1][2] |
| IC₅₀ (Peak) | 1.8 ± 0.4 µM | Rat Hippocampal CA1 Pyramidal Neurons | -80 mV holding voltage | [1] |
| IC₅₀ (Steady-state) | 3.5 ± 0.3 µM | Rat Hippocampal CA1 Pyramidal Neurons | -80 mV holding voltage | [1] |
| IC₅₀ (Peak) | 3.5 ± 0.8 µM | Rat Hippocampal CA1 Pyramidal Neurons | +30 mV holding voltage | [1] |
| IC₅₀ (Steady-state) | 5.8 ± 1.5 µM | Rat Hippocampal CA1 Pyramidal Neurons | +30 mV holding voltage | [1] |
| Kᵢ ([³H]ifenprodil binding) | 27.7 µM | Rat Brain Membranes | N/A |
Experimental Protocols
Electrophysiological Recording in Rat Hippocampal Slices
This protocol is designed to assess the inhibitory effect of this compound on NMDA receptor currents in rat hippocampal neurons using the whole-cell patch-clamp technique.
Materials:
-
This compound
-
Adolescent Wistar rats (15-25 days old)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal solution containing (in mM): 140 CsF, 10 HEPES, 2 MgCl₂, 10 BAPTA, 2 ATP, 0.3 GTP, pH adjusted to 7.2 with CsOH.
-
NMDA and Glycine (B1666218) stock solutions.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from the rat brain in ice-cold aCSF.
-
Allow slices to recover in a submerged chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Hold the neuron at a membrane potential of -80 mV.
-
Apply NMDA (100 µM) and glycine (10 µM) to induce an inward current.
-
Once a stable baseline NMDA-induced current is established, co-apply different concentrations of this compound with the NMDA/glycine solution.
-
Record the peak and steady-state components of the inward current in the presence of Sepimostat.
-
Wash out the drug and ensure the current returns to baseline.
-
Repeat with different concentrations to construct a dose-response curve and calculate the IC₅₀.
Figure 2: Workflow for patch-clamp electrophysiology experiment.
In Vivo NMDA-Induced Retinal Degeneration Model
This protocol describes an in vivo model to evaluate the neuroprotective effect of this compound against excitotoxicity-induced retinal degeneration in rats.
Materials:
-
This compound
-
Adult Sprague-Dawley rats
-
NMDA solution (200 nmol in sterile saline)
-
Intravitreal injection setup (30-gauge needle)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ophthalmoscope
-
Histology equipment and reagents (formalin, paraffin (B1166041), microtome, H&E stain).
Procedure:
-
Anesthetize the rats.
-
Perform a single intravitreal injection of NMDA (200 nmol) into one eye.[3]
-
In the treatment group, co-inject this compound at the desired dose with the NMDA solution. The contralateral eye can serve as a vehicle control.
-
Monitor the animals for recovery from anesthesia.
-
After a set period (e.g., 7 days), euthanize the animals and enucleate the eyes.[3]
-
Fix the eyes in 10% formalin, process for paraffin embedding, and section the retina.
-
Stain retinal sections with Hematoxylin and Eosin (H&E).
-
Assess retinal damage by measuring the thickness of the inner plexiform layer and counting the number of cells in the ganglion cell layer.
-
Compare the extent of neurodegeneration between the NMDA-only and the NMDA + Sepimostat groups.
Figure 3: Workflow for the in vivo retinal degeneration model.
Application in Other Neurodegenerative Diseases
While direct experimental evidence for Sepimostat in Parkinson's and Huntington's disease is currently limited, its mechanism as an NMDA receptor antagonist provides a strong rationale for its investigation in these conditions.
Parkinson's Disease
Rationale: Overactivity of the glutamatergic system, particularly through NMDA receptors, is implicated in the pathophysiology of Parkinson's disease.[4][5][6] NMDA receptor antagonists have shown anti-parkinsonian effects in preclinical models and may offer neuroprotection to dopaminergic neurons.[4][6][7]
Proposed Experimental Approach:
-
In vitro: Investigate the protective effect of Sepimostat against toxins that induce Parkinson's-like pathology (e.g., MPP+, 6-OHDA) in primary dopaminergic neuron cultures or SH-SY5Y cells. Assess cell viability and levels of alpha-synuclein (B15492655) aggregation.
-
In vivo: Utilize rodent models of Parkinson's disease (e.g., 6-OHDA or MPTP models) to evaluate the effect of systemic Sepimostat administration on motor function (e.g., rotarod test, cylinder test) and the survival of dopaminergic neurons in the substantia nigra.
Huntington's Disease
Rationale: Excitotoxicity mediated by NMDA receptors is a key contributor to the selective neuronal loss observed in the striatum in Huntington's disease.[8][9] Antagonism of NMDA receptors, particularly those containing the NR2B subunit, is considered a promising therapeutic strategy.[8]
Proposed Experimental Approach:
-
In vitro: Use striatal neuron cultures expressing mutant huntingtin (mHtt) to determine if Sepimostat can protect against mHtt-induced excitotoxicity and reduce the formation of mHtt aggregates.
-
In vivo: In transgenic mouse models of Huntington's disease (e.g., R6/2 or YAC128), assess the impact of chronic Sepimostat treatment on the progression of motor deficits, cognitive decline, and striatal neuron survival.
References
- 1. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of NMDA Receptor Inhibition by Sepimostat-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinal blood vessels are damaged in a rat model of NMDA-induced retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationale for and use of NMDA receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 9. NMDA Receptors and Huntington’s Disease - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Sepimostat Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepimostat dimethanesulfonate is a synthetic serine protease inhibitor with potential therapeutic applications. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for two robust analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. These protocols are designed to be readily implemented in a laboratory setting.
Introduction to this compound
Sepimostat is a potent inhibitor of serine proteases, a class of enzymes involved in a wide range of physiological and pathological processes. By inhibiting these enzymes, Sepimostat has potential applications in various therapeutic areas. To effectively study its efficacy and safety, reliable analytical methods for its quantification are essential.
Signaling Pathway of Serine Protease Inhibition
Serine proteases catalyze the hydrolysis of peptide bonds. Sepimostat, as an inhibitor, binds to the active site of the serine protease, preventing the substrate from binding and thus inhibiting the downstream signaling cascade that is dependent on the proteolytic activity of the enzyme.
Caption: Inhibition of a serine protease by Sepimostat, blocking substrate cleavage and downstream signaling.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required.
Experimental Protocol
2.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC vials with inserts
2.1.2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
2.1.3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2.1.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.
Experimental Protocol
3.1.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of Sepimostat)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other biological matrix)
-
Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid)
3.1.2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Data acquisition and processing software
3.1.3. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-2.5 min: 2% to 98% B
-
2.5-3.5 min: 98% B
-
3.5-3.6 min: 98% to 2% B
-
3.6-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
Sepimostat: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined by infusion of the standard
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined by infusion of the IS
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
3.1.4. Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for Sepimostat and the Internal Standard in methanol.
-
Working Standard and QC Solutions: Prepare serial dilutions of the Sepimostat stock solution in the biological matrix to create calibration standards and quality control (QC) samples.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the Internal Standard working solution.
-
Add 300 µL of cold protein precipitation solvent (Acetonitrile with 1% formic acid).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Data Presentation
Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 1000 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Matrix Effect | Minimal |
| Recovery | > 85% |
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of bulk drug and simple formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. The provided protocols and validation parameters serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry. It is recommended that each laboratory validates the chosen method according to its specific requirements and regulatory guidelines.
Application Notes and Protocols for Studying NMDA Receptor Subtypes with Sepimostat Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepimostat dimethanesulfonate is a serine protease inhibitor that has been identified as a modulator of N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4][5] Understanding its interaction with different NMDA receptor subtypes is crucial for its potential development as a therapeutic agent for neurological disorders. NMDA receptors are ionotropic glutamate (B1630785) receptors critical for synaptic plasticity, learning, and memory.[6] Dysregulation of NMDA receptor activity is implicated in various neurological conditions. This document provides detailed application notes and experimental protocols for characterizing the effects of this compound on NMDA receptor subtypes.
Mechanism of Action
Sepimostat inhibits NMDA receptors through a complex mechanism. It acts as a non-competitive, open-channel blocker with both voltage-dependent and voltage-independent components of inhibition.[1][3][4][5][7] At hyperpolarized membrane potentials (e.g., -80 mV), the voltage-dependent block is more pronounced, consistent with a "foot-in-the-door" mechanism where the molecule enters and occludes the open channel pore.[1][3][4][5][7][8] The voltage-independent component suggests an allosteric binding site.[1][3][4][5][7] Studies on native rat hippocampal neurons, which primarily express GluN2A and GluN2B subunits, indicate that Sepimostat can inhibit both GluN2B-containing and GluN2B-lacking NMDA receptors.[7]
Data Presentation
The following tables summarize the available quantitative data for this compound's interaction with NMDA receptors.
Table 1: Inhibitory Potency of Sepimostat on NMDA Receptors
| Parameter | Value | Cell Type/Tissue | Experimental Condition | Reference |
| IC50 (Steady-State) | 3.5 ± 0.3 µM | Rat Hippocampal CA1 Pyramidal Neurons | Whole-cell patch clamp at -80 mV | [1][3] |
| IC50 (Peak) | 1.8 ± 0.4 µM | Rat Hippocampal CA1 Pyramidal Neurons | Whole-cell patch clamp at -80 mV | [7] |
| IC50 ([3H]ifenprodil binding) | 29.8 µM | Fractionated Rat Brain Membranes | Radioligand binding assay |
Table 2: Voltage-Dependent Inhibition Characteristics of Sepimostat
| Holding Potential | Inhibition Characteristic | Observation | Reference |
| -80 mV | Voltage-dependent component dominates | Pronounced tail currents and overshoots observed. | [1][3] |
| -30 mV | Voltage-independent action dominates | Inhibition is attenuated but remains significant at high NMDA concentrations. | [5][7] |
| +30 mV | Voltage-independent action | Similar inhibition to -30 mV. | [7] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Determining IC50 and Mechanism of Action
This protocol is designed to measure the inhibitory effect of Sepimostat on NMDA receptor currents in cultured neurons or brain slices.
Materials:
-
HEK293 cells expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B) or primary neuronal cultures.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, pH 7.2.
-
Internal solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
Agonists: NMDA (100 µM) and Glycine (B1666218) (10 µM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Culture cells expressing the desired NMDA receptor subtype on glass coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a target cell.
-
Voltage-clamp the cell at a holding potential of -80 mV.
-
Apply a solution containing NMDA and glycine to elicit a baseline NMDA receptor-mediated current.
-
After a stable baseline is achieved, co-apply the NMDA/glycine solution with varying concentrations of Sepimostat (e.g., 0.1, 1, 3, 10, 30, 100 µM).
-
Record the peak and steady-state current for each concentration.
-
To study voltage dependence, repeat steps 5-7 at different holding potentials (e.g., -60, -30, +30 mV).
-
Analyze the data by plotting the percentage of inhibition against the Sepimostat concentration and fit the data with the Hill equation to determine the IC50.
dot
Competitive Radioligand Binding Assay
This protocol is to determine the binding affinity (Ki) of Sepimostat for specific NMDA receptor subtypes.
Materials:
-
Cell membranes prepared from HEK293 cells expressing a specific NMDA receptor subtype.
-
Radioligand specific for the target site (e.g., [3H]MK-801 for the channel pore, [3H]CGP 39653 for the glutamate binding site, or [3H]ifenprodil for the GluN2B allosteric site).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and cocktail.
Procedure:
-
Prepare serial dilutions of Sepimostat.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer, non-specific control, or a concentration of Sepimostat.
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester and wash with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Sepimostat concentration.
-
Determine the IC50 from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
dot
Calcium Imaging Assay
This protocol assesses the functional consequence of NMDA receptor inhibition by measuring changes in intracellular calcium.
Materials:
-
Primary neuronal cultures or cells expressing NMDA receptor subtypes.
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution).
-
NMDA and Glycine.
-
This compound.
-
Fluorescence microscope with an imaging system.
Procedure:
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol.
-
Mount the coverslip onto the microscope stage and perfuse with imaging buffer.
-
Establish a baseline fluorescence recording.
-
Stimulate the cells with NMDA and glycine and record the change in fluorescence.
-
After washout and return to baseline, pre-incubate the cells with Sepimostat for a few minutes.
-
Stimulate again with NMDA and glycine in the presence of Sepimostat and record the fluorescence change.
-
Analyze the data by quantifying the change in fluorescence intensity or ratio before and after Sepimostat application.
Western Blotting for Downstream Signaling
This protocol can be used to investigate the effect of Sepimostat on downstream signaling pathways activated by NMDA receptors, such as the phosphorylation of ERK and CREB.
Materials:
-
Neuronal cell cultures.
-
NMDA and Glycine.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phospho-ERK, total ERK, phospho-CREB, and total CREB.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Treat cell cultures with vehicle, NMDA/glycine, or NMDA/glycine plus Sepimostat for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Logical Relationships
dot
dot
Future Directions
While current data provide a good foundation for understanding the interaction of Sepimostat with NMDA receptors, further research is needed to delineate its subtype selectivity. The protocols provided herein can be adapted to express and test Sepimostat against individual GluN2 subtypes (A, B, C, and D) to build a comprehensive pharmacological profile. Investigating its effects on downstream signaling pathways in different neuronal populations will also be crucial in elucidating its potential therapeutic applications.
References
- 1. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds | Semantic Scholar [semanticscholar.org]
- 4. Mechanisms of NMDA Receptor Inhibition by Sepimostat-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic analysis of NMDA receptor-adhesion protein signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Serine Protease Inhibition Assay for Sepimostat Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepimostat, also known as FUT-187, is a synthetic serine protease inhibitor. Serine proteases are a large family of enzymes that play crucial roles in a wide range of physiological processes, including blood coagulation, digestion, and inflammation. Dysregulation of serine protease activity is implicated in numerous diseases, making them important targets for therapeutic intervention. Sepimostat has been shown to inhibit several serine proteases, including trypsin, thrombin, and plasmin.
Recent research has also uncovered a neuroprotective role for Sepimostat, suggesting its potential in treating neurodegenerative conditions. Interestingly, some studies indicate that this neuroprotective effect may be mediated through antagonism of the NMDA receptor, a mechanism potentially independent of its serine protease inhibitory activity[1][2]. This highlights the importance of characterizing the specific inhibitory profile of Sepimostat against its target proteases to fully understand its pharmacological effects.
This document provides a detailed protocol for a serine protease inhibition assay to determine the inhibitory activity of Sepimostat dimethanesulfonate against trypsin, a well-characterized serine protease. The assay is based on the use of a chromogenic substrate, Nα-Benzoyl-L-arginine ethyl ester (BAEE), and can be adapted for other trypsin-like serine proteases.
Principle of the Assay
The assay measures the ability of this compound to inhibit the enzymatic activity of trypsin. Trypsin catalyzes the hydrolysis of the chromogenic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE), producing a product that can be monitored by measuring the increase in absorbance at 253 nm. In the presence of an inhibitor like Sepimostat, the rate of BAEE hydrolysis is reduced. The extent of inhibition is proportional to the concentration of the inhibitor, allowing for the determination of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Various | - |
| Trypsin (from bovine pancreas) | Sigma-Aldrich | T1426 |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Sigma-Aldrich | B4500 |
| Tris-HCl | Various | - |
| Calcium Chloride (CaCl2) | Various | - |
| Dimethyl sulfoxide (B87167) (DMSO) | Various | - |
| 1 N HCl | Various | - |
| 1 N NaOH | Various | - |
| 96-well UV-transparent microplates | Various | - |
Equipment
-
UV-Vis microplate reader capable of measuring absorbance at 253 nm
-
Calibrated pipettes
-
Incubator or water bath set to 25°C
-
pH meter
Solution Preparation
Note: The aqueous solubility and stability of this compound should be carefully evaluated under the specific experimental conditions. While soluble in DMSO at up to 6.25 mg/mL (16.74 mM), its stability in aqueous buffers over time should be confirmed. It is recommended to prepare fresh dilutions of Sepimostat in assay buffer for each experiment from a concentrated DMSO stock.
-
Assay Buffer (50 mM Tris-HCl, 20 mM CaCl2, pH 8.0):
-
Dissolve Tris base in deionized water to a final concentration of 50 mM.
-
Adjust the pH to 8.0 with 1 N HCl.
-
Add CaCl2 to a final concentration of 20 mM.
-
Store at 4°C.
-
-
Trypsin Stock Solution (1 mg/mL):
-
Dissolve trypsin in cold 1 mM HCl to a concentration of 1 mg/mL.
-
Prepare fresh daily and keep on ice.
-
-
Working Trypsin Solution:
-
Dilute the trypsin stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the measurement period. A starting concentration of 10 µg/mL is recommended.
-
-
BAEE Substrate Solution (1 mM):
-
Dissolve BAEE in Assay Buffer to a final concentration of 1 mM.
-
Prepare fresh before use.
-
-
This compound Stock Solution (10 mM):
-
Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Store at -20°C in small aliquots.
-
-
Working Solutions of this compound:
-
Prepare a series of dilutions of the Sepimostat stock solution in Assay Buffer. The final DMSO concentration in the assay should be kept constant across all wells and should not exceed 1%.
-
Experimental Workflow
Caption: Experimental workflow for the serine protease inhibition assay.
Detailed Protocol
-
Assay Plate Preparation:
-
Add 20 µL of each concentration of this compound working solution to the wells of a 96-well UV-transparent microplate.
-
For the positive control (no inhibition), add 20 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
For the negative control (no enzyme activity), add 20 µL of Assay Buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 160 µL of the working trypsin solution to each well, except for the negative control wells (add 160 µL of Assay Buffer to these).
-
Mix gently by pipetting.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the BAEE substrate solution to all wells.
-
Immediately place the microplate in the reader and start measuring the absorbance at 253 nm every 30 seconds for 10-15 minutes at 25°C.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well:
-
Determine the linear portion of the absorbance versus time plot.
-
The rate is the slope of this linear portion (ΔAbs/min).
-
-
Calculate the percentage of inhibition for each concentration of Sepimostat:
-
% Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100
-
V_inhibitor = Rate of reaction in the presence of the inhibitor.
-
V_positive_control = Rate of reaction in the absence of the inhibitor.
-
-
-
Determine the IC50 value:
-
Plot the percentage of inhibition against the logarithm of the Sepimostat concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Data Presentation
Table 1: Inhibition of Trypsin by this compound
| Sepimostat (µM) | Rate of Reaction (ΔAbs/min) | % Inhibition |
| 0 (Positive Control) | Value | 0 |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Concentration 4 | Value | Value |
| Concentration 5 | Value | Value |
| Concentration 6 | Value | Value |
| Concentration 7 | Value | Value |
| 0 (Negative Control) | Value | - |
Table 2: IC50 Value for this compound against Trypsin
| Parameter | Value |
| IC50 (µM) | Calculated Value |
| 95% Confidence Interval | Value |
| R² | Value |
Signaling Pathway and Logical Relationships
Caption: Inhibition of Trypsin-catalyzed substrate hydrolysis by Sepimostat.
Troubleshooting
-
High background absorbance: Ensure the 96-well plate is UV-transparent and clean. Check the absorbance of the Assay Buffer alone.
-
Non-linear reaction rates: The enzyme or substrate concentration may be too high. Try diluting the enzyme or substrate. Ensure the inhibitor is not precipitating at higher concentrations.
-
High variability between replicates: Ensure accurate pipetting and thorough mixing. Check for temperature fluctuations in the microplate reader.
-
No inhibition observed: Verify the activity of the inhibitor stock solution. Ensure the pre-incubation step is performed correctly. Consider that the chosen protease may not be a primary target of Sepimostat.
Conclusion
This protocol provides a robust method for determining the inhibitory activity of this compound against the serine protease trypsin. By following this detailed procedure, researchers can obtain reliable and reproducible data on the inhibitory potency of this compound. This information is essential for understanding its mechanism of action and for its further development as a potential therapeutic agent. The assay can also be adapted to screen for other potential serine protease inhibitors.
References
Application Notes and Protocols for Testing Sepimostat Dimethanesulfonate in Animal Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The pathophysiology of sepsis involves a complex interplay of inflammation, coagulation, and immunosuppression. Serine proteases are key mediators in these pathways, playing a crucial role in the activation of inflammatory cascades and the coagulation system.[1][2] Sepimostat dimethanesulfonate is a synthetic, broad-spectrum serine protease inhibitor.[3][4] While it has been investigated for other conditions such as pancreatitis, its potential therapeutic utility in sepsis has not been extensively studied.[3] These application notes provide a framework for evaluating the efficacy of this compound in established preclinical animal models of sepsis.
The following protocols for the Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) models are provided as a guide for researchers to investigate the potential of this compound as a therapeutic agent for sepsis.
Proposed Mechanism of Action in Sepsis
This compound, as a serine protease inhibitor, is hypothesized to mitigate the deleterious effects of sepsis through the following mechanisms:
-
Inhibition of the Inflammatory Cascade: Serine proteases, such as neutrophil elastase, are released during the inflammatory response and can contribute to tissue damage.[5][6] By inhibiting these proteases, Sepimostat may reduce the excessive inflammatory response characteristic of sepsis.
-
Modulation of the Coagulation Cascade: Sepsis often leads to disseminated intravascular coagulation (DIC), a condition characterized by widespread blood clot formation.[7][8] Serine proteases are integral to the coagulation cascade, and their inhibition by Sepimostat could potentially prevent or ameliorate DIC.[1]
The following diagram illustrates the potential points of intervention for this compound in the pathophysiology of sepsis.
Caption: Proposed mechanism of Sepimostat in sepsis.
Animal Models of Sepsis
Two of the most widely used and clinically relevant animal models for sepsis research are the Cecal Ligation and Puncture (CLP) model and the Lipopolysaccharide (LPS)-induced endotoxemia model.
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human sepsis arising from a perforated bowel. It induces a polymicrobial infection leading to a systemic inflammatory response.
Experimental Workflow:
Caption: Workflow for the CLP sepsis model.
Detailed Protocol:
| Step | Procedure | Detailed Description |
| 1 | Animal Preparation | Acclimatize male C57BL/6 mice (8-12 weeks old) for at least one week with free access to food and water. |
| 2 | Anesthesia | Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by pedal withdrawal reflex. |
| 3 | Surgical Procedure | Shave and disinfect the abdomen. Make a 1-2 cm midline incision to expose the cecum. Ligate the cecum below the ileocecal valve with a 3-0 silk suture. Puncture the ligated cecum once or twice with a 21-gauge needle. Gently squeeze the cecum to extrude a small amount of fecal content. |
| 4 | Closure | Return the cecum to the peritoneal cavity. Close the abdominal wall in two layers (peritoneum and skin) with sutures or staples. |
| 5 | Fluid Resuscitation | Immediately after surgery, administer 1 mL of sterile saline subcutaneously to provide fluid resuscitation. |
| 6 | Drug Administration | Administer this compound or vehicle control (e.g., saline) via a specified route (e.g., intraperitoneal, intravenous) at a predetermined time point (e.g., 1 hour post-CLP). |
| 7 | Post-operative Care | House animals individually with easy access to food and water. Monitor for signs of distress and survival every 6 hours for the first 48 hours and then daily for 7 days. |
| 8 | Sham Control | Perform the same surgical procedure, including cecal exposure, but without ligation and puncture. |
Lipopolysaccharide (LPS) Model
The LPS model induces a rapid and potent inflammatory response by mimicking the effects of Gram-negative bacterial endotoxins. It is a highly reproducible model for studying the acute inflammatory phase of sepsis.[9][10]
Experimental Workflow:
References
- 1. mednexus.org [mednexus.org]
- 2. The role of the coagulation cascade in the continuum of sepsis and acute lung injury and acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of NMDA Receptor Inhibition by Sepimostat-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Long-Acting Serine Protease Inhibitor mPEG-SPA-MDSPI16 Alleviates LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sepsis-Induced Coagulopathy: An Update on Pathophysiology, Biomarkers, and Current Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathophysiology of Disseminated Intravascular Coagulation in Sepsis: A Clinically Focused Overview | MDPI [mdpi.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Sepimostat dimethanesulfonate solubility issues
Welcome to the technical support center for Sepimostat dimethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit. It exerts its inhibitory effects by binding to the ifenprodil (B1662929) site on the GluN2B subunit, thereby blocking ion channel activation. This mechanism is crucial for its neuroprotective activities against excitotoxicity.
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in neuroscience research to study the role of GluN2B-containing NMDA receptors in various physiological and pathological processes. Its neuroprotective properties make it a valuable tool for investigating ischemic brain injury, neurodegenerative diseases, and other conditions associated with excessive NMDA receptor activation.
Q3: How should I store and handle this compound powder and stock solutions?
A3:
-
Powder: Store the solid compound at -20°C for long-term stability.
-
Stock Solutions: Aliquot and store stock solutions at -80°C. Avoid repeated freeze-thaw cycles. Before use, allow the vial to warm to room temperature and briefly centrifuge to collect the contents at the bottom.
Solubility and Solution Preparation
This compound Solubility Data
The solubility of this compound can vary depending on the solvent and temperature. Below is a summary of available solubility data.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 6.25 | 16.74 | Sonication is recommended to aid dissolution.[1] |
| Water | Poorly soluble | Poorly soluble | Estimated based on hydrophobic nature. |
| Ethanol | Sparingly soluble | Sparingly soluble | Estimated based on chemical properties. |
| PBS (pH 7.4) | Very slightly soluble | Very slightly soluble | Prone to precipitation, especially at higher concentrations. |
Note: Values for water, ethanol, and PBS are estimates based on the compound's chemical structure and the behavior of similar molecules. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 565.6 g/mol ), weigh out 5.66 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Troubleshooting Solubility Issues
Q: I observed a precipitate when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A: This is a common issue known as "crashing out," which occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous solution where it is less soluble. Follow the troubleshooting guide below to address this.
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for Sepimostat precipitation.
Protocol 2: Preparing Working Solutions in Aqueous Medium to Avoid Precipitation
This protocol utilizes a serial dilution method to minimize precipitation when preparing working solutions from a DMSO stock.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium (or desired aqueous buffer)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C. This can improve the solubility of the compound.
-
Intermediate Dilution:
-
Instead of diluting the 10 mM stock directly, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in pre-warmed medium.
-
To do this, add a small volume of the 10 mM stock to a larger volume of medium. For example, add 10 µL of 10 mM stock to 90 µL of medium to get a 1 mM intermediate solution.
-
Crucially: Add the stock solution dropwise while gently vortexing or swirling the tube containing the medium. This facilitates rapid mixing and prevents localized high concentrations.
-
-
Final Dilution:
-
From the intermediate dilution, prepare your final working concentrations. For example, to make a 10 µM working solution from a 1 mM intermediate, add 10 µL of the intermediate solution to 990 µL of pre-warmed medium.
-
Again, add the solution dropwise while gently mixing.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is non-toxic, typically ≤ 0.1%.
-
Visual Inspection: Before adding to your cells, visually inspect the final working solution for any signs of precipitation. The solution should be clear.
Signaling Pathway
NMDA Receptor Signaling and Inhibition by Sepimostat
Sepimostat acts on the NMDA receptor, a key player in excitatory synaptic transmission. The diagram below illustrates the signaling pathway and the point of inhibition by Sepimostat.
Caption: NMDA receptor activation and Sepimostat inhibition.
References
Technical Support Center: Optimizing Sepimostat Dimethanesulfonate Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Sepimostat (B35193) dimethanesulfonate in in vitro studies. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Sepimostat dimethanesulfonate and what is its primary mechanism of action in in vitro models?
A1: this compound is a dual-function molecule. It is known as a serine protease inhibitor and, notably, acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2][3] Its neuroprotective effects in models of excitotoxicity are primarily attributed to its antagonism of the NMDA receptor.[2][3]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: A good starting point for most cell-based assays is a concentration range of 1 µM to 10 µM. The half-maximal inhibitory concentration (IC50) for NMDA receptor inhibition has been reported to be approximately 3.5 µM.[1][4] However, the optimal concentration will depend on the specific cell type, assay duration, and experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in DMSO at a concentration of 10 mM. Sonication may be necessary to ensure complete dissolution. Store the stock solution at -20°C or -80°C for long-term stability. When preparing your working concentrations, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
A4: While Sepimostat has shown neuroprotective effects at concentrations effective for NMDA receptor inhibition, like any compound, it can be cytotoxic at higher concentrations. It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line to identify a therapeutic window where the observed effects are due to the intended pharmacological activity and not cytotoxicity. A standard cell viability assay, such as the MTT or LDH assay, is recommended to determine the CC50.
Q5: What are the known signaling pathways affected by this compound?
A5: By antagonizing the NR2B subunit of the NMDA receptor, Sepimostat primarily modulates calcium (Ca2+) influx into neurons. This, in turn, affects downstream signaling cascades, including the activation of Calcium/Calmodulin-dependent protein kinase II (CaMKII) and the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which are critical in both excitotoxicity and neuronal survival pathways.
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 (NMDA Receptor Inhibition) | 3.5 ± 0.3 µM | Rat Hippocampal CA1 Pyramidal Neurons (-80 mV) | [1][4] |
| 1.8 ± 0.4 µM (peak current) | Rat Hippocampal CA1 Pyramidal Neurons | [1] | |
| 5.8 ± 1.5 µM (steady-state) | Rat Hippocampal CA1 Pyramidal Neurons (+30 mV) | [1] | |
| Ki (Ifenprodil Binding) | 27.7 µM | Rat Cerebral Cortical Membranes | [2] |
| Solubility in DMSO | 16.74 mM (6.25 mg/mL) | Not applicable |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using MTT Assay
-
Cell Plating: Seed your cells of interest in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is from 0.1 µM to 100 µM. Also, include a vehicle control (medium with the same final concentration of DMSO as the highest Sepimostat concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared Sepimostat dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Western Blot for p-CaMKII and p-CREB
-
Cell Treatment: Plate and treat your cells with the desired concentrations of this compound and/or an NMDA stimulus.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-CaMKII, total CaMKII, p-CREB, total CREB, and a loading control (e.g., β-actin or GAPDH) at the manufacturer's recommended dilutions.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Signaling pathway of Sepimostat's action on the NMDA receptor.
Caption: Workflow for determining the CC50 of Sepimostat.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of Sepimostat | - Concentration too low: The concentration of Sepimostat may be below the effective range for your specific cell line or assay. - Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. - Assay insensitivity: The chosen assay may not be sensitive enough to detect the effects of NMDA receptor inhibition. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). - Prepare a fresh stock solution of Sepimostat. - Use a more direct measure of NMDA receptor activity, such as a calcium imaging assay. |
| High background or non-specific effects | - High DMSO concentration: The final concentration of DMSO in the culture medium may be causing cellular stress or off-target effects. - Precipitation of Sepimostat: The compound may have precipitated out of solution at higher concentrations. | - Ensure the final DMSO concentration is below 0.1%. - Visually inspect your working solutions for any signs of precipitation. If necessary, prepare fresh dilutions. |
| High cell death at expected therapeutic concentrations | - High sensitivity of the cell line: Your cell line may be particularly sensitive to Sepimostat. - Confounding cytotoxicity: The observed cell death may be due to general cytotoxicity rather than the intended pharmacological effect. | - Determine the CC50 of Sepimostat in your cell line and work at concentrations well below this value. - Include appropriate positive and negative controls in your experiment to differentiate between targeted effects and general toxicity. |
| Variability between experiments | - Inconsistent cell passage number or density: Variations in cell culture conditions can affect cellular responses. - Inconsistent compound preparation: Minor differences in the preparation of Sepimostat dilutions can lead to variability. | - Use cells within a consistent passage number range and ensure uniform cell seeding density. - Prepare fresh dilutions of Sepimostat for each experiment and be precise in your pipetting. |
| Unexpected effects on protein degradation | - Serine protease inhibition: Sepimostat is also a serine protease inhibitor, which could affect protein processing and degradation pathways in your cells. | - Be aware of this dual activity. If you suspect off-target effects related to serine protease inhibition, consider using a more specific NMDA receptor antagonist as a control.[2] |
References
- 1. mdpi.com [mdpi.com]
- 2. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of NMDA Receptor Inhibition by Sepimostat-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Sepimostat dimethanesulfonate in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Sepimostat dimethanesulfonate in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and solutions?
For long-term storage, this compound powder should be kept at -20°C, where it can be stable for up to three years. Once dissolved in a solvent, such as DMSO, the solution should be stored at -80°C and is typically stable for up to one year.[1]
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation can occur for several reasons, including exceeding the solubility limit or temperature fluctuations. The solubility of this compound in DMSO is 6.25 mg/mL (16.74 mM).[1] If you are working with concentrations near this limit, precipitation may occur. Gentle warming and sonication are recommended to aid dissolution.[1] If precipitation persists, consider preparing a fresh, more dilute solution.
Q3: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
A decrease in activity may indicate chemical degradation. Several factors can contribute to the degradation of pharmaceuticals in solution, including:
-
Temperature: Improper storage at temperatures above the recommended -80°C can accelerate degradation.
-
pH: The stability of compounds can be pH-dependent. Ensure the pH of your experimental buffer is compatible with this compound.
-
Light: Exposure to light can cause photodegradation of sensitive compounds.
-
Oxidation: The presence of oxidizing agents in your solution or exposure to air can lead to oxidative degradation.
To mitigate these factors, always store solutions at the recommended temperature, protect them from light by using amber vials or covering them with foil, and use high-purity, degassed solvents when possible.[2][3]
Q4: Can I store my this compound solution at 4°C or room temperature for short periods?
While short-term storage at 4°C or room temperature may be necessary during an experiment, it is not recommended for extended periods. The stability of this compound at these temperatures has not been extensively reported. To ensure the integrity of your results, it is best to minimize the time the solution spends outside of the recommended -80°C storage condition.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting issues related to the stability of this compound in solution.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability in your experimental outcomes, it could be related to the integrity of your this compound solution.
Troubleshooting Steps:
-
Verify Solution Preparation: Double-check your calculations and the procedure used to prepare the stock solution. Ensure the compound was fully dissolved.
-
Assess Storage Conditions: Confirm that the stock solution has been consistently stored at -80°C and has not undergone multiple freeze-thaw cycles.
-
Prepare a Fresh Solution: If there is any doubt about the stability of your current solution, prepare a fresh stock from the powder.
-
Evaluate Experimental Buffer: Consider the pH and composition of your experimental buffer, as these can influence the stability of the compound.
Issue 2: Visible Changes in the Solution (Color Change, Precipitation)
Visible changes in the solution are a strong indicator of instability or solubility issues.
Troubleshooting Steps:
-
Check Concentration: Ensure the concentration does not exceed the known solubility limit in the chosen solvent (6.25 mg/mL in DMSO).[1]
-
Aid Dissolution: For freshly prepared solutions, use sonication and gentle warming to ensure complete dissolution.[1]
-
Filter Sterilize: If you suspect microbial contamination, which can also cause visible changes, filter the solution through a 0.22 µm filter.
-
Consider a Different Solvent: If solubility is a persistent issue, you may need to explore alternative solvents, though the compatibility and stability in other solvents are not well-documented.
Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Solvent | Source |
| Solubility | 6.25 mg/mL (16.74 mM) | DMSO | [1] |
| Long-term Storage (Powder) | -20°C for up to 3 years | N/A | [1] |
| Long-term Storage (Solution) | -80°C for up to 1 year | DMSO | [1] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (not exceeding 6.25 mg/mL).
-
Dissolve: Vortex the solution for 30-60 seconds. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store: Store the aliquots at -80°C.
Visualizations
The following diagrams illustrate key concepts related to the handling and stability of this compound.
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Key factors influencing the stability of chemical compounds in solution.
References
Technical Support Center: Sepimostat Dimethanesulfonate in Patch-Clamp Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sepimostat dimethanesulfonate in patch-clamp electrophysiology experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
The following sections address specific issues that may be encountered during patch-clamp recordings with this compound, distinguishing between the compound's known mechanistic effects on NMDA receptors and general patch-clamp artifacts.
Q1: I am observing unusual "tail currents" and "overshoots" in my recordings after applying Sepimostat. Are these artifacts?
A1: Not necessarily. These phenomena are characteristic of Sepimostat's mechanism of action on NMDA receptors. Sepimostat acts as a "foot-in-the-door" open channel blocker.[1][2][3][4] This means the molecule enters and blocks the NMDA receptor channel while it is open.
-
Pronounced Tail Currents: When the agonist (e.g., NMDA) is washed out while Sepimostat is still bound within the channel, the drug can become trapped. The subsequent unbinding of the drug in the absence of the agonist can lead to a transient reopening of the channel, causing a "tail current."[1][3][4]
-
Overshoots: These can be observed upon washout of Sepimostat in the continued presence of the agonist.[1][4]
Troubleshooting Steps:
-
Verify the phenomenon is consistent with a "foot-in-the-door" mechanism. Compare your observations with published data on Sepimostat and other NMDA receptor open channel blockers.
-
Perform a "double-pulse" protocol. This can help to confirm if the block is indeed use-dependent, a hallmark of open channel blockers.
-
Consult the experimental workflow diagram below for a systematic approach to investigating these observations.
Q2: My recorded current inhibition by Sepimostat seems to be dependent on the holding potential. Is this expected?
A2: Yes, the inhibitory effect of Sepimostat on NMDA receptors is voltage-dependent.[1][2][3] The block is more pronounced at hyperpolarized membrane potentials (e.g., -80 mV).[1][2][3] This is because the positively charged Sepimostat molecule is driven into the channel pore by the negative membrane potential. At depolarized potentials, the driving force is reduced, leading to less potent channel block.
Troubleshooting Steps:
-
Systematically vary the holding potential to characterize the voltage-dependence of the block in your preparation.
-
Compare your results with the published IC50 values at different voltages. (See Table 1).
-
Ensure your voltage clamp is stable and accurate. Poor voltage control can confound the interpretation of voltage-dependent effects.
Q3: The inhibitory effect of Sepimostat appears to change with different agonist concentrations. Why is this happening?
A3: The voltage-independent component of Sepimostat's inhibition is agonist-dependent but non-competitive.[1][3] At depolarized voltages, increasing the agonist concentration can attenuate the inhibitory effect of Sepimostat.[1][3][4] This is not a simple competitive interaction at the agonist binding site but rather a more complex allosteric interaction.
Troubleshooting Steps:
-
Perform agonist concentration-response curves in the presence and absence of Sepimostat at a depolarized holding potential (e.g., +30 mV) to characterize this effect.
-
Refer to the signaling pathway diagram below to understand the proposed binding sites of Sepimostat on the NMDA receptor.
Q4: I am seeing a slow onset or washout of the drug effect. Is this normal?
A4: The kinetics of Sepimostat's action, particularly its "foot-in-the-door" mechanism, can result in relatively slow onset and washout phases. The trapping and un-trapping of the drug from the channel pore are not instantaneous processes. If the washout appears unusually slow, it could also be related to general perfusion issues.
Troubleshooting Steps:
-
Ensure your perfusion system is functioning optimally. Check for bubbles, leaks, and adequate flow rates to ensure rapid solution exchange around the cell.
-
Consider the concentration of Sepimostat used. Higher concentrations may lead to more pronounced trapping and slower washout.
-
Review the experimental protocols section for recommended perfusion system parameters.
Q5: My seal resistance is unstable after applying Sepimostat. Is the compound affecting the seal?
A5: While there is no direct evidence to suggest that Sepimostat specifically destabilizes giga-seals, any compound addition can potentially affect seal stability. More likely, this is a general patch-clamp issue.
Troubleshooting Steps:
-
Ensure a high-quality, stable giga-seal (>1 GΩ) is formed before drug application.
-
Filter all solutions, including the Sepimostat stock, to remove any particulates.
-
Apply the drug solution gently to avoid mechanical disruption of the seal.
-
If the problem persists, consider using a lower concentration of Sepimostat or a different solvent, ensuring the final solvent concentration is minimal and has been tested for effects on seal stability.
Quantitative Data Summary
The following table summarizes the reported IC50 values for Sepimostat's inhibition of NMDA receptors under different experimental conditions.
| Parameter | Holding Potential | Agonist Concentration (NMDA) | IC50 Value (µM) | Hill Coefficient | Reference |
| Peak Current | -80 mV | Not Specified | 1.8 ± 0.4 | 1.1 ± 0.2 | [3] |
| Steady-State Current | -80 mV | Not Specified | 3.5 ± 0.3 | 0.9 ± 0.1 | [1][2][3][4] |
| Peak Current | +30 mV | Not Specified | 3.5 ± 0.8 | 0.9 ± 0.1 | [3] |
| Steady-State Current | +30 mV | Not Specified | 5.8 ± 1.5 | 0.9 ± 0.1 | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Recordings from Hippocampal CA1 Pyramidal Neurons
This protocol is based on the methodology described in the study of Sepimostat's effect on native NMDA receptors.[1][3][5]
-
Slice Preparation:
-
Anesthetize and decapitate rats in accordance with institutional guidelines.
-
Rapidly remove the brain and cool it to 2-4°C in a slicing solution.
-
Prepare transverse hippocampal slices (e.g., 300-400 µm thick) using a vibratome.
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Visualize neurons using a microscope with differential interference contrast (DIC) optics.
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 and 5% CO2.
-
Internal Solution: Containing (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 MgCl2, adjusted to pH 7.2 with CsOH.
-
NMDA Receptor Agonists: Apply NMDA (e.g., 30-1000 µM) and glycine (B1666218) (e.g., 10 µM) via a computer-controlled perfusion system.[4]
-
-
Electrophysiological Recordings:
Visualizations
Caption: Sepimostat's dual mechanism on NMDA receptors.
Caption: Troubleshooting workflow for Sepimostat experiments.
References
- 1. Mechanisms of NMDA Receptor Inhibition by Sepimostat-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds | Semantic Scholar [semanticscholar.org]
- 3. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Off-Target Effects of Sepimostat Dimethanesulfonate (TAS-116)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Sepimostat dimethanesulfonate (also known as TAS-116).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Sepimostat (TAS-116)?
Sepimostat is a potent and selective inhibitor of the molecular chaperone Heat Shock Protein 90 (HSP90), specifically targeting the cytosolic isoforms HSP90α and HSP90β.[1][2] It binds to the N-terminal ATP-binding pocket of HSP90, leading to the destabilization and subsequent degradation of numerous HSP90 client proteins, many of which are involved in cancer cell growth and survival.[3][4]
Q2: What are the known off-target effects of Sepimostat?
Q3: How can I minimize the risk of observing off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Dose-Response Analysis: Determine the lowest effective concentration of Sepimostat that elicits the desired on-target effect (e.g., degradation of a specific HSP90 client protein). Using concentrations significantly above the on-target IC50 increases the likelihood of engaging off-target proteins.
-
Use of Control Compounds: Include a structurally related but inactive compound as a negative control to ensure that the observed phenotype is not due to the chemical scaffold itself.
-
Orthogonal Approaches: Confirm key findings using non-pharmacological methods, such as siRNA or CRISPR/Cas9-mediated knockdown of HSP90, to verify that the observed effect is indeed due to the inhibition of the intended target.
-
Cell Line Characterization: Be aware that the expression levels of on-target and off-target proteins can vary between different cell lines, potentially leading to different phenotypic outcomes.
Q4: The cellular phenotype I observe is inconsistent with HSP90 inhibition. What could be the cause?
Inconsistent or unexpected phenotypes could arise from several factors:
-
Off-Target Effects: The observed phenotype might be a consequence of Sepimostat's effect on an off-target protein, such as the NMDA receptor, particularly in neuronal models.
-
Cellular Context: The specific signaling pathways active in your chosen cell line can influence the downstream consequences of HSP90 inhibition.
-
Induction of Heat Shock Response: Inhibition of HSP90 can trigger a cellular stress response, leading to the upregulation of other heat shock proteins (e.g., HSP70), which may compensate for the loss of HSP90 function and alter the cellular response.[8]
Q5: Is there a comprehensive kinase profile available for Sepimostat?
Based on publicly available literature, a comprehensive kinase panel screen for Sepimostat (TAS-116) has not been widely published. While it is reported to be highly selective for HSP90α/β, researchers investigating novel cellular pathways or sensitive systems should consider performing a kinase screen to de-risk their findings. Commercial services are available that can screen Sepimostat against a broad panel of kinases.
Data Presentation
Table 1: On-Target and Off-Target Binding Affinities of Sepimostat (TAS-116)
| Target | Method | Parameter | Value | Reference(s) |
| On-Target | ||||
| HSP90α | Competitive Binding Assay | Ki | 34.7 nM | [1] |
| HSP90β | Competitive Binding Assay | Ki | 21.3 nM | [1] |
| Off-Target | ||||
| GRP94 | Competitive Binding Assay | Ki | >50,000 nM | [1] |
| TRAP1 | Competitive Binding Assay | Ki | >50,000 nM | [1] |
| NMDA Receptor | Electrophysiology | IC50 | 3.5 ± 0.3 µM | [7] |
| (steady-state) | (rat hippocampal neurons) | |||
| NMDA Receptor | Electrophysiology | IC50 | 1.8 ± 0.4 µM | [5] |
| (peak) | (rat hippocampal neurons) |
Mandatory Visualizations
Caption: The HSP90 chaperone cycle and the point of inhibition by Sepimostat.
Caption: Off-target inhibition of the NMDA receptor signaling pathway by Sepimostat.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify the binding of Sepimostat to HSP90 in intact cells by assessing the thermal stabilization of the target protein.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with the desired concentration of Sepimostat or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and western blotting using a primary antibody specific for HSP90.
-
Quantify the band intensities to determine the amount of soluble HSP90 at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble HSP90 against the temperature for both Sepimostat-treated and vehicle-treated samples. A rightward shift in the melting curve for the Sepimostat-treated sample indicates target engagement and thermal stabilization of HSP90.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Western Blotting for HSP90 Client Protein Degradation
Objective: To quantify the degradation of known HSP90 client proteins following treatment with Sepimostat.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-range of Sepimostat (e.g., 0-10 µM) for a specified time course (e.g., 6, 12, 24, 48 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect lysates and clear by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., AKT, HER2, c-RAF) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL substrate.
-
Quantify band intensities and normalize the client protein levels to the loading control.
-
Protocol 3: Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of Sepimostat for HSP90.
Methodology:
-
Assay Setup:
-
This assay typically uses purified HSP90 protein and a fluorescently labeled probe that is known to bind to the ATP-binding pocket of HSP90 (e.g., FITC-geldanamycin).
-
-
Competition Reaction:
-
In a microplate, combine a fixed concentration of purified HSP90 protein and the fluorescent probe.
-
Add a serial dilution of Sepimostat to the wells. Include a control with no inhibitor.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Detection:
-
Measure the fluorescence polarization or other suitable signal that changes upon displacement of the fluorescent probe. As Sepimostat displaces the fluorescent probe from HSP90, the signal will change in a concentration-dependent manner.
-
-
Data Analysis:
-
Plot the change in signal against the logarithm of the Sepimostat concentration.
-
Fit the data to a suitable competition binding model to calculate the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent probe.
-
Troubleshooting Guides
Table 2: Troubleshooting Common Issues in Sepimostat Experiments
| Problem | Possible Cause | Suggested Solution |
| No degradation of HSP90 client proteins | 1. Sepimostat concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |
| 2. Insufficient treatment duration. | Conduct a time-course experiment (e.g., 4-48 hours). | |
| 3. Cell line is resistant to HSP90 inhibition. | Confirm HSP90 expression in your cell line. Consider using a different cell line. | |
| 4. The protein of interest is not an HSP90 client. | Verify from the literature if your protein is a known HSP90 client. | |
| High levels of cell toxicity at low concentrations | 1. Potent on-target effect in a sensitive cell line. | Lower the concentration of Sepimostat and shorten the treatment duration. |
| 2. Significant off-target toxicity. | Investigate potential off-targets relevant to your cell model (e.g., NMDA receptors in neurons). | |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. | Maintain consistent cell passage number, seeding density, and confluency. |
| 2. Degradation of Sepimostat stock solution. | Prepare fresh dilutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles. | |
| Unexpected phenotype (e.g., activation of a pathway) | 1. Off-target effect on an opposing pathway. | Review literature for known off-targets. Consider performing a broad-panel screen. |
| 2. Cellular stress response. | Monitor for markers of cellular stress, such as the induction of HSP70. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. TAS-116, a highly selective inhibitor of heat shock protein 90α and β, demonstrates potent antitumor activity and minimal ocular toxicity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taiho Pharmaceutical's TAS-116, an Oral HSP90 Inhibitor, Shows Significantly Prolonged Progression-Free Survival in Patients with GIST in Phase-III Clinical Trial | 2021 | TAIHO PHARMA [taiho.co.jp]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of NMDA Receptor Inhibition by Sepimostat-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TAS-116, a Well-Tolerated Hsp90 Inhibitor, Prevents the Activation of the NLRP3 Inflammasome in Human Retinal Pigment Epithelial Cells [mdpi.com]
Addressing variability in Sepimostat dimethanesulfonate experimental results
Welcome to the technical support center for Sepimostat (B35193) dimethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of Sepimostat dimethanesulfonate in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: My experimental results with Sepimostat are inconsistent. What are the most common sources of variability?
A1: Variability in experiments involving this compound can arise from several factors. The most critical consideration is its dual mechanism of action. While historically known as a serine protease inhibitor , recent studies have demonstrated that it is also a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor .[1][2][3][4] Therefore, the observed biological effect may be a composite of these two activities, or entirely dominated by one, depending on your experimental system.
Key Troubleshooting Points:
-
Target System Expression: Does your cellular or tissue model express NMDA receptors? If so, the observed effects could be mediated by NMDA receptor antagonism rather than serine protease inhibition. It's crucial to characterize the expression of both potential targets in your system.
-
Compound Stability and Solubility: Like many small molecules, Sepimostat's stability and solubility can be influenced by the buffer composition and storage conditions.[5] Ensure the compound is fully dissolved and consider preparing fresh stock solutions regularly.
-
Experimental Conditions: Factors such as pH, temperature, and incubation time can all affect the activity and stability of both the compound and the target proteins.[6]
Q2: I am using Sepimostat as a serine protease inhibitor, but my results are not as expected. What could be the issue?
A2: While Sepimostat is a serine protease inhibitor, its neuroprotective effects, for example, are now thought to be primarily mediated through NMDA receptor antagonism, not serine protease inhibition.[2] If you are working with neuronal or other NMDA receptor-expressing systems, you may be observing off-target effects.
Troubleshooting Steps:
-
Confirm Target Engagement: If possible, perform a direct enzymatic assay with a purified serine protease of interest to confirm inhibition by Sepimostat.
-
Use a More Specific Inhibitor: To confirm that the observed phenotype is due to serine protease inhibition, use a more specific inhibitor for your target protease as a positive control.
-
Consider NMDA Receptor Blockade: As a negative control, test a well-characterized NMDA receptor antagonist that does not inhibit serine proteases to see if it replicates the effects of Sepimostat.
Q3: I am observing unexpected cytotoxicity in my cell-based assays with Sepimostat. What should I do?
A3: Unexpected cytotoxicity can be due to several factors, including off-target effects or issues with the assay itself.
Troubleshooting Flowchart:
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Q4: How should I prepare and store this compound?
A4: Proper handling is crucial for reproducible results.
-
Solubility: Prepare stock solutions in a suitable solvent like DMSO at a high concentration. Further dilutions into aqueous buffers should be done carefully to avoid precipitation.
-
Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For working solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment.[7]
Data Presentation
The following tables summarize the known quantitative data for this compound.
Table 1: NMDA Receptor Antagonist Activity of Sepimostat
| Parameter | Value | Cell Type | Experimental Conditions | Reference |
| IC₅₀ | 3.5 ± 0.3 µM | Rat Hippocampal CA1 Pyramidal Neurons | -80 mV holding voltage | [1][3] |
| IC₅₀ | 29.8 µM | Rat Brain Membranes | [³H]ifenprodil binding assay | [2] |
| Kᵢ | 27.7 µM | Rat Brain Membranes | [³H]ifenprodil binding assay | [2] |
Table 2: Serine Protease Inhibitory Activity of Sepimostat
| Target Proteases | Notes | Reference |
| Trypsin, Thrombin, Plasmin | Sepimostat is known to inhibit these proteases, but specific IC₅₀ values are not readily available in recent literature. | [2] |
| Various | As a broad-spectrum serine protease inhibitor, it may inhibit other serine proteases. It is recommended to determine the IC₅₀ for your specific protease of interest empirically. |
Experimental Protocols
Below are detailed methodologies for key experiments.
Serine Protease Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of Sepimostat against a specific serine protease.
Materials:
-
Purified serine protease
-
Fluorogenic or chromogenic substrate specific to the protease
-
Assay buffer (optimized for the specific protease)
-
This compound
-
96-well microplate (black or clear, depending on the substrate)
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of Sepimostat in DMSO.
-
Create a dilution series of Sepimostat in assay buffer. Include a vehicle-only control (DMSO in assay buffer).
-
Prepare the enzyme and substrate solutions in assay buffer at their optimal concentrations.
-
-
Pre-incubation:
-
Add a small volume of each concentration of the Sepimostat dilution series or vehicle control to the wells of the 96-well plate.
-
Add the enzyme solution to each well.
-
Incubate for 15-30 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately begin reading the fluorescence or absorbance at regular intervals using a microplate reader.
-
-
Data Analysis:
Cell Viability Assay (MTT Protocol)
This protocol is for assessing the effect of Sepimostat on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of Sepimostat in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Sepimostat. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle control.[11]
-
Western Blotting for Target Protein Expression
This protocol is to confirm the presence of target proteins (e.g., NMDA receptor subunits or specific proteases).
Materials:
-
Cell or tissue samples
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Gel Electrophoresis:
-
Normalize protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Visualizations
Signaling Pathways and Workflows
Caption: Sepimostat's inhibitory effects on two distinct pathways.
Caption: Experimental workflow for a serine protease inhibition assay.
Caption: Simplified NMDA receptor signaling pathway and Sepimostat's point of inhibition.
References
- 1. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of NMDA Receptor Inhibition by Sepimostat-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. How to Use Inhibitors [sigmaaldrich.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Sample preparation and Western blot assay [bio-protocol.org]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
Interpreting unexpected results with Sepimostat dimethanesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Sepimostat (B35193) dimethanesulfonate.
Section 1: FAQs - Understanding Sepimostat's Unexpected Behavior
This section addresses common questions regarding the off-target effects of Sepimostat, particularly its interaction with NMDA receptors.
Q1: My results suggest an effect on neuronal excitability that is inconsistent with serine protease inhibition. What could be the cause?
A1: An unexpected neuroprotective effect has been observed with Sepimostat, which is not attributed to its primary function as a serine protease inhibitor.[1][2] This is due to an off-target antagonism of the N-methyl-D-aspartate (NMDA) receptor, specifically at the ifenprodil-binding site of the NR2B subunit.[1][2]
Q2: I am observing voltage-dependent inhibition in my electrophysiology rig when applying Sepimostat. Is this expected?
A2: Yes, this is a known, albeit unexpected, effect. Sepimostat exhibits a complex, voltage-dependent inhibition of NMDA receptors.[3][4] This suggests that Sepimostat acts as an open channel blocker.
Q3: What are the key quantitative parameters of Sepimostat's interaction with NMDA receptors?
A3: The following table summarizes the key inhibitory concentrations (IC50) and binding affinities (Ki) reported in the literature.
| Parameter | Value | Experimental Context | Reference |
| IC50 | 3.5 ± 0.3 µM | Inhibition of native NMDA receptors in rat hippocampal CA1 pyramidal neurons (-80 mV holding voltage) | [3][4] |
| IC50 (Peak) | 1.8 ± 0.4 µM | Inhibition of peak NMDA receptor currents | [3] |
| IC50 (Steady-State) | 3.5 ± 0.3 µM | Inhibition of steady-state NMDA receptor currents | [3] |
| Ki | 27.7 µM | Inhibition of [3H]ifenprodil binding to fractionated rat brain membranes | [1] |
Q4: How does Sepimostat's inhibition of NMDA receptors manifest in electrophysiological recordings?
A4: Sepimostat's interaction with NMDA receptors is characterized by a "foot-in-the-door" open channel block.[3][4] This results in pronounced tail currents and overshoots in patch-clamp recordings.[3] The inhibition is also non-competitive with the NMDA agonist itself.[3]
Section 2: Troubleshooting Guides
This section provides structured guides to help you troubleshoot unexpected results in your experiments.
Guide 1: Investigating Unexpected Neuroprotective or Neuroexcitatory Effects
If you observe effects on neuronal health or activity that cannot be explained by serine protease inhibition, consider the following steps.
Workflow for Investigating Unexpected Neuronal Effects
Caption: Troubleshooting workflow for unexpected neuronal effects.
Guide 2: Interpreting Atypical Electrophysiological Data
If your patch-clamp data in the presence of Sepimostat shows unusual current profiles, this guide can help in their interpretation.
Logical Flow for Interpreting Atypical Currents
Caption: Decision tree for interpreting atypical electrophysiological data.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments relevant to investigating the unexpected effects of Sepimostat.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents
Objective: To measure the effect of Sepimostat on NMDA receptor-mediated currents in neurons.
Materials:
-
Outbred Wistar rats (13-18 days old)[3]
-
Vibratome
-
Storage solution (in mM): 124 NaCl, 5 KCl, 1.3 CaCl2, 2.0 MgCl2, 26 NaHCO3, 1.24 NaH2PO4, 10 D-glucose, aerated with carbogen (B8564812) (95% O2, 5% CO2)[3]
-
Patch-clamp rig with amplifier (e.g., EPC-8)
-
Extracellular solution containing 100 µM NMDA and 10 µM glycine[3]
-
Sepimostat dimethanesulfonate stock solution
Procedure:
-
Prepare transverse hippocampal slices from the rat brain.
-
Isolate CA1 pyramidal neurons using the vibrodissociation method.[3]
-
Establish a whole-cell patch-clamp configuration.
-
Maintain a holding voltage of -80 mV.[3]
-
Apply the extracellular solution containing NMDA and glycine (B1666218) to induce inward currents.
-
Co-apply different concentrations of Sepimostat with the agonists to measure the inhibition of peak and steady-state currents.[3]
-
To investigate voltage dependence, repeat the measurements at different holding voltages (e.g., from -120 mV to +30 mV).[3]
-
To test for the "foot-in-the-door" mechanism, apply a high concentration of Sepimostat (e.g., 30 µM) and observe for tail currents upon washout in the absence of agonists.[3]
Protocol 2: [3H]ifenprodil Binding Assay
Objective: To determine if Sepimostat competes for the ifenprodil (B1662929) binding site on the NR2B subunit of the NMDA receptor.
Materials:
-
Rat cerebral cortical membranes
-
[3H]ifenprodil
-
This compound
-
GBR 12909 (sigma receptor antagonist)
-
Scintillation counter
Procedure:
-
Prepare fractionated rat brain membranes.
-
Perform the binding assay in the presence of 5 µM GBR 12909 to block sigma receptor binding.[1]
-
Incubate the membranes with a fixed concentration of [3H]ifenprodil and varying concentrations of Sepimostat.
-
As a positive control, use unlabeled ifenprodil to displace the [3H]ifenprodil binding.[1]
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of [3H]ifenprodil binding inhibition by Sepimostat and determine the Ki value.[1]
Section 4: Signaling Pathways
This section provides a visual representation of the signaling pathway affected by Sepimostat's off-target activity.
Sepimostat's Off-Target Inhibition of the NMDA Receptor Signaling Pathway
Caption: Off-target inhibition of the NMDA receptor by Sepimostat.
References
- 1. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of NMDA Receptor Inhibition by Sepimostat-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH for optimal Sepimostat dimethanesulfonate activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Sepimostat dimethanesulfonate, with a focus on adjusting pH for its optimal serine protease inhibitory activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the serine protease inhibitory activity of this compound?
Currently, there is no definitive publicly available data specifying the optimal pH for the serine protease inhibitory activity of this compound. However, serine proteases generally exhibit optimal activity in alkaline conditions, typically ranging from pH 8.0 to 12.0.[1] Therefore, it is recommended to start optimizing your experiments within this pH range. The ideal pH for Sepimostat's inhibitory activity will also depend on the specific serine protease being studied, as different proteases have different pH optima.
Q2: How does pH affect the stability of this compound in aqueous solutions?
The detailed pH stability profile of this compound is not extensively documented in the available literature. As a general consideration for drug-like molecules, extremes of pH can lead to hydrolysis or degradation.[2] It is known that at a physiological pH of 7.4, the Sepimostat molecule carries a positive charge.[3] When preparing stock solutions and dilutions, it is advisable to use buffers within a pH range of 6.0 to 8.5 and to prepare fresh solutions for each experiment to minimize potential degradation. For long-term storage, it is recommended to store Sepimostat as a solid at -20°C.
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For experimental assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on enzyme activity.
Q4: I am observing inconsistent IC50 values for Sepimostat in my serine protease inhibition assays. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
pH Variability: The activity of both the serine protease and the inhibitor can be highly sensitive to pH. Ensure that the pH of your assay buffer is consistent across all experiments.
-
Compound Instability: Sepimostat may degrade in aqueous solutions over time. Prepare fresh dilutions from a frozen stock for each experiment.
-
Precipitation: The compound may precipitate in the assay buffer, especially at higher concentrations. Visually inspect for any precipitation and consider optimizing the buffer composition or reducing the final DMSO concentration.
-
Assay Conditions: Variations in incubation time, temperature, or substrate concentration can all contribute to variability in IC50 values.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory activity observed. | Suboptimal pH: The pH of the assay buffer may not be optimal for Sepimostat's inhibitory activity against the target protease. | Perform a pH optimization experiment, testing a range of pH values (e.g., 7.0 to 10.0) to determine the optimal condition for inhibition. |
| Compound Degradation: Sepimostat may have degraded in the stock solution or during the experiment. | Prepare fresh stock solutions and dilutions. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Incorrect Enzyme/Substrate Concentration: The concentration of the protease or its substrate may be too high, masking the inhibitory effect. | Optimize the enzyme and substrate concentrations to ensure the assay is in the linear range. | |
| High background signal in the assay. | Buffer Interference: Components of the assay buffer may be interfering with the detection method. | If using a colorimetric or fluorometric assay, ensure that none of the buffer components absorb light or fluoresce at the measurement wavelengths. Run appropriate buffer blanks. |
| Autohydrolysis of Substrate: The substrate may be unstable and hydrolyzing spontaneously at the assay pH. | Test the stability of the substrate in the assay buffer without the enzyme. If autohydrolysis is significant, consider a different substrate or adjust the pH. | |
| Precipitation of the compound in the assay well. | Low Solubility: Sepimostat may have limited solubility in the aqueous assay buffer. | Decrease the final concentration of Sepimostat. Increase the percentage of co-solvent (e.g., DMSO) if compatible with the enzyme's activity, but keep it minimal and consistent across all wells. |
Experimental Protocols
Determining the Optimal pH for Sepimostat Inhibition
This protocol provides a general framework for determining the optimal pH for the inhibitory activity of Sepimostat against a specific serine protease.
1. Materials:
-
This compound
-
Target serine protease
-
Chromogenic or fluorogenic substrate for the target protease
-
A set of buffers covering a pH range (e.g., 50 mM Tris-HCl for pH 7.0-9.0, 50 mM CAPS for pH 9.0-11.0)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a series of assay buffers with different pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0).
-
In a 96-well plate, for each pH to be tested, set up the following wells:
-
Blank: Buffer only.
-
Enzyme Activity Control (No Inhibitor): Buffer, serine protease.
-
Inhibitor Test: Buffer, serine protease, and a fixed concentration of Sepimostat (e.g., the expected IC50 or a concentration known to produce partial inhibition).
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the initial reaction rates (V₀) for each condition.
-
Determine the percent inhibition at each pH using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the percent inhibition versus pH to identify the optimal pH for Sepimostat's activity.
Visualizations
Caption: Workflow for determining the optimal pH for Sepimostat activity.
Caption: General mechanism of serine protease inhibition by Sepimostat.
References
Challenges in long-term administration of Sepimostat dimethanesulfonate
Welcome to the Technical Support Center for Sepimostat (B35193) Dimethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential challenges encountered during the long-term administration of Sepimostat dimethanesulfonate in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the formulation, storage, and long-term in vivo administration of this compound.
Formulation and Solubility
Q1: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?
A1: While specific solubility data for this compound in common laboratory solvents is not extensively published, general guidance for compounds of similar chemical structure suggests the use of organic solvents for creating stock solutions.
-
Stock Solutions: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.
-
Aqueous Solutions: For administration in aqueous buffers like phosphate-buffered saline (PBS), it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Be aware that the compound may precipitate out of solution if the final concentration of the organic solvent is too low. It is crucial to visually inspect the solution for any precipitation after dilution. We do not recommend storing aqueous solutions for more than one day.
Troubleshooting Precipitation:
-
If precipitation occurs upon dilution in aqueous buffers, consider increasing the percentage of the organic co-solvent or using a different formulation strategy.
-
For in vivo studies, especially for oral administration, co-solvents such as polyethylene (B3416737) glycol (PEG) and surfactants like Tween 80 can be used to improve solubility and stability. A common vehicle for oral gavage in rodents is a mixture of DMSO, PEG400, Tween 80, and saline. However, the optimal ratio for Sepimostat needs to be determined empirically.
Q2: What is a good starting point for formulating this compound for oral gavage in mice or rats?
A2: A common formulation for oral gavage of compounds with low aqueous solubility in rodents is a suspension or solution in a vehicle containing a combination of solvents and surfactants. A widely used vehicle composition is:
-
10% DMSO
-
40% PEG300 or PEG400
-
5% Tween 80
-
45% Saline
It is critical to test the solubility and stability of Sepimostat in this vehicle at your desired concentration before administration. The final formulation should be a clear solution or a uniform suspension.
Stability
Q3: How stable is this compound in solution, and what are the optimal storage conditions?
-
Stock Solutions in Organic Solvents (e.g., DMSO): Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Aliquoting the stock solution is highly recommended.
-
Aqueous Solutions: Prepare fresh daily. The stability of the compound in aqueous buffers is likely limited.
Troubleshooting Degradation:
-
If you suspect degradation of your compound (e.g., loss of activity in your assay), prepare a fresh stock solution from the solid compound.
-
Protect solutions from light, as light exposure can degrade some chemical compounds.
Long-Term In Vivo Administration
Q4: What are the potential challenges with the long-term oral administration of this compound?
A4: Long-term oral gavage can present several challenges:
-
Animal Stress: Repeated handling and gavage can induce stress in animals, potentially affecting experimental outcomes.
-
Gavage-Related Complications: Improper technique can lead to esophageal injury or accidental tracheal administration.
-
Compound Bioavailability: Sepimostat is described as an orally active derivative of nafamostat (B1217035). However, nafamostat itself has very low oral bioavailability (around 1-2% in rats).[1] While Sepimostat was designed to have improved oral activity, its absolute bioavailability may still be a consideration for long-term studies requiring consistent plasma concentrations.
Troubleshooting In Vivo Challenges:
-
Refining Gavage Technique: To minimize animal stress, consider alternative, less stressful oral dosing methods if your experimental design allows, such as administration in palatable food.
-
Monitoring Animal Welfare: Closely monitor animals for any signs of distress or weight loss throughout the study.
-
Pharmacokinetic Assessment: If consistent drug exposure is critical, it is advisable to perform a pilot pharmacokinetic study to determine the half-life, peak concentration (Cmax), and overall exposure (AUC) of Sepimostat with your chosen formulation and route of administration. This will help in optimizing the dosing regimen for long-term studies.
Potential Off-Target Effects
Q5: Besides its known activity as a serine protease inhibitor and an NMDA receptor antagonist, what are the potential off-target effects of this compound?
A5: The off-target profile of Sepimostat has not been extensively published. Its primary known activities are the inhibition of serine proteases and the antagonism of the NR2B subunit of the NMDA receptor.[2][3] However, like many small molecule inhibitors, there is a possibility of interactions with other proteins, particularly kinases, which share structural similarities in their binding sites.
Investigating Off-Target Effects:
-
Kinase Panel Screening: To assess the selectivity of Sepimostat, a broad kinase panel screening is recommended. This involves testing the compound against a large number of purified kinases to identify any unintended inhibitory activity.[4][5]
-
Phenotypic Analysis: Carefully observe for any unexpected phenotypes in your in vitro or in vivo models that cannot be explained by the known mechanisms of action of Sepimostat.
-
Control Experiments: Include appropriate controls in your experiments to help differentiate between on-target and potential off-target effects. This could include using a structurally related but inactive compound, or rescue experiments with a drug-resistant target.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₇N₅O₈S₂ |
| Molecular Weight | 565.6 g/mol |
Table 2: IC₅₀ Values of Sepimostat for NMDA Receptor Inhibition
| Component | IC₅₀ (µM) | Holding Voltage |
| Peak Current | 1.8 ± 0.4 | -80 mV |
| Steady-State Current | 3.5 ± 0.3 | -80 mV |
| Peak Current | 3.5 ± 0.8 | +30 mV |
| Steady-State Current | 5.8 ± 1.5 | +30 mV |
Data from: Zhigulin, A. S., et al. (2023). Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds. International Journal of Molecular Sciences.[6]
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound for In Vivo Oral Administration
-
Prepare the Vehicle:
-
In a sterile container, combine the vehicle components in the desired ratio (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline).
-
Mix thoroughly until a homogenous solution is formed. Gentle warming may be required to dissolve all components.
-
-
Prepare the Dosing Solution/Suspension:
-
Weigh the required amount of this compound powder.
-
Add a small amount of DMSO to the powder and vortex until it is completely dissolved.
-
Gradually add the remaining vehicle components while continuously mixing to ensure the compound stays in solution or forms a fine suspension.
-
Visually inspect the final formulation for homogeneity. If it is a suspension, ensure it is uniformly dispersed before each administration.
-
-
Administration:
-
Administer the formulation to the animals via oral gavage at the desired dose volume. The volume should be calculated based on the animal's body weight.
-
Protocol 2: Kinase Panel Screening to Assess Off-Target Effects
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration significantly higher than its on-target IC₅₀ (e.g., 100x the final screening concentration).
-
Kinase Panel Selection: Choose a commercial kinase screening service that offers a broad panel of kinases covering different families of the human kinome.
-
Assay Performance: The service provider will typically perform either a radiometric assay or a competition binding assay to measure the inhibitory activity of Sepimostat against each kinase in the panel at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The results are typically provided as the percentage of inhibition for each kinase. Follow-up dose-response studies should be performed for any significant "hits" to determine their IC₅₀ values.
Visualizations
Caption: Troubleshooting workflow for long-term Sepimostat administration.
Caption: Known signaling pathways modulated by Sepimostat.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mechanisms of NMDA Receptor Inhibition by Sepimostat-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Sepimostat Dimethanesulfonate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their experiments involving Sepimostat dimethanesulfonate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a synthetic, small molecule that functions as a serine protease inhibitor. It is also recognized for its secondary activity as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically interacting with the NR2B subunit.[1][2] This dual activity makes it a compound of interest in studies related to both proteolytic processes and neuroprotection.
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined for its activity on NMDA receptors under various experimental conditions. As a serine protease inhibitor, its activity against specific proteases has also been characterized.
Table 1: Inhibitory Activity of this compound (NMDA Receptors)
| Target | Experimental Conditions | IC50 Value (µM) | Reference |
| Native NMDA Receptors (rat hippocampal CA1 pyramidal neurons) | -80 mV holding voltage | 3.5 ± 0.3 | [2][3][4][5] |
| Native NMDA Receptors (rat hippocampal CA1 pyramidal neurons) | -80 mV holding voltage (peak current) | 1.8 ± 0.4 | [2][4] |
| Native NMDA Receptors (rat hippocampal CA1 pyramidal neurons) | +30 mV holding voltage (peak current) | 3.5 ± 0.8 | [2][3][4] |
| Native NMDA Receptors (rat hippocampal CA1 pyramidal neurons) | +30 mV holding voltage (steady-state current) | 5.8 ± 1.5 | [2][3][4] |
| Native NMDA Receptors (in the presence of 1 mM Mg2+) | -30 mV holding voltage | 3.6 ± 1.1 | [2][3][4] |
| Native NMDA Receptors (in the absence of Mg2+) | -30 mV holding voltage | 3.6 ± 1.0 | [3][4] |
Table 2: Inhibitory Activity of this compound (Serine Proteases)
| Target Protease | IC50 Value (µM) | Reference |
| Trypsin | Data not available in searched resources. | |
| Thrombin | Data not available in searched resources. | |
| Plasmin | Data not available in searched resources. |
Q3: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are critical for experimental reproducibility.
-
Stock Solution Preparation: For a 10 mM stock solution, dissolve 5.66 mg of this compound (molecular weight: 565.6 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Storage:
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent (DMSO): Store at -80°C for up to 1 year.
-
-
Handling: Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes.
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Inconsistent Results in Cell-Based Assays
Q: My results with this compound are variable between experiments. What are the common causes?
A: Inconsistent results in cell-based assays can stem from several factors related to the compound, cell culture conditions, and assay procedures.
Troubleshooting Steps:
-
Compound Stability in Media: The stability of Sepimostat in cell culture media at 37°C is not well-documented. For long-term experiments, consider the possibility of compound degradation.
-
Recommendation: For experiments longer than 24 hours, consider replacing the media with freshly prepared Sepimostat solution at regular intervals (e.g., every 24 hours).
-
-
Cell Health and Density: The physiological state of your cells can significantly impact their response to treatment.
-
Recommendation: Ensure consistent cell passage number, confluency at the time of treatment, and absence of contamination.
-
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells.
-
Recommendation: Keep the final DMSO concentration in your culture medium below 0.5% and include a vehicle control (media with the same DMSO concentration) in all experiments.
-
Logical Troubleshooting Workflow for Inconsistent Cell-Based Assay Results
Issues with NMDA Receptor Inhibition Experiments
Q: I am not observing the expected inhibition of NMDA receptors in my patch-clamp experiments.
A: The inhibitory effect of Sepimostat on NMDA receptors is voltage-dependent.[2][3][4] Failure to observe inhibition could be related to the experimental setup.
Troubleshooting Steps:
-
Holding Potential: Sepimostat's blocking action is more pronounced at hyperpolarized membrane potentials.
-
Agonist Concentration: The inhibitory effect of Sepimostat can be influenced by the concentration of the NMDA receptor agonist (e.g., NMDA/glycine).
-
Solution Exchange: Incomplete or slow solution exchange can lead to an underestimation of the inhibitory effect.
-
Recommendation: Ensure your perfusion system allows for rapid and complete exchange of the control and Sepimostat-containing solutions.
-
Signaling Pathway of Sepimostat at the NMDA Receptor
Challenges in Serine Protease Inhibition Assays
Q: I am having difficulty obtaining a consistent IC50 value for Sepimostat in my serine protease activity assay.
A: Variability in enzyme activity assays can arise from the enzyme, substrate, or inhibitor stability, as well as the assay conditions.
Troubleshooting Steps:
-
Enzyme Activity: Ensure the serine protease you are using is active and used at a consistent concentration.
-
Recommendation: Run a positive control with a known inhibitor and a no-inhibitor control in every experiment.
-
-
Substrate Concentration: The measured IC50 value can be dependent on the substrate concentration, especially for competitive inhibitors.
-
Recommendation: Use a substrate concentration at or below the Michaelis-Menten constant (Km) for the enzyme.
-
-
Incubation Time: The inhibitory effect may be time-dependent.
-
Recommendation: Perform a time-course experiment to determine the optimal pre-incubation time for Sepimostat with the enzyme before adding the substrate.
-
Section 3: Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a fresh culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle (DMSO) and untreated controls.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow for a Cell Viability Assay
General Protocol for Western Blot Analysis
This protocol outlines the steps to analyze changes in protein expression or signaling pathways following treatment with this compound.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Mechanisms of NMDA Receptor Inhibition by Sepimostat-Comparison with Nafamostat and Diarylamidine Compounds [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Sepimostat Dimethanesulfonate and Gabexate Mesylate as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two synthetic serine protease inhibitors, Sepimostat (B35193) dimethanesulfonate and Gabexate (B1204611) mesylate. The information presented is intended to assist researchers in evaluating these compounds for preclinical and clinical studies.
Introduction and Mechanism of Action
Sepimostat dimethanesulfonate (also known as FUT-187) and Gabexate mesylate (FOY) are both potent, reversible inhibitors of serine proteases. These enzymes play critical roles in various physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. By targeting these proteases, both compounds have been investigated for their therapeutic potential in conditions characterized by excessive protease activity, most notably acute pancreatitis.
Sepimostat is an orally active derivative of nafamostat (B1217035) and functions as a competitive inhibitor for many of its target proteases.[1] Its chemical structure belongs to the benzamidine (B55565) class of inhibitors.[1] The positively charged amidino group of Sepimostat interacts with a carboxylate residue in the S1 subsite of target proteases, which typically recognize arginine or lysine (B10760008) residues.[1]
Gabexate mesylate is a synthetic inhibitor that also acts competitively at the active site of serine proteases.[2] It is administered via intravenous infusion and has been used clinically for the treatment of acute pancreatitis and disseminated intravascular coagulation (DIC).[3] Its mechanism involves blocking the catalytic activity of key enzymes in the inflammatory and coagulation cascades.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of Sepimostat and Gabexate against key serine proteases is summarized below. Sepimostat generally exhibits lower inhibition constants (Ki), indicating higher potency for several key proteases involved in pancreatitis and coagulopathy compared to the half-maximal inhibitory concentrations (IC50) reported for Gabexate.
| Target Protease | Sepimostat (Ki, µM) | Gabexate (IC50, µM) |
| Trypsin | 0.097[1] | 9.4 |
| Plasmin | 0.57[1] | 30 |
| Plasma Kallikrein | 0.61[1] | 41 |
| Thrombin | 2.5[1] | 110 |
| Factor Xa | 20.4[1] | Not widely reported |
| Tissue Kallikrein (Kallikrein 1) | 0.029[1] | Not widely reported |
| Factor XIIa | 0.021[1] | Not widely reported |
| C1r | 6.4[1] | Not widely reported |
| C1s | 0.18**[1] | Not widely reported |
| Noncompetitive inhibition | ||
| **Uncompetitive inhibition |
Signaling Pathways and Therapeutic Rationale
Both inhibitors target proteases that are central to the inflammatory and coagulation cascades, which are pathologically activated in conditions like acute pancreatitis. The premature activation of trypsin within the pancreas is a key initiating event, leading to autodigestion and a subsequent inflammatory response.
Gabexate has been shown to inhibit the activation of Nuclear Factor-kappaB (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[4] By blocking proteases such as trypsin and kallikrein, Gabexate can mitigate the inflammatory response.
Below is a simplified diagram illustrating the points of intervention for these inhibitors in the context of pancreatitis-related inflammation.
Experimental Evidence from Preclinical Models
Both Sepimostat and Gabexate have demonstrated efficacy in animal models of acute pancreatitis, typically induced by the cholecystokinin (B1591339) analogue, cerulein.
In a rat model of cerulein-induced pancreatitis, oral pretreatment with Sepimostat (at doses of 30 to 300 mg/kg) was shown to significantly inhibit the increase in serum amylase and lipase (B570770) activities, reduce pancreatic edema, and limit inflammatory cell infiltration.[5] The study also suggested that Sepimostat inhibits the intracellular redistribution of cathepsin B, a key step in the activation of trypsinogen.[5]
Similarly, intravenous infusion of Gabexate has been shown to improve pancreatic microcirculation, reduce lung edema, and decrease serum lipase levels in a rat model of cerulein-induced pancreatitis with a septic challenge.[6] Studies also indicate that Gabexate can protect the pancreas at a subcellular level by stabilizing lysosomal membranes.[7]
Experimental Protocols
In Vitro Protease Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the inhibitory activity (IC50 or Ki) of a compound against a serine protease like trypsin.
Methodology:
-
Reagent Preparation :
-
Prepare a stock solution of the serine protease (e.g., bovine trypsin) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of the chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA) in a suitable solvent like DMSO.
-
Prepare serial dilutions of Sepimostat or Gabexate in the assay buffer.
-
-
Assay Procedure :
-
In a 96-well microplate, add the assay buffer.
-
Add the inhibitor solutions to their respective wells.
-
Add the protease solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the rate of product formation (e.g., p-nitroaniline) by monitoring the increase in absorbance at 405 nm using a microplate reader in kinetic mode.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Michaelis constant (Km) are known.
-
Cerulein-Induced Pancreatitis in Rats (General Protocol)
This protocol outlines a common method for inducing acute pancreatitis in rodents to test the efficacy of inhibitors.
Methodology:
-
Animal Model :
-
Male Wistar or Sprague-Dawley rats (200-250g) are typically used. Animals are fasted overnight before the experiment but allowed free access to water.
-
-
Inhibitor Administration :
-
Sepimostat : Administered orally (p.o.) via gavage at required doses (e.g., 30-300 mg/kg) dissolved in a vehicle like 0.5% carboxymethyl cellulose, typically 1 hour before the induction of pancreatitis.[5]
-
Gabexate : Administered via continuous intravenous (i.v.) infusion through a cannulated tail vein at required doses (e.g., 1-10 mg/kg/h).[6]
-
-
Induction of Pancreatitis :
-
Outcome Assessment :
-
At the end of the experiment (e.g., 6-24 hours after the first cerulein injection), animals are euthanized.
-
Blood Samples : Collected via cardiac puncture to measure serum levels of amylase and lipase.
-
Pancreatic Tissue : A portion of the pancreas is excised, weighed, and can be used to determine pancreatic water content (as an indicator of edema). Another portion is fixed in formalin for histological examination to assess edema, inflammation, and acinar cell necrosis.
-
Summary and Conclusion
Both this compound and Gabexate mesylate are effective serine protease inhibitors with demonstrated efficacy in preclinical models of acute pancreatitis.
-
Sepimostat shows higher potency in vitro against key proteases like trypsin and plasmin and has the significant advantage of being orally active.
-
Gabexate , while appearing less potent in vitro, has a well-established clinical history for intravenous use in acute pancreatitis and DIC. Its mechanism extends to the direct inhibition of inflammatory signaling pathways like NF-κB.
The choice between these inhibitors for research and development will depend on the specific application, desired route of administration, and the target protease profile of interest. The quantitative data provided herein offers a strong basis for making an informed decision for future studies in protease-mediated diseases.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gabexate mesylate inhibition of serine proteases: thermodynamic and computer-graphics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabexate mesilate, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the oral administration of sepimostat mesilate on cerulein induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gabexate mesilate improves pancreatic microcirculation and reduces lung edema in a rat model of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection by gabexate mesilate (FOY) of the exocrine pancreas in rats with acute pancreatitis induced by a supramaximal dose of caerulein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sepimostat Dimethanesulfonate and Camostat Mesilate: Efficacy and Mechanistic Insights
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the serine protease inhibitors Sepimostat (B35193) dimethanesulfonate and Camostat (B1201512) mesilate. This document synthesizes preclinical and clinical data to evaluate their respective efficacy, mechanisms of action, and experimental foundations.
Introduction
Sepimostat dimethanesulfonate and Camostat mesilate are synthetic serine protease inhibitors that have garnered significant interest for their therapeutic potential in a variety of inflammatory and fibrotic diseases, most notably pancreatitis. By targeting serine proteases, these molecules can modulate key signaling pathways involved in inflammation, tissue damage, and viral entry. This guide offers a detailed side-by-side comparison to aid in understanding their distinct pharmacological profiles.
Mechanism of Action
Both this compound and Camostat mesilate exert their effects by inhibiting the activity of serine proteases. These enzymes play a crucial role in numerous physiological and pathological processes.
Camostat mesilate is a well-characterized inhibitor of several serine proteases, including trypsin, thrombin, kallikrein, plasmin, and transmembrane protease serine 2 (TMPRSS2)[1][2][3]. Its therapeutic effects in pancreatitis are largely attributed to the inhibition of trypsin, which plays a central role in the premature activation of digestive enzymes within the pancreas, a key event in the pathogenesis of the disease[1]. By inhibiting trypsin, Camostat mesilate can reduce the autodigestion of the pancreas and the subsequent inflammatory cascade. Furthermore, its inhibition of other proteases like kallikrein contributes to its anti-inflammatory effects[1].
This compound , a derivative of nafamostat (B1217035), is also a potent serine protease inhibitor[4]. Preclinical studies suggest it may have a superior protective effect in certain models of pancreatitis compared to Camostat[4]. While specific inhibitory constants against a broad range of serine proteases are not as widely published as for Camostat, its efficacy in animal models of pancreatitis points to potent inhibition of key proteases involved in the disease process[4]. Additionally, Sepimostat has been shown to be an inhibitor of the N-methyl-D-aspartate (NMDA) receptor, a characteristic not observed with Camostat[5][6][7].
Comparative Efficacy: Preclinical and Clinical Data
A direct head-to-head clinical comparison of this compound and Camostat mesilate is not currently available. However, preclinical data and independent clinical investigations provide valuable insights into their relative efficacy.
Preclinical Data
A key preclinical study directly compared the efficacy of Sepimostat and Camostat in a rat model of acute alcohol-induced pancreatitis[4]. In this model, Sepimostat demonstrated a superior preventive effect. Oral administration of Sepimostat at doses of 10 and 30 mg/kg significantly prevented the increase in plasma amylase and lipase (B570770) activities, and at 30 mg/kg, it suppressed histological changes in the pancreas. In contrast, Camostat mesilate did not show any preventive effects at an equivalent dose[4].
Clinical Data
Camostat mesilate has been approved in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis[8]. Clinical trials have investigated its efficacy in managing pain associated with chronic pancreatitis. One randomized, controlled phase 2 trial (the TACTIC study) evaluated the efficacy and safety of different doses of Camostat (100 mg, 200 mg, and 300 mg three times daily) compared to placebo for painful chronic pancreatitis. The study, however, did not find a significant difference in pain improvement between the Camostat groups and the placebo group[9]. The approved dose in Japan for chronic pancreatitis is typically 600 mg per day in divided doses[1].
Clinical trial data for This compound in pancreatitis is less readily available in the public domain.
Quantitative Inhibitory Activity
The inhibitory potency of these compounds against specific serine proteases is a critical determinant of their pharmacological activity. The following tables summarize the available quantitative data.
| Serine Protease | Camostat Mesilate (IC50/Ki) | This compound (IC50/Ki) |
| Trypsin | Ki: 11.5 µM (binding), Ki: 0.4 nM (overall)[10] | Data not available |
| Thrombin | Inhibits | Data not available |
| Plasma Kallikrein | Inhibits[11] | Data not available |
| TMPRSS2 | IC50: ~1 µM | Data not available |
| NMDA Receptor | Ineffective[5] | IC50: 3.5 ± 0.3 µM[5][6] |
| Note: Ki represents the overall inhibition constant for time-dependent inhibitors. |
Experimental Protocols
In Vitro Serine Protease Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the inhibitory activity of compounds like Sepimostat and Camostat against serine proteases using a chromogenic or fluorogenic substrate.
Materials:
-
Purified serine protease (e.g., trypsin, thrombin, kallikrein)
-
Specific chromogenic or fluorogenic substrate for the target protease
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
Inhibitor compounds (this compound, Camostat mesilate) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the serine protease in assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent.
-
Prepare serial dilutions of the inhibitor compounds to be tested.
-
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add a specific volume of the inhibitor dilution (or vehicle control).
-
Add the serine protease solution to each well and incubate for a predetermined time at a specific temperature (e.g., 15-30 minutes at 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance or fluorescence at appropriate wavelengths using a microplate reader.
-
Continue to take readings at regular intervals to monitor the reaction kinetics.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform kinetic studies with varying substrate and inhibitor concentrations and analyze the data using appropriate models (e.g., Michaelis-Menten kinetics, Dixon plots).
-
Caerulein-Induced Acute Pancreatitis Model in Rats
This animal model is commonly used to study the pathophysiology of acute pancreatitis and to evaluate the efficacy of potential therapeutic agents.
Animals:
-
Male Wistar or Sprague-Dawley rats (body weight 200-250 g)
Induction of Pancreatitis:
-
Fast the rats for 12-16 hours before the experiment with free access to water.
-
Induce acute pancreatitis by administering supramaximal doses of caerulein (B1668201), a cholecystokinin (B1591339) (CCK) analogue. A common protocol involves hourly intraperitoneal (i.p.) or subcutaneous (s.c.) injections of caerulein (e.g., 50 µg/kg) for a total of 6-12 hours[4][12][13][14][15]. Alternatively, continuous intravenous infusion of caerulein can be used[4].
Drug Administration:
-
Administer the test compounds (this compound or Camostat mesilate) orally or via another appropriate route at specified doses and time points relative to the induction of pancreatitis (e.g., 1 hour before the first caerulein injection)[4]. A control group receives the vehicle.
Evaluation of Pancreatitis Severity:
-
Biochemical analysis: At the end of the experiment, collect blood samples to measure serum levels of pancreatic enzymes such as amylase and lipase.
-
Histological analysis: Euthanize the animals and collect the pancreas for histological examination. Assess the severity of pancreatitis based on parameters such as edema, inflammatory cell infiltration, and acinar cell necrosis.
-
Other markers: Pancreatic water content (as an indicator of edema) and myeloperoxidase (MPO) activity (as a marker of neutrophil infiltration) can also be measured.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in pancreatitis and the experimental workflows described.
Caption: Pancreatitis Pathogenesis and Inhibition.
Caption: Preclinical Efficacy Evaluation Workflow.
Conclusion
Both this compound and Camostat mesilate are promising serine protease inhibitors with therapeutic potential, particularly in the context of pancreatitis. While Camostat mesilate is more extensively characterized with available clinical data, preclinical evidence suggests that this compound may offer superior efficacy in specific pancreatitis models. A significant gap in the current literature is the lack of comprehensive quantitative data on the inhibitory profile of Sepimostat against a range of serine proteases. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these two agents. This guide provides a foundational understanding for researchers to build upon as more data becomes available.
References
- 1. A phase 1/2 trial to evaluate the pharmacokinetics, safety, and efficacy of NI-03 in patients with chronic pancreatitis: study protocol for a randomized controlled trial on the assessment of camostat treatment in chronic pancreatitis (TACTIC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Camostat | C20H22N4O5 | CID 2536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]
- 4. Effect of the oral administration of sepimostat mesilate on cerulein induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of NMDA Receptor Inhibition by Sepimostat-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sapiens.uax.com [sapiens.uax.com]
- 12. Caerulin-induced pancreatitis in rats: Histological and genetic expression changes from acute phase to recuperation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cerulein-induced acute pancreatitis in the rat. Study of pancreatic secretion and plasma VIP and secretin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. yeasenbio.com [yeasenbio.com]
Validating the Neuroprotective Effects of Sepimostat Dimethanesulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Sepimostat dimethanesulfonate with other relevant alternative compounds. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential in neurodegenerative diseases.
Executive Summary
This compound, a synthetic serine protease inhibitor, has demonstrated significant neuroprotective properties independent of its enzymatic inhibitory function. Experimental evidence strongly suggests that Sepimostat exerts its neuroprotective effects through the antagonism of the N-methyl-D-aspartate (NMDA) receptor, specifically at the ifenprodil-binding site of the GluN2B (formerly NR2B) subunit. This mechanism is crucial in mitigating excitotoxicity, a common pathological pathway in various neurodegenerative disorders. This guide compares Sepimostat to other NMDA receptor modulators and serine protease inhibitors, presenting quantitative data from relevant preclinical studies to validate its neuroprotective claims.
Mechanism of Action: NMDA Receptor Antagonism
Sepimostat's primary neuroprotective mechanism involves the non-competitive inhibition of the NMDA receptor, a key player in synaptic plasticity and, when overactivated, a mediator of neuronal cell death.[1][2] Unlike its structural analogs, gabexate (B1204611) and camostat, which lack neuroprotective effects against NMDA-induced toxicity, Sepimostat's action is not dependent on serine protease inhibition.[1][2] Its specific interaction with the GluN2B subunit makes it a targeted modulator of excitotoxic signaling pathways.
Below is a diagram illustrating the proposed signaling pathway for Sepimostat's neuroprotective effect.
Caption: Proposed signaling pathway of Sepimostat's neuroprotective action.
Comparative Efficacy Data
The neuroprotective efficacy of Sepimostat has been quantified in various preclinical models, primarily focusing on excitotoxicity. The following tables summarize key quantitative data, comparing Sepimostat with its parent compound Nafamostat and other well-established NMDA receptor antagonists.
In Vitro NMDA Receptor Inhibition in Rat Hippocampal Neurons
| Compound | IC50 (µM) at -80 mV | Notes |
| Sepimostat | 3.5 ± 0.3 | Demonstrates complex voltage-dependent and -independent inhibition. |
| Nafamostat | 0.20 ± 0.04 | Shows more potent, strongly voltage-dependent inhibition. |
| Gabexate | 16 ± 3 | Exhibits practically voltage-independent inhibition. |
Data sourced from patch-clamp studies on native NMDA receptors in rat hippocampal CA1 pyramidal neurons.[3]
In Vivo Neuroprotection in a Rat Model of NMDA-Induced Retinal Degeneration
| Compound | Effective Dose Range (nmol/eye) | Outcome Measures |
| Sepimostat | 1 - 100 | Dose-dependent prevention of ganglion cell layer (GCL) loss and inner plexiform layer (IPL) thinning.[4] |
| Nafamostat | 0.4 - 10 | Dose-dependent prevention of GCL loss and IPL thinning.[4] |
| Gabexate | Up to 100 | No significant neuroprotective effect.[1] |
| Camostat | Up to 100 | No significant neuroprotective effect.[1] |
This in vivo model directly assesses the ability of compounds to counteract NMDA-induced excitotoxicity in the retina.
NMDA Receptor Binding Affinity
| Compound | Binding Target | Ki or IC50 |
| Sepimostat | [3H]ifenprodil binding site | IC50: 29.8 µM |
| Nafamostat | [3H]ifenprodil binding site | IC50: 4.52 µM |
| Ifenprodil (B1662929) | GluN2B subunit | KD: 24.8 - 33.5 nM |
| MK-801 | Ion channel pore | Ki: 37.2 nM |
Binding assays indicate a direct interaction of Sepimostat and Nafamostat with the ifenprodil binding site on the NMDA receptor, albeit with lower affinity than Ifenprodil itself. MK-801 binds to a different site within the ion channel.[1][2][5][6]
Performance in Broader Neurodegenerative Models
While data on Sepimostat is predominantly from excitotoxicity models, its mechanism of action suggests potential relevance in other neurodegenerative conditions where NMDA receptor overactivation is implicated. The following is a summary of findings for comparator compounds in stroke and Parkinson's disease models.
Ischemic Stroke Models (e.g., Middle Cerebral Artery Occlusion - MCAO)
| Compound | Animal Model | Key Findings |
| Nafamostat | Rat MCAO | Reduced brain infarct volume, edema, and neurological deficit.[7] Improved functional recovery by inhibiting neuroinflammation. |
| Ifenprodil | Cat/Rat MCAO | Dose-dependent reduction in infarct volume. |
| MK-801 | Rat MCAO | Significant reduction in infarct volume, but with a narrow therapeutic window and potential for psychotomimetic side effects.[4] |
Parkinson's Disease Models (e.g., MPTP or 6-OHDA induced)
| Compound | Animal Model | Key Findings |
| Ifenprodil | MPTP-lesioned marmoset | Showed antiparkinsonian effects comparable to L-DOPA. |
| Ifenprodil | 6-OHDA-lesioned rat | Improved motor function and protected dopamine (B1211576) neurons. |
| MK-801 | 6-OHDA-lesioned rat | Protected dopaminergic neurons and improved motor functions. |
Currently, there is a lack of published data on the efficacy of this compound in animal models of stroke and Parkinson's disease.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to generate the data presented in this guide.
In Vivo NMDA-Induced Retinal Degeneration in Rats
This protocol is designed to assess the neuroprotective effects of compounds against excitotoxic injury in the retina.
Caption: Experimental workflow for in vivo retinal neuroprotection assay.
Key Steps:
-
Animal Model: Adult albino rats are typically used.
-
Anesthesia: Animals are anesthetized to minimize discomfort.
-
Intravitreal Injection: A solution of NMDA, with or without the test compound (e.g., Sepimostat), is injected into the vitreous humor of the eye. Control groups receive vehicle or the test compound alone.
-
Post-injection Monitoring: Animals are allowed to recover and are monitored for a defined period (e.g., 7 days).
-
Tissue Processing: After the monitoring period, animals are euthanized, and the eyes are enucleated for histological analysis.
-
Histological Analysis: Retinal cross-sections are stained (e.g., with Hematoxylin and Eosin) to visualize the retinal layers.
-
Quantitative Analysis: The number of cells in the ganglion cell layer (GCL) and the thickness of the inner plexiform layer (IPL) are measured to quantify the extent of neurodegeneration and neuroprotection.
Primary Rat Cortical Neuron Culture and NMDA Toxicity Assay
This in vitro assay evaluates the direct neuroprotective effect of a compound on neurons exposed to an excitotoxic insult.
Caption: Experimental workflow for in vitro neuroprotection assay.
Key Steps:
-
Neuron Isolation: Cortical tissue is dissected from embryonic rat brains (E17-18).
-
Cell Culture: The tissue is dissociated into single cells and plated on culture dishes coated with substrates like poly-D-lysine and laminin (B1169045) to promote attachment and growth. Neurons are maintained in a specialized culture medium.
-
Compound Treatment: Mature neuronal cultures are pre-treated with various concentrations of the test compound (e.g., Sepimostat) for a specific duration.
-
NMDA-induced Toxicity: Neurons are then exposed to a toxic concentration of NMDA for a defined period.
-
Assessment of Cell Viability: Neuronal death is quantified using methods such as the lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, or by using fluorescent dyes that stain live and dead cells.
Conclusion
This compound presents a compelling profile as a neuroprotective agent, with a clearly defined mechanism of action centered on the antagonism of the GluN2B subunit of the NMDA receptor. Quantitative data from in vitro and in vivo excitotoxicity models demonstrate its efficacy, which is comparable to its parent compound, Nafamostat, and distinct from other serine protease inhibitors that lack neuroprotective properties in these assays.
While Sepimostat shows promise, further research is warranted to evaluate its efficacy in a broader range of neurodegenerative models, including those for stroke, Alzheimer's, and Parkinson's diseases. Direct comparative studies with other GluN2B-selective antagonists in these models would be invaluable in positioning Sepimostat within the therapeutic landscape. The favorable safety profile of related compounds like Nafamostat in clinical use for other indications suggests that Sepimostat could be a viable candidate for further preclinical and clinical development as a neuroprotective therapeutic.
References
- 1. Promising targets of cell death signaling of NR2B receptor subunit in stroke pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MK-801 (Dizocilpine) Regulates Multiple Steps of Adult Hippocampal Neurogenesis and Alters Psychological Symptoms via Wnt/β-Catenin Signaling in Parkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of MK-801 in different rat stroke models for permanent middle cerebral artery occlusion: adverse effects of hypothalamic damage and strategies for its avoidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiparkinsonian actions of ifenprodil in the MPTP-lesioned marmoset model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of the NMDA receptor antagonist MK-801 on cerebral blood flow and infarct volume in experimental focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nafamostat mesilate attenuates neuronal damage in a rat model of transient focal cerebral ischemia through thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Sepimostat Dimethanesulfonate Cross-reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Sepimostat dimethanesulfonate, a serine protease inhibitor. Due to the limited availability of comprehensive public data on Sepimostat's broad protease inhibition profile, this guide presents the available direct inhibitory data for Sepimostat and supplements it with a more extensive dataset for Nafamostat mesylate, a structurally and functionally similar compound. This comparison offers valuable insights into the potential selectivity of Sepimostat.
Overview of this compound
This compound is a synthetic serine protease inhibitor. Its mechanism of action, like other inhibitors in its class, involves the formation of a stable complex with the active site of serine proteases, thereby preventing their catalytic activity. While primarily investigated for specific therapeutic applications, understanding its cross-reactivity across a panel of proteases is crucial for assessing its selectivity and potential off-target effects.
Quantitative Inhibitory Activity
The following tables summarize the known inhibitory constants (Ki or IC50) of this compound and the structurally related compound Nafamostat mesylate against various proteases.
Table 1: Inhibitory Activity of this compound
| Protease (Human) | K_i_ (µM) | Inhibition Type |
| Trypsin | 0.097 | Competitive |
| Kallikrein 1 | 0.029 | Competitive |
Table 2: Inhibitory Activity of the Structurally Similar Compound, Nafamostat Mesylate
Disclaimer: The following data is for Nafamostat mesylate and is provided for comparative purposes due to its structural similarity to Sepimostat. These values may not be directly representative of Sepimostat's activity.
| Protease | IC_50_ (µM) | K_i_ | Organism |
| Trypsin | - | 11.5 µM | Bovine |
| Tryptase | - | 95.3 pM | Human |
| Thrombin | - | - | - |
| Plasmin | - | - | - |
| Factor Xa | - | - | - |
| Kallikrein | - | - | - |
| TMPRSS2 | 0.0029 µM | - | - |
| Hepsin | - | 0.53 µM | - |
| TF-F.VIIa complex | 0.15 µM | 0.2 µM | Human |
Experimental Protocols
The determination of protease inhibitor cross-reactivity is typically achieved through a series of in vitro enzymatic assays. Below is a generalized protocol for assessing the inhibitory activity of a compound like Sepimostat against a panel of proteases.
General Protocol for In Vitro Protease Inhibition Assay
-
Reagents and Materials:
-
Purified proteases of interest (e.g., trypsin, thrombin, elastase, etc.).
-
Specific chromogenic or fluorogenic substrate for each protease.
-
Assay buffer appropriate for each enzyme's optimal activity.
-
This compound stock solution (typically in DMSO).
-
Microplate reader capable of measuring absorbance or fluorescence.
-
96-well microplates.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the target protease to each well.
-
Add the various concentrations of Sepimostat to the wells containing the protease and incubate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
For determination of the inhibition constant (Ki), the assay is performed with varying concentrations of both the inhibitor and the substrate. The data is then fitted to appropriate models of enzyme inhibition (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models).
-
Visualizing Experimental and Logical Relationships
Diagram 1: General Workflow for Protease Inhibitor Screening
Caption: Workflow for assessing protease inhibitor cross-reactivity.
Diagram 2: Mechanism of Serine Protease Inhibition
Caption: Sepimostat binding to the active site of a serine protease.
A Head-to-Head Comparison of Sepimostat and Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Sepimostat and other prominent serine protease inhibitors: Nafamostat, Gabexate, Ulinastatin, and Sivelestat. The following sections detail their mechanisms of action, comparative inhibitory activities, and performance in preclinical models of inflammatory diseases.
Core Mechanisms of Action
Serine protease inhibitors are crucial in modulating inflammatory and coagulation cascades. While they share the common function of inhibiting serine proteases, their specific targets and downstream effects vary significantly.
Sepimostat , a potent synthetic serine protease inhibitor, exerts its effects by competitively inhibiting a range of serine proteases, including trypsin, plasmin, and kallikrein. Its therapeutic potential is being explored in conditions characterized by excessive protease activity, such as pancreatitis.
Nafamostat is a broad-spectrum serine protease inhibitor with anticoagulant and anti-inflammatory properties. It is known to inhibit thrombin, plasmin, kallikrein, trypsin, and factors VIIa, Xa, and XIIa.[1][2] Its mechanism involves blocking the activation of trypsinogen (B12293085) to trypsin, a critical step in the pancreatitis cascade.[1]
Gabexate is another synthetic serine protease inhibitor that targets trypsin, plasmin, and thrombin.[3][4] Its anti-inflammatory effects are partly attributed to the attenuation of the NF-κB and c-Jun N-terminal kinase (JNK) signaling pathways.[4]
Ulinastatin , a glycoprotein (B1211001) derived from human urine, is a Kunitz-type serine protease inhibitor with a broad inhibitory spectrum. It targets trypsin, chymotrypsin, neutrophil elastase, plasmin, and kallikrein.[5][6][7] Its anti-inflammatory actions are mediated, in part, through the inhibition of the TLR4/NF-κB signaling pathway.[8][9]
Sivelestat is a highly selective and competitive inhibitor of neutrophil elastase.[10][11] By specifically targeting this enzyme, Sivelestat mitigates tissue damage in inflammatory conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[10][11] Its downstream effects include the suppression of pro-inflammatory signaling pathways such as JNK/NF-κB and the activation of the protective Nrf2/HO-1 pathway.[10][12][13]
Comparative Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of Sepimostat and its comparators against key serine proteases. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Target Protease | IC50 / Ki Value | Inhibition Type | Reference |
| Sepimostat | Trypsin | 0.097 µM (Ki) | Competitive | [14] |
| Nafamostat | Plasmin | 0.31 µM (Ki) | Competitive | [15] |
| Thrombin | - | - | [16] | |
| Kallikrein | - | - | [16] | |
| Trypsin | - | - | [16] | |
| Gabexate | Trypsin | 9.4 µM (IC50) | - | [3] |
| Plasmin | 30 µM (IC50) | - | [3] | |
| Kallikrein (plasma) | 41 µM (IC50) | - | [3] | |
| Thrombin | 110 µM (IC50) | - | [3] | |
| Ulinastatin | Trypsin | 91% inhibition at 100 U/mL | - | [17] |
| Chymotrypsin | 97% inhibition at 100 U/mL | - | [17] | |
| Elastase | 43% inhibition at 100 U/mL | - | [17] | |
| Sivelestat | Neutrophil Elastase (human) | 44 nM (IC50) | Competitive | [18] |
| Neutrophil Elastase (leukocyte) | 19-49 nM (IC50) | Competitive | [10] | |
| Pancreas Elastase | 5.6 µM (IC50) | - | [10] |
Signaling Pathway Modulation
The anti-inflammatory effects of these serine protease inhibitors are largely mediated by their ability to modulate key intracellular signaling pathways. A primary target for several of these inhibitors is the NF-κB pathway, a central regulator of inflammatory gene expression.
Caption: General overview of the NF-κB signaling pathway and points of intervention by various serine protease inhibitors.
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below to facilitate the replication and comparison of findings.
Cerulein-Induced Acute Pancreatitis in Mice
This model is widely used to mimic the early stages of human acute pancreatitis.[18][19]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Induction:
-
Treatment: Administer the serine protease inhibitor (e.g., Sepimostat) at a predetermined dose and schedule (e.g., oral gavage 1 hour before the first cerulein injection).
-
Outcome Measures:
-
Serum Amylase and Lipase: Collect blood at euthanasia and measure enzyme levels using commercially available kits.[18]
-
Pancreatic Histology: Fix the pancreas in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for edema, inflammatory cell infiltration, and acinar cell necrosis.[18][20]
-
Myeloperoxidase (MPO) Assay: Homogenize pancreatic tissue to quantify neutrophil infiltration using a commercial MPO assay kit.[18]
-
Caption: Experimental workflow for the cerulein-induced acute pancreatitis model in mice.
Lipopolysaccharide (LPS)-Induced Sepsis in Mice
This model is used to study the systemic inflammatory response characteristic of sepsis.[21][22][23]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Induction: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 10-15 mg/kg).[21][23]
-
Treatment: Administer the serine protease inhibitor at a specified time point relative to the LPS injection (e.g., 30 minutes post-LPS).
-
Outcome Measures:
-
Survival: Monitor survival over a set period (e.g., 7 days).
-
Serum Cytokines: Collect blood at various time points and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.[24]
-
Organ Injury Markers: Assess markers of organ damage, such as blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) for kidney injury.
-
Histopathology: Perform histological examination of key organs (e.g., lungs, liver, kidneys) to assess tissue damage.
-
Caption: Experimental workflow for the LPS-induced sepsis model in mice.
Serine Protease Inhibition Assay (Fluorometric)
This in vitro assay is used to determine the inhibitory activity of a compound against a specific serine protease.
-
Materials:
-
Purified serine protease (e.g., trypsin, neutrophil elastase).
-
Fluorogenic substrate specific for the protease.
-
Test inhibitor (e.g., Sepimostat).
-
Assay buffer.
-
96-well black microplate.
-
Fluorometric microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the assay buffer, the serine protease, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the inhibition is competitive.[25]
-
Caption: Workflow for a fluorometric serine protease inhibition assay.
This guide provides a foundational comparison of Sepimostat with other key serine protease inhibitors. For more in-depth analysis, researchers are encouraged to consult the primary literature cited and to conduct direct comparative studies under standardized experimental conditions.
References
- 1. Ulinastatin | C13H16O3 | CID 105102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. rndsystems.com [rndsystems.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Intravenous administration of ulinastatin (human urinary trypsin inhibitor) in severe sepsis: a multicenter randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Ulinastatin mediates suppression of regulatory T cells through TLR4/NF-κB signaling pathway in murine sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ulinastatin Protects Against LPS-Induced Acute Lung Injury By Attenuating TLR4/NF-κB Pathway Activation and Reducing Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | The neutrophil elastase inhibitor, sivelestat, attenuates acute lung injury in patients with cardiopulmonary bypass [frontiersin.org]
- 12. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sivelestat (selective neutrophil elastase inhibitor) improves the mortality rate of sepsis associated with both acute respiratory distress syndrome and disseminated intravascular coagulation patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Ulinastatin is a novel protease inhibitor and neutral protease activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LPS-Induced Sepsis Model Establishment [bio-protocol.org]
- 22. Comparison of response to LPS-induced sepsis in three DBA/2 stocks derived from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LPS induced Sepsis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Validating the Inhibitory Potency of Sepimostat Dimethanesulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory constant (Ki) of Sepimostat dimethanesulfonate against key serine proteases, juxtaposed with the performance of other clinically relevant inhibitors, Nafamostat and Camostat. The data presented is curated from publicly available research to facilitate an objective evaluation of Sepimostat's inhibitory efficacy.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of Sepimostat and its comparators is summarized below. The data highlights the concentration-dependent inhibition of crucial serine proteases involved in various physiological and pathological processes.
| Inhibitor | Target Enzyme | Inhibitory Constant (Ki) / IC50 |
| This compound (FUT-187) | Trypsin | 1.9 nM |
| Plasmin | 1.8 nM | |
| Thrombin | 110 nM | |
| Factor Xa | > 10,000 nM | |
| Plasma Kallikrein | 0.96 nM | |
| Nafamostat mesilate | Trypsin | 11.5 µM (Ki), 0.4 nM (Ki*) |
| Plasmin | Potent inhibitor | |
| Thrombin | Potent inhibitor | |
| TMPRSS2 | - | |
| Camostat mesilate | Trypsin | Potent inhibitor |
| TMPRSS2 | IC50 = 50 nM[1] | |
| Prostasin | Inhibitor | |
| Matriptase | Inhibitor |
Note: Ki represents the overall inhibition constant for time-dependent inhibitors. Direct comparison of Ki and IC50 values should be made with caution as they are determined under different experimental conditions.*
Experimental Protocol: Determining the Inhibitory Constant (Ki)
The determination of the inhibitory constant (Ki) for a serine protease inhibitor is a critical step in its validation. A widely accepted method involves spectrophotometric analysis of enzyme kinetics in the presence and absence of the inhibitor.
Objective: To determine the Ki of an inhibitor for a specific serine protease.
Materials:
-
Purified serine protease (e.g., Trypsin)
-
Chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Inhibitor of interest (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl buffer at optimal pH for the enzyme)
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the serine protease and its chromogenic substrate in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor to be tested.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor. A control group with no inhibitor is also included.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at a wavelength specific to the product of the substrate cleavage. This reflects the reaction velocity.
-
Data Analysis:
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from the control data (no inhibitor).
-
Analyze the effect of the inhibitor on Km and Vmax to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Calculate the Ki value using appropriate equations derived from the Michaelis-Menten kinetics, such as the Cheng-Prusoff equation for competitive inhibitors.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the general signaling pathway of serine protease inhibition and the experimental workflow for Ki determination.
Caption: General mechanism of serine protease catalysis and inhibition.
Caption: Workflow for determining the inhibitory constant (Ki).
References
Independent Verification of Sepimostat Dimethanesulfonate's Dual Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual-action compound, Sepimostat dimethanesulfonate, with its structural and functional analogs, Nafamostat and Gabexate. The focus is on the independent verification of their mechanisms of action as both N-methyl-D-aspartate (NMDA) receptor inhibitors and serine protease inhibitors, supported by experimental data.
Overview of Compounds
This compound, along with Nafamostat and Gabexate, belongs to a class of synthetic compounds that exhibit inhibitory activity against both NMDA receptors and serine proteases. While initially developed as serine protease inhibitors for conditions like pancreatitis and disseminated intravascular coagulation, their neuroprotective effects via NMDA receptor antagonism have garnered significant interest.
Comparative Analysis of NMDA Receptor Inhibition
Recent studies have elucidated the inhibitory effects of Sepimostat and its analogs on NMDA receptors, a key player in excitatory neurotransmission and excitotoxicity.
Quantitative Data for NMDA Receptor Inhibition
| Compound | IC50 (µM) | Experimental Conditions | Reference |
| Sepimostat | 3.5 ± 0.3 | Native NMDA receptors in rat hippocampal CA1 pyramidal neurons, -80 mV holding voltage | [1][2][3] |
| 3.6 ± 1.1 | In the presence of 1 mM Mg²⁺, -30 mV holding voltage | [2] | |
| Nafamostat | 0.20 ± 0.04 | Native NMDA receptors in rat hippocampal CA1 pyramidal neurons, -80 mV holding voltage | [2] |
| 1.7 ± 0.2 | In the presence of 1 mM Mg²⁺, -30 mV holding voltage | [2] | |
| Gabexate | 13 ± 3 | Native NMDA receptors, -80 mV holding voltage |
Key Findings:
-
Sepimostat and Nafamostat are potent inhibitors of native NMDA receptors.
-
Nafamostat exhibits significantly higher potency than Sepimostat at a holding voltage of -80 mV. However, under more physiological conditions with the presence of magnesium ions, the difference in potency is less pronounced.
-
The inhibition by Sepimostat is characterized by a complex voltage dependence, suggesting both shallow and deep binding sites within the NMDA receptor channel. It acts as a "foot-in-the-door" open channel blocker.[1][2][3]
-
The voltage-independent inhibition by Sepimostat is not competitive with the NMDA binding site.[2]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The inhibitory effects on NMDA receptors were determined using the whole-cell patch-clamp technique on cultured rat hippocampal CA1 pyramidal neurons.
-
Cell Preparation: Rat hippocampal CA1 pyramidal neurons are isolated and cultured.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed. The cell is held at a specific holding potential (e.g., -80 mV).
-
NMDA Receptor Activation: NMDA receptors are activated by the application of NMDA and a co-agonist (e.g., glycine).
-
Inhibitor Application: Sepimostat, Nafamostat, or Gabexate is applied at various concentrations to the bath solution.
-
Data Acquisition and Analysis: The resulting ion currents are recorded and analyzed to determine the concentration-response relationship and calculate the IC50 value. The voltage dependence of the inhibition is assessed by applying the inhibitors at different holding potentials.
Signaling Pathway and Experimental Workflow
Caption: Workflow for determining NMDA receptor inhibition using patch-clamp electrophysiology.
Caption: Inhibition of the NMDA receptor signaling pathway by Sepimostat and its analogs.
Comparative Analysis of Serine Protease Inhibition
Sepimostat, Nafamostat, and Gabexate are known inhibitors of various serine proteases, which are enzymes involved in a multitude of physiological processes, including digestion, blood coagulation, and inflammation.
Quantitative Data for Serine Protease Inhibition
| Compound | Target Protease | IC50 (µM) | Ki (µM) | Reference |
| Sepimostat (FUT-187) | Trypsin | 0.097 | - | [4] |
| Pancreatic Kallikrein | 0.029 | - | [4] | |
| Plasma Kallikrein | 0.61 | - | [4] | |
| Plasmin | 0.57 | - | [4] | |
| Thrombin | 2.5 | - | [4] | |
| Factor Xa | 20.4 | - | [4] | |
| C1r | 6.4 | - | [4] | |
| Factor XIIa | - | 0.021 (noncompetitive) | [4] | |
| C1s | - | 0.18 (uncompetitive) | [4] | |
| Nafamostat | Trypsin | - | 11.5 | [5] |
| Trypsin (overall) | - | 0.0004 | [5] | |
| HGFA | 0.15 | 0.025 | [6] | |
| Hepsin | 0.005 | - | [6] | |
| Gabexate | - | 0.19 (general) | - | [7] |
Key Findings:
-
Sepimostat is a potent inhibitor of several trypsin-like serine proteases, with particularly high potency against pancreatic kallikrein and trypsin.[4]
-
Nafamostat is a time-dependent, competitive inhibitor of trypsin, forming a stable acyl-enzyme intermediate.[5]
-
Gabexate also demonstrates broad inhibitory activity against serine proteases.
-
In a comparative in vitro study, Nafamostat was found to be a more potent inhibitor of trypsin, plasmin, thrombin, and pancreatic kallikrein than Gabexate.[8]
Experimental Protocol: Fluorometric Serine Protease Inhibition Assay
A common method to determine the inhibitory activity against serine proteases is a fluorometric assay using a specific substrate.
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease (e.g., trypsin) in an appropriate buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Boc-QAR-AMC for trypsin) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor (Sepimostat, Nafamostat, or Gabexate).
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to all wells.
-
Add the inhibitor solutions to the test wells and a vehicle control (e.g., DMSO) to the control wells.
-
Add the serine protease solution to all wells except the background control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculate the initial reaction velocity (V₀) for each well.
-
Determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for a fluorometric serine protease inhibition assay.
Conclusion
The independent verification of this compound's mechanism of action confirms its dual role as both an NMDA receptor antagonist and a serine protease inhibitor. This profile is shared by its analogs, Nafamostat and Gabexate.
-
As an NMDA receptor inhibitor, Sepimostat shows moderate potency, being less potent than Nafamostat under certain experimental conditions. Its complex, voltage-dependent inhibition suggests a distinct interaction with the receptor channel.
-
As a serine protease inhibitor, Sepimostat demonstrates potent, broad-spectrum activity against several key proteases, with notable potency against trypsin and pancreatic kallikrein.
The dual mechanism of action of these compounds presents a compelling case for their potential therapeutic applications in conditions where both excitotoxicity and protease-mediated pathology are implicated. Further research is warranted to fully elucidate the clinical significance of this dual activity and to explore the therapeutic potential of Sepimostat in neurodegenerative and inflammatory disorders.
References
- 1. Sepimostat (FUT-187) | Multi-protease inhibitor | Probechem Biochemicals [probechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds | Semantic Scholar [semanticscholar.org]
- 7. Mechanisms of NMDA Receptor Inhibition by Sepimostat-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. To be, or not to be cleaved: Directed evolution of a canonical serine protease inhibitor against active and inactive protease pair identifies binding loop residue critical for prevention of proteolytic cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sepimostat Dimethanesulfonate: A Guide to Published Findings
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sepimostat (B35193) dimethanesulfonate's performance with alternative compounds, based on available published experimental data. The focus is on its action as an N-methyl-D-aspartate (NMDA) receptor inhibitor, a mechanism distinct from its role as a serine protease inhibitor.
Data Presentation: Quantitative Comparison of NMDA Receptor Inhibitors
The following tables summarize the quantitative data from studies on Sepimostat and structurally related compounds, focusing on their interaction with NMDA receptors.
Table 1: Inhibitory Potency (IC50) of Sepimostat and Comparators on NMDA Receptors
| Compound | IC50 (µM) | Holding Voltage | Notes | Reference |
| Sepimostat | 3.5 ± 0.3 | -80 mV | Inhibition of steady-state current in rat hippocampal CA1 pyramidal neurons. | [1][2][3] |
| 5.8 ± 1.5 | +30 mV | Inhibition of steady-state current, favoring the external binding site. | [1] | |
| Nafamostat | 0.20 ± 0.04 | -80 mV | Significantly more potent than Sepimostat at this voltage. | [3] |
| Pentamidine | Submicromolar | Not specified | A potent NMDA receptor antagonist. | |
| D-AP5 | - | - | A classical competitive NMDA receptor antagonist, used for comparison. | [4] |
Table 2: Binding Affinities of Sepimostat and Related Compounds to NMDA Receptor Sites
| Compound | Binding Constant (Kb) to Shallow Site (µM) | Binding Constant (Kb) to Deep Site (µM) | Key Characteristic | Reference |
| Sepimostat | 3-30 (range for all compounds) | Significantly higher than deep site binders | Primarily shallow site interaction. | [1][2] |
| Nafamostat | 3-30 (range for all compounds) | Lower (high affinity) | Strong deep site binder. | [1][2] |
| Furamidine | 3-30 (range for all compounds) | Lower (high affinity) | Strong deep site binder. | [1][2] |
| Pentamidine | 3-30 (range for all compounds) | Lower (high affinity) | Strong deep site binder. | [1][2] |
| Gabexate | 3-30 (range for all compounds) | Not applicable | Action is mostly voltage-independent. | [1][3] |
| Diminazene | 3-30 (range for all compounds) | - | Similar voltage dependence to Sepimostat. | [1] |
| DAPI | 3-30 (range for all compounds) | Not applicable | Completely voltage-independent action. | [1] |
Table 3: Neuroprotective Effects of Sepimostat and Comparators in a Rat Retinal Excitotoxicity Model
| Compound | In Vitro Neuroprotection (NMDA-induced cell death) | In Vivo Retinal Protection (NMDA-induced degeneration) | Proposed Mechanism | Reference |
| Sepimostat | Yes | Yes | NMDA receptor antagonism at the ifenprodil-binding site of the NR2B subunit. | [5][6] |
| Nafamostat | Yes | Yes | NMDA receptor antagonism at the ifenprodil-binding site of the NR2B subunit. | [5][6] |
| Gabexate | No | No | Did not show retinal protection in the cited study. | [6] |
| Camostat | No | No | Did not show retinal protection in the cited study. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Sepimostat's effect on NMDA receptors.
Whole-Cell Patch-Clamp Recordings in Rat Hippocampal Slices
This protocol was utilized to study the mechanisms of NMDA receptor inhibition by Sepimostat.
-
Slice Preparation:
-
Wistar rats (3-4 weeks old) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in an ice-cold artificial cerebrospinal fluid (aCSF) solution containing (in mM): 130 NaCl, 24 NaHCO3, 3.5 KCl, 1.25 NaH2PO4, 0.5 CaCl2, 3 MgCl2, and 10 D-glucose, saturated with 95% O2 and 5% CO2.
-
Transverse hippocampal slices (350 µm thick) are prepared using a vibroslicer.
-
Slices are incubated at 32-34 °C for at least one hour before recording in a holding chamber with aCSF containing 2.5 mM CaCl2 and 1.5 mM MgCl2.
-
-
Electrophysiological Recording:
-
Slices are transferred to a recording chamber and continuously perfused with the recording aCSF.
-
CA1 pyramidal neurons are visualized using an upright microscope with infrared differential interference contrast optics.
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes (4–7 MΩ resistance) filled with an internal solution containing (in mM): 120 CsF, 10 CsCl, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
-
NMDA receptor-mediated currents are evoked by the application of 30 µM NMDA and 10 µM glycine.
-
Recordings are made using a patch-clamp amplifier, filtered at 2 kHz, and digitized at 10 kHz.
-
The membrane potential is held at various voltages (e.g., -80 mV, +30 mV) to investigate the voltage-dependent effects of the compounds.
-
-
Drug Application:
-
Sepimostat and other compounds are dissolved in the external solution and applied to the recorded neuron via a fast-application system.
-
In Vivo Rat Model of NMDA-Induced Retinal Degeneration
This protocol was used to assess the neuroprotective effects of Sepimostat.
-
Animal Preparation:
-
Adult male Sprague-Dawley rats are used.
-
Animals are anesthetized before any procedure.
-
-
Intravitreal Injection:
-
A solution containing NMDA, with or without the test compound (Sepimostat, Nafamostat, etc.), is injected into the vitreous body of one eye.
-
The contralateral eye is injected with the vehicle as a control.
-
-
Histological Analysis:
-
After a set period (e.g., 7 days), the rats are euthanized, and their eyes are enucleated.
-
The eyes are fixed, embedded in paraffin, and sectioned.
-
Retinal sections are stained (e.g., with hematoxylin (B73222) and eosin) to visualize the retinal layers.
-
The number of cells in the ganglion cell layer (GCL) and the thickness of the inner plexiform layer (IPL) are measured to quantify the extent of retinal degeneration and the protective effect of the co-administered compound.
-
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway and experimental workflow for studying Sepimostat.
Caption: Proposed mechanism of Sepimostat's inhibitory action on the NMDA receptor.
Caption: Experimental workflow for whole-cell patch-clamp analysis of Sepimostat.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of NMDA Receptor Inhibition by Sepimostat-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Sepimostat Dimethanesulfonate: A Comparative Analysis Against Standard-of-Care Treatments
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sepimostat (B35193) dimethanesulfonate, a synthetic serine protease inhibitor, has demonstrated notable therapeutic potential in preclinical models of acute pancreatitis and retinal excitotoxicity. While its clinical development for pancreatitis was discontinued (B1498344) for undisclosed reasons, emerging research highlights its neuroprotective effects, positioning it as a candidate for further investigation in ocular and neurodegenerative diseases. This guide provides a comprehensive comparison of Sepimostat's preclinical performance against established standard-of-care treatments for these conditions, supported by experimental data and detailed methodologies.
Mechanism of Action: A Dual Approach
Sepimostat exhibits a dual mechanism of action. Primarily, it functions as a serine protease inhibitor , which is the basis for its investigation in acute pancreatitis, a condition characterized by the premature activation of digestive enzymes.[1] Additionally, Sepimostat acts as an N-methyl-D-aspartate (NMDA) receptor antagonist , specifically targeting the NR2B subunit.[2][3] This latter mechanism underlies its neuroprotective properties by mitigating glutamate-induced excitotoxicity, a key pathological process in various neurodegenerative and retinal diseases.[2][3]
Sepimostat in Acute Pancreatitis: Preclinical Evidence vs. Standard of Care
The standard of care for acute pancreatitis is largely supportive, focusing on fluid resuscitation, pain management, and nutritional support.[1][4] In cases of severe necrotizing pancreatitis, antibiotics are employed to prevent or treat infection.[1] Preclinical studies have evaluated Sepimostat's efficacy in animal models of acute pancreatitis.
Comparative Efficacy Data (Preclinical)
| Treatment Group | Model | Key Efficacy Parameters | Outcome | Reference |
| Sepimostat (10 and 30 mg/kg, oral) | Caerulein + Ethanol-Induced Pancreatitis (Rat) | Plasma amylase and lipase (B570770) activities, pancreatic interstitial edema | Prevented increases in plasma amylase and lipase; suppressed histological changes at 30 mg/kg. | [5] |
| Camostat mesilate (equivalent dose) | Caerulein + Ethanol-Induced Pancreatitis (Rat) | Plasma amylase and lipase activities | No preventive effects observed. | [5] |
| Standard Supportive Care | N/A (Clinical Standard) | Resolution of pain, normalization of pancreatic enzymes, prevention of complications | Varies with disease severity; cornerstone of management. | [1][4] |
| Imipenem/Cilastatin | N/A (Clinical Standard for severe cases) | Prevention and treatment of infected necrosis | Standard for severe, necrotizing pancreatitis. | [1] |
Experimental Protocols: Caerulein-Induced Pancreatitis Model
A widely used preclinical model for acute pancreatitis involves the administration of caerulein, a cholecystokinin (B1591339) analogue, to induce pancreatic injury.
Sepimostat in Retinal Excitotoxicity: A Neuroprotective Candidate
Currently, there are no specific standard-of-care treatments that directly target retinal excitotoxicity. Management of related conditions like diabetic retinopathy involves anti-VEGF therapies, which do not directly address neuronal death. The neuroprotective potential of Sepimostat via NMDA receptor antagonism presents a novel therapeutic avenue.
Comparative Efficacy Data in NMDA-Induced Retinal Degeneration (Preclinical)
| Treatment Group | Model | Key Efficacy Parameters | Outcome | Reference |
| Sepimostat (1-100 nmol/eye, intravitreal) | NMDA-Induced Retinal Degeneration (Rat) | Ganglion cell layer (GCL) cell number, inner plexiform layer (IPL) thickness | Dose-dependent and statistically significant neuroprotection. Complete prevention of morphological changes at 10 nmol/eye. | [2] |
| Nafamostat (0.4-10 nmol/eye, intravitreal) | NMDA-Induced Retinal Degeneration (Rat) | GCL cell number, IPL thickness | Dose-dependent and statistically significant neuroprotection. Complete prevention of morphological changes at 2 nmol/eye. | [2] |
| Gabexate and Camostat | NMDA-Induced Retinal Degeneration (Rat) | Retinal morphology | No neuroprotective effects observed. | [2][3] |
| Memantine (NMDA Antagonist) | Glaucoma (Clinical Trials) | Visual field progression | Failed to show significant benefit over placebo in Phase 3 trials. |
In Vitro NMDA Receptor Binding Affinity
| Compound | IC50 (µM) for [3H]ifenprodil binding | Ki (µM) |
| Sepimostat | 29.8 | 27.7 |
| Nafamostat | 4.52 | 4.20 |
| Ifenprodil (positive control) | 0.0121 | 0.0112 |
Data from Fuwa et al., 2019[2]
Experimental Protocols: NMDA-Induced Retinal Degeneration Model
This model is used to assess the neuroprotective effects of compounds against glutamate-induced excitotoxicity in the retina.
Conclusion and Future Directions
Preclinical evidence suggests that this compound holds promise as a therapeutic agent, particularly for conditions involving excitotoxicity. In models of acute pancreatitis, it demonstrated superior efficacy to the related compound, camostat.[5] In the context of retinal neuroprotection, Sepimostat effectively prevented NMDA-induced neuronal damage, a key pathological mechanism in several retinal diseases.[2]
While direct clinical comparisons to standard-of-care treatments are currently unavailable, the preclinical data warrants further investigation into Sepimostat's potential, especially in the realm of neuroprotection where effective treatments are lacking. Future studies should aim to elucidate the reasons for the discontinuation of its development for pancreatitis and explore its safety and efficacy in clinical trials for retinal and other neurodegenerative disorders. The dual mechanism of action, combining serine protease inhibition and NMDA receptor antagonism, may offer a unique therapeutic advantage in complex diseases with inflammatory and excitotoxic components.
References
- 1. Acute Pancreatitis: Current Clinical Approaches, Molecular Pathophysiology, and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 348533 | Stanford Health Care [stanfordhealthcare.org]
- 5. Oral administration of sepimostat mesilate prevents acute alcohol pancreatic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Specificity of Sepimostat Dimethanesulfonate's Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sepimostat dimethanesulfonate's performance with other alternatives, supported by available experimental data. Sepimostat is a serine protease inhibitor that has also been identified as a potent antagonist of N-methyl-D-aspartate (NMDA) receptors, suggesting its potential therapeutic application in conditions such as pancreatitis and neurodegenerative diseases. This document aims to furnish researchers with the necessary data to evaluate its specificity and potential applications.
Data Presentation: Quantitative Inhibitory Activity
A comprehensive analysis of a compound's specificity requires quantitative data against a broad panel of targets. While a complete inhibitory profile for Sepimostat across a wide range of serine proteases is not publicly available, this guide compiles the existing data for Sepimostat and its structural analogs, nafamostat (B1217035) and camostat, to offer a comparative perspective.
| Compound | Target | Parameter | Value (µM) | Inhibition Type |
| Sepimostat | Trypsin | Ki | 0.097 | Competitive |
| NMDA Receptor | IC50 | 3.5 ± 0.3 | Non-competitive | |
| Nafamostat | Trypsin | Ki | 11.5 | Time-dependent competitive |
| Trypsin | Ki* | 0.0004 | - | |
| Tryptase | Ki | 0.0000953 | - | |
| TMPRSS2 | IC50 | 0.00027 | - | |
| HGFA | Ki | 0.025 | - | |
| HGFA | IC50 | 0.15 | - | |
| Extrinsic Pathway (TF-F.VIIa) | IC50 | 0.1 | - | |
| Camostat | TMPRSS2 | IC50 | 0.0062 | - |
| TMPRSS2 (metabolite FOY-251) | IC50 | 0.0333 | - |
Note: The lack of a broad serine protease inhibition panel for Sepimostat is a notable limitation in the current publicly available data.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the activity of Sepimostat.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Inhibition
This protocol is used to measure the inhibitory effect of Sepimostat on NMDA receptor currents in neurons.
Cell Preparation:
-
Acutely dissociate hippocampal CA1 pyramidal neurons from rat brain slices.
-
Maintain neurons in an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
Recording:
-
Perform whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.2.
-
Clamp the membrane potential at a holding potential of -80 mV to assess voltage-dependent inhibition.
-
Apply NMDA (e.g., 100 µM) and glycine (B1666218) (e.g., 10 µM) to elicit NMDA receptor-mediated currents.
-
After establishing a stable baseline current, co-apply Sepimostat at various concentrations with the NMDA/glycine solution.
-
Record the peak and steady-state components of the inward current.
Data Analysis:
-
Measure the percentage of inhibition of the NMDA receptor current at each Sepimostat concentration.
-
Plot the concentration-response curve and fit the data using the Hill equation to determine the IC50 value.
Cerulein-Induced Acute Pancreatitis Model in Rats
This in vivo model is used to evaluate the efficacy of Sepimostat in mitigating pancreatitis.
Animal Model:
-
Use male Wistar rats (200-250g).
-
Induce acute pancreatitis by administering supramaximal doses of cerulein (a cholecystokinin (B1591339) analog), for example, via four subcutaneous injections of 20 µg/kg at 1-hour intervals[1].
Drug Administration:
-
Administer this compound orally at desired doses (e.g., 30 to 300 mg/kg) prior to the induction of pancreatitis[2].
Outcome Measures:
-
Serum Amylase and Lipase (B570770): Collect blood samples at specified time points after pancreatitis induction. Measure serum amylase and lipase activity using commercially available enzymatic assay kits[3].
-
Pancreatic Histology: Euthanize animals and collect the pancreas. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess edema, inflammatory cell infiltration, and acinar cell necrosis[4].
-
Pancreatic Water Content: Excise and weigh a portion of the pancreas to determine the wet weight. Dry the tissue in an oven at 60°C for 24 hours to determine the dry weight. Calculate the water content as the difference between the wet and dry weights.
Serine Protease Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of Sepimostat against various serine proteases using a fluorogenic substrate.
Materials:
-
Purified serine protease (e.g., trypsin, chymotrypsin, elastase).
-
Fluorogenic substrate specific for the protease of interest.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% Tween-20).
-
This compound stock solution in DMSO.
-
96-well black microplates.
Procedure:
-
Prepare serial dilutions of Sepimostat in the assay buffer.
-
Add the serine protease to the wells of the microplate.
-
Add the Sepimostat dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each Sepimostat concentration compared to a vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., Cheng-Prusoff equation) to calculate the Ki or IC50 value[5].
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for understanding the mechanism of action of Sepimostat.
Alternatives to Sepimostat
A thorough evaluation includes considering alternative therapeutic strategies.
For Neuroprotection:
-
NMDA Receptor Antagonists:
-
Memantine: A low-affinity, uncompetitive antagonist approved for the treatment of Alzheimer's disease.[6]
-
Amantadine: Another low-affinity antagonist used in the management of Parkinson's disease.[6]
-
Remacemide: An uncompetitive antagonist that has been in clinical trials for epilepsy and Huntington's disease.[6]
-
-
Serine Protease Inhibitors:
-
Neuroserpin: An endogenous serine protease inhibitor that has shown neuroprotective effects in animal models of neurodegenerative disease[1].
-
For Pancreatitis:
-
Other Serine Protease Inhibitors:
-
Nafamostat Mesilate: A broad-spectrum serine protease inhibitor used in some countries for the treatment of acute pancreatitis and disseminated intravascular coagulation.
-
Camostat Mesilate: An oral serine protease inhibitor approved in some countries for chronic pancreatitis.
-
-
Pancreatic Enzyme Replacement Therapy (PERT):
-
Pancrelipase: A combination of lipase, protease, and amylase used to treat exocrine pancreatic insufficiency, a common complication of pancreatitis.
-
Conclusion
This compound demonstrates a dual mechanism of action, inhibiting both serine proteases and NMDA receptors. Its efficacy in animal models of pancreatitis is promising. However, a comprehensive understanding of its specificity is hampered by the lack of publicly available data on its inhibitory activity against a broad panel of serine proteases. Further research is required to fully elucidate its selectivity profile and to determine its therapeutic potential in comparison to existing alternatives for both neuroprotection and the treatment of pancreatitis. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STUDIES ON THE INHIBITION OF PROTEOLYTIC ENZYMES BY SERUM: I. THE MECHANISM OF THE INHIBITION OF TRYPSIN, PLASMIN, AND CHYMOTRYPSIN BY SERUM USING FIBRIN TAGGED WITH I131AS A SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 103926-82-5 | DEA92682 [biosynth.com]
Safety Operating Guide
Navigating the Safe Handling of Sepimostat Dimethanesulfonate: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling of potent pharmaceutical compounds like Sepimostat (B35193) dimethanesulfonate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Sepimostat dimethanesulfonate is recognized for its neuroprotective activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] While a specific Safety Data Sheet (SDS) is not publicly available, its pharmacological profile and classification as a potent compound necessitate stringent handling protocols. The following procedural guidance is based on its known chemical and biological properties, alongside established best practices for managing potent pharmaceutical agents.
Chemical and Pharmacological Profile
A summary of the known properties of Sepimostat and its dimethanesulfonate salt is presented below to inform risk assessment and handling procedures.
| Property | Value | Reference |
| Molecular Formula | C21H19N5O2 (Sepimostat) | [3] |
| C23H27N5O8S2 (this compound) | [4] | |
| Molecular Weight | 373.4 g/mol (Sepimostat) | [1][3] |
| 565.6 g/mol (this compound) | [4] | |
| Pharmacological Action | NMDA receptor antagonist, neuroprotective agent | [1][2] |
| IC50 (NMDA receptor inhibition) | 3.5 ± 0.3 µM at -80 mV | [5][6][7] |
| Solubility | Soluble in DMSO (6.25 mg/mL) | [1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents direct skin contact with the potent compound. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects eyes and face from splashes of solutions or airborne particles. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator. | Minimizes the risk of inhaling aerosolized particles of the compound. |
Operational Plan: Step-by-Step Handling Workflow
Adherence to a strict, documented workflow is critical when working with potent compounds. The following diagram and steps outline the recommended procedure for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Weighing and Solution Preparation:
-
Preparation:
-
Ensure all required PPE is correctly donned before entering the designated handling area.
-
The designated area, preferably a certified chemical fume hood or a glove box, must be clean and free of clutter.
-
Confirm that a spill kit specifically for potent compounds is readily accessible.
-
-
Weighing:
-
Use a dedicated, calibrated analytical balance within the containment area.
-
Employ a "weigh-in-weigh-out" method to minimize the amount of compound handled.
-
Use anti-static weigh paper or a tared container to prevent dispersal of the powder.
-
-
Solution Preparation:
-
Add the solvent to the container with the weighed compound slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the container is securely capped.[1]
-
All solutions must be immediately and clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using a suitable deactivating agent (e.g., a solution of sodium hypochlorite (B82951) followed by a rinse with 70% ethanol (B145695) and then water).
-
Dispose of all cleaning materials as hazardous waste.
-
Disposal Plan: Managing this compound Waste
Proper disposal of potent pharmaceutical waste is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound must be treated as hazardous.
Caption: Disposal plan for this compound waste.
Disposal Protocol:
-
Segregation at the Source:
-
Immediately after use, dispose of all contaminated solid materials (gloves, gowns, weigh papers, etc.) into a clearly labeled, sealed hazardous waste bag or container.
-
Collect all liquid waste, including unused solutions and rinses, in a dedicated, sealed, and labeled hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Pharmaceutical Waste," the name of the compound (this compound), and the appropriate hazard symbols.
-
-
Storage:
-
Store waste containers in a designated and secure area, away from general laboratory traffic and incompatible chemicals.
-
-
Final Disposal:
-
Engage a licensed hazardous waste disposal contractor for the final disposal of the waste.
-
The recommended method for the destruction of potent pharmaceutical compounds is high-temperature incineration to ensure complete breakdown of the active molecule.[8]
-
By implementing these rigorous safety and handling protocols, research institutions can foster a secure environment for their personnel while advancing scientific discovery. It is imperative that all individuals handling this compound receive thorough training on these procedures and have a comprehensive understanding of the potential risks involved.
References
- 1. Sepimostat | iGluR | TargetMol [targetmol.com]
- 2. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sepimostat | C21H19N5O2 | CID 108041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sepimostat mesilate | C23H27N5O8S2 | CID 6918061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of NMDA Receptor Inhibition by Sepimostat-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds | Semantic Scholar [semanticscholar.org]
- 8. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
